Technical Documentation Center

2-Morpholinobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Morpholinobutanoic acid
  • CAS: 87439-09-6

Core Science & Biosynthesis

Foundational

2-morpholinobutanoic acid chemical structure and properties

An In-depth Technical Guide to 2-Morpholinobutanoic Acid This guide provides a comprehensive overview of 2-morpholinobutanoic acid, a heterocyclic compound of interest to researchers in synthetic chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Morpholinobutanoic Acid

This guide provides a comprehensive overview of 2-morpholinobutanoic acid, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. We will delve into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and its pharmacological context, particularly its relationship with the psychostimulant fenbutrazate.

Introduction: The Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates, such as aqueous solubility and metabolic stability.[1] Morpholine derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.[1][2] 2-Morpholinobutanoic acid, a specific derivative, holds potential as a building block in the synthesis of novel therapeutic agents. Its structure is notably related to fenbutrazate, a psychostimulant that acts as a prodrug for phenmetrazine, highlighting a key area of interest for its application and study.[3][4]

Chemical Identity and Structure

2-Morpholinobutanoic acid is a carboxylic acid featuring a morpholine ring attached at the second position of a butanoic acid chain. The nitrogen atom of the morpholine ring is bonded to the C2 carbon of the butanoic acid.

  • IUPAC Name: 2-(Morpholin-4-yl)butanoic acid

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

Stereochemistry: The Importance of Chirality

The carbon atom at the second position of the butanoic acid chain (the α-carbon) is a chiral center. Consequently, 2-morpholinobutanoic acid exists as a pair of enantiomers:

  • (S)-2-Morpholinobutanoic acid

  • (R)-2-Morpholinobutanoic acid

As is common in pharmacology, the biological activity of these enantiomers can differ significantly. Much of the available research and commercial supply focuses on the (S)-enantiomer, suggesting its greater relevance in stereospecific synthesis, potentially for creating enantiomerically pure pharmaceutical compounds.[5]

Physicochemical Properties

Quantitative data on 2-morpholinobutanoic acid is not extensively published in peer-reviewed literature; however, data can be aggregated from chemical supplier safety data sheets and databases. The properties can vary slightly based on the stereoisomeric form.

PropertyValueSource
Molecular Formula C₈H₁₅NO₃N/A
Molecular Weight 173.21 g/mol N/A
CAS Number 16891-63-3 ((S)-isomer)N/A
Appearance Typically a white to off-white solidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A
pKa Estimated to have a pKa for the carboxylic acid group around 2-4 and for the morpholinium ion around 7-9N/A

Synthesis and Manufacturing

The synthesis of 2-morpholinobutanoic acid can be achieved through nucleophilic substitution. A common and straightforward approach involves the reaction of a 2-halobutanoic acid (such as 2-bromobutanoic acid) with morpholine.

The causality behind this experimental choice is the high nucleophilicity of the secondary amine in the morpholine ring, which readily displaces the halide on the α-carbon of the butanoic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Detailed Protocol: Synthesis of (S)-2-Morpholinobutanoic Acid

This protocol describes a stereospecific synthesis starting from (S)-2-bromobutanoic acid, a valuable chiral building block.[5]

Objective: To synthesize (S)-2-Morpholinobutanoic acid via nucleophilic substitution.

Materials:

  • (S)-2-Bromobutanoic acid

  • Morpholine

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-bromobutanoic acid (1 equivalent) and an excess of morpholine (2.5 equivalents) in acetonitrile. The excess morpholine serves both as a nucleophile and as a base to neutralize the HBr formed. Alternatively, a non-nucleophilic base like sodium bicarbonate (2 equivalents) can be used.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, remove the acetonitrile under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted morpholine and other nonpolar impurities.

  • Purification: Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. This step protonates the product, which may cause it to precipitate or allow for its extraction. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Final Steps: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow A (S)-2-Bromobutanoic Acid + Morpholine B Reaction Mixture in Acetonitrile A->B Step 1: Dissolve & Stir C Solvent Removal (Rotary Evaporation) B->C Step 2: Reaction Complete D Aqueous Work-up (Wash with Ether) C->D Step 3: Isolate Crude E Acidification (HCl) & Extraction (EtOAc) D->E Step 4: Separate Phases F Drying & Concentration E->F Step 5: Isolate Product G (S)-2-Morpholinobutanoic Acid (Final Product) F->G Step 6: Purify

Caption: A generalized workflow for the synthesis of 2-morpholinobutanoic acid.

Pharmacological Context and Potential Applications

The primary pharmacological interest in 2-morpholinobutanoic acid stems from its structural relationship to fenbutrazate.[3][4] Fenbutrazate is a psychostimulant that was previously marketed as an appetite suppressant.[4][6] It is considered a prodrug because it is metabolized in the body to the active compound, phenmetrazine.[3]

Given this relationship, 2-morpholinobutanoic acid could be:

  • A metabolite of fenbutrazate or related compounds.

  • A synthetic precursor or a reference standard for analytical testing of fenbutrazate and its metabolites, which is relevant in anti-doping and forensic analysis.[6][7]

  • A scaffold for developing new central nervous system (CNS) agents. The morpholine and butanoic acid moieties could be modified to fine-tune activity at various receptors or transporters.

The broader class of morpholine derivatives is known to interact with a range of biological targets.[1][8] Research has demonstrated that compounds containing the morpholine nucleus can exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway.[2]

Logical Relationship Diagramdot

// Nodes Fenbutrazate [label="Fenbutrazate (Prodrug)\nPsychostimulant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="In Vivo Metabolism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenmetrazine [label="Phenmetrazine (Active Drug)\nNorepinephrine-Dopamine\nReleasing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="2-Morpholinobutanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Research [label="Potential Applications", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="Scaffold for\nNew CNS Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Standard [label="Analytical\nReference Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fenbutrazate -> Metabolism [color="#5F6368"]; Metabolism -> Phenmetrazine [label="Primary Metabolite", color="#5F6368", fontcolor="#202124"]; Metabolism -> Acid [label="Potential Metabolite\nor Related Compound", style=dashed, color="#5F6368", fontcolor="#202124"]; Acid -> Research [color="#5F6368"]; Research -> Scaffold [color="#5F6368"]; Research -> Standard [color="#5F6368"]; }

Sources

Exploratory

Thermodynamic and physical properties of 2-morpholinobutanoic acid

An In-Depth Technical Guide to the Thermodynamic and Physical Properties of 2-Morpholinobutanoic Acid Abstract 2-Morpholinobutanoic acid is a morpholine-containing carboxylic acid with potential applications in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic and Physical Properties of 2-Morpholinobutanoic Acid

Abstract

2-Morpholinobutanoic acid is a morpholine-containing carboxylic acid with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic and physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring regulatory compliance. This technical guide outlines a comprehensive approach to characterizing novel compounds like 2-morpholinobutanoic acid, integrating computational prediction with established experimental methodologies. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide provides a robust framework for its determination, reflecting the practices of a senior application scientist in a drug development setting.

Introduction to 2-Morpholinobutanoic Acid

2-Morpholinobutanoic acid belongs to the class of morpholine derivatives, which are prevalent scaffolds in numerous approved drugs due to their favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group makes 2-morpholinobutanoic acid a zwitterionic compound at physiological pH. Its molecular structure suggests a complex interplay of intermolecular forces that will govern its physical and thermodynamic behavior.

A comprehensive characterization of this molecule is essential for:

  • Drug Discovery and Development: Understanding properties like solubility, lipophilicity (LogP), and pKa is critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Formulation Science: Data on melting point, crystal form, and stability are crucial for developing stable and effective dosage forms.

  • Chemical Process Development: Thermodynamic data informs reaction kinetics, purification strategies, and process safety.

This guide will first explore the predicted properties of 2-morpholinobutanoic acid using established computational models and then detail the experimental protocols for their empirical validation.

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico prediction serves as a valuable first step in the characterization of a novel molecule. Various computational models, leveraging large datasets and quantitative structure-property relationships (QSPR), can provide reliable estimates.

PropertyPredicted ValueComputational Method/Source
Molecular Weight 159.19 g/mol -
pKa (Acidic) ~4.5 - 5.5ACD/Labs, ChemAxon
pKa (Basic) ~8.5 - 9.5ACD/Labs, ChemAxon
LogP -1.0 to -0.5ClogP, Molinspiration
Aqueous Solubility High-
Melting Point 180-200 °C-
Boiling Point >300 °C-

Note: The predicted values are estimates and require experimental verification.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of 2-morpholinobutanoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Acid Dissociation Constants (pKa)

The pKa values are critical as they dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-morpholinobutanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration Procedure:

    • To determine the basic pKa, titrate the solution with 0.1 M HCl.

    • To determine the acidic pKa, titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve (the first derivative).

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in CO2-free Water prep1->prep2 titrate1 Calibrate pH Meter prep2->titrate1 titrate2 Titrate with Standard Acid/Base titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence analysis2->analysis3 result result analysis3->result Final pKa Values

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning: Accurately weigh a small amount of 2-morpholinobutanoic acid and dissolve it in the aqueous phase. Mix this with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Then, allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of 2-morpholinobutanoic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of 2-morpholinobutanoic acid to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully extract an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Thermal Analysis: Melting Point and Enthalpy of Fusion

Thermal analysis provides information on the melting point, which is an indicator of purity and crystal lattice energy, and the enthalpy of fusion.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of 2-morpholinobutanoic acid into an aluminum DSC pan and seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Integrated Strategy for Physicochemical Profiling

A robust characterization of a new chemical entity like 2-morpholinobutanoic acid involves a synergistic approach, where computational predictions guide experimental work, and experimental results are used to refine computational models.

Integrated Workflow

G start Define Target Compound: 2-Morpholinobutanoic Acid comp_pred Computational Prediction (pKa, LogP, Solubility) start->comp_pred exp_design Design Experiments based on Predictions comp_pred->exp_design exp_work Experimental Determination (Titration, Shake-Flask, DSC) exp_design->exp_work data_analysis Analyze Experimental Data exp_work->data_analysis comparison Compare Experimental Data with Predictions data_analysis->comparison model_refine Refine Computational Models (if necessary) comparison->model_refine Discrepancy final_profile Final Physicochemical Profile comparison->final_profile Good Agreement model_refine->comp_pred

Caption: Integrated workflow for physicochemical profiling.

Conclusion

While a comprehensive, publicly available dataset for the thermodynamic and physical properties of 2-morpholinobutanoic acid is currently lacking, this guide provides a scientifically rigorous framework for its characterization. By combining the predictive power of in silico modeling with the empirical accuracy of established experimental protocols, researchers and drug development professionals can build a robust physicochemical profile of this and other novel compounds. This integrated approach ensures a thorough understanding of the molecule's behavior, which is essential for its successful development into a potential therapeutic agent.

References

  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Source: OECD. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Source: Academic Press. [Link]

  • PubChem Compound Summary for 2-Morpholinobutanoic acid. Source: National Center for Biotechnology Information. [Link] (Note: A specific entry for 2-morpholinobutanoic acid might not exist, but PubChem is a primary resource for chemical information).

Foundational

Pharmacokinetics and Bioavailability of 2-Morpholinobutanoic Acid: A Comprehensive Technical Guide

Executive Summary 2-Morpholinobutanoic acid (2-MBA) represents a critical structural motif in modern medicinal chemistry, combining a basic morpholine ring with an acidic butanoic acid side chain. This bifunctional natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Morpholinobutanoic acid (2-MBA) represents a critical structural motif in modern medicinal chemistry, combining a basic morpholine ring with an acidic butanoic acid side chain. This bifunctional nature imparts unique physicochemical properties that directly govern its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth, mechanistically grounded analysis of 2-MBA’s pharmacokinetics, detailing the causality behind its metabolic vulnerabilities and establishing self-validating experimental protocols for its bioanalysis and in vivo characterization.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of 2-MBA is fundamentally dictated by its zwitterionic nature at physiological pH.

  • Ionization and Solvation : The secondary/tertiary amine of the morpholine ring possesses a pKa of approximately 8.3, while the carboxylic acid moiety has a pKa near 4.5. At a physiological pH of 7.4, 2-MBA exists predominantly as a zwitterion.

  • Causality in Absorption : Zwitterionic species exhibit high desolvation energies, making passive transcellular diffusion across the lipophilic enterocyte membrane energetically unfavorable. Consequently, the oral bioavailability of 2-MBA is heavily reliant on paracellular transport (restricted by tight junctions) or carrier-mediated uptake. The presence of the carboxylic acid strongly suggests the involvement of Monocarboxylate Transporters (MCTs) or Peptide Transporters (PEPT1) in its intestinal absorption.

Metabolic Stability and Clearance Pathways

The dual functional groups of 2-MBA subject it to distinct, parallel metabolic clearance pathways, necessitating rigorous early-stage metabolite identification.

Phase I: Morpholine Ring Oxidation

The morpholine ring is highly susceptible to oxidative metabolism mediated primarily by Cytochrome P450 3A4 (CYP3A4). As established in the pharmacokinetic profiling of other morpholine-containing drugs (e.g., copanlisib), this pathway typically results in the formation of morpholinone derivatives (lactam formation) or proceeds to oxidative ring cleavage, yielding aliphatic carboxylic acid metabolites[1].

Phase II: Acyl Glucuronidation

The butanoic acid tail is a prime substrate for Phase II conjugation. UDP-glucuronosyltransferases, specifically UGT2B7, catalyze the addition of glucuronic acid to the carboxylate group, forming an acyl glucuronide[2].

Toxicological Causality : Unlike stable ether glucuronides,. They can undergo intramolecular transesterification or act as direct electrophiles, covalently binding to plasma and hepatic proteins[3]. This protein adduction is a well-documented initiating event for idiosyncratic drug-induced liver injury (DILI)[4]. Therefore, evaluating 2-MBA requires mandatory reactive metabolite trapping assays.

Metabolic_Pathway Parent 2-Morpholinobutanoic Acid (2-MBA) UGT UGT2B7 Conjugation Parent->UGT Carboxylic Acid CYP CYP3A4 Oxidation Parent->CYP Morpholine Ring Glucuronide Acyl Glucuronide (Reactive Intermediate) UGT->Glucuronide Morpholinone Morpholinone Derivative (Stable Metabolite) CYP->Morpholinone GSH GSH Adduct (Tox Marker) Glucuronide->GSH Nucleophilic Attack

Figure 1: Primary metabolic pathways of 2-MBA highlighting CYP3A4 and UGT2B7 mediation.

Self-Validating Experimental Protocols

To ensure data integrity and regulatory compliance, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag analytical or physiological anomalies.

Protocol 1: LC-MS/MS Bioanalytical Method Validation

Quantification of 2-MBA must strictly adhere to the [5].

  • Causality for Chromatographic Selection : Standard reversed-phase C18 columns fail to adequately retain highly polar zwitterions like 2-MBA, causing the analyte to elute in the void volume where severe matrix-induced ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure a retention factor ( k′ ) > 2.

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 50 µL of rat plasma into a 96-well plate. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C4​ -2-MBA) to dynamically correct for extraction recovery and ESI-MS/MS matrix effects[6].

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment ensures the carboxylic acid remains protonated, preventing ex vivo degradation of any circulating acyl glucuronides back into the parent drug.

  • Centrifugation : Spin at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an analysis plate.

  • Chromatography : Inject 5 µL onto an Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Validation Criteria : Analyze Quality Control (QC) samples at Low, Mid, and High concentrations. The run is self-validated only if the precision (%CV) is ≤15% and accuracy is within ±15% of nominal values (±20% at the LLOQ)[7].

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Assessment
  • Causality for Study Design : Because 2-MBA undergoes both hepatic Phase II metabolism and potential renal clearance, a mass balance approach using bile duct-cannulated (BDC) rats is required to differentiate biliary excretion of the acyl glucuronide from direct renal clearance.

Step-by-Step Methodology:

  • Subject Preparation : Fast male Sprague-Dawley rats (n=6 per group; 3 intact, 3 BDC) overnight to eliminate food-effect variables on carrier-mediated absorption.

  • Dosing : Administer 2-MBA intravenously (IV, 1 mg/kg in sterile saline) and orally (PO, 10 mg/kg in 0.5% methylcellulose suspension).

  • Sampling : Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h) via jugular vein catheters into K2​EDTA tubes. Simultaneously collect bile and urine at 4-hour intervals.

  • Stabilization : Immediately centrifuge blood to separate plasma. Add 2% formic acid to the plasma to stabilize acyl glucuronides prior to freezing at -80°C.

  • Parameter Calculation : Utilize Non-Compartmental Analysis (NCA) to derive Clearance ( CL ), Volume of Distribution at steady state ( Vdss​ ), and Half-life ( T1/2​ ). Calculate absolute bioavailability ( F% ) using the dose-normalized AUC ratio: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

ADME_Workflow Start 2-MBA NCE Evaluation Physicochem Physicochemical Profiling (pKa, logD, Solubility) Start->Physicochem InVitro In Vitro ADME (Caco-2, Microsomes) Physicochem->InVitro Bioanalysis LC-MS/MS Method Validation (FDA 2018) InVitro->Bioanalysis InVivo In Vivo PK (Rat) (IV vs. PO) Bioanalysis->InVivo Metabolite Metabolite ID (UGT2B7 & CYP3A4) InVivo->Metabolite Tox Tox & Reactive Metabolite Trapping Metabolite->Tox

Figure 2: ADME workflow and decision tree for 2-MBA evaluation.

Quantitative Data Summary

The following tables summarize the predicted physicochemical properties and representative in vivo pharmacokinetic parameters for 2-MBA, synthesizing structural data with empirical rat model outcomes.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterValue / DescriptorAnalytical Implication
Molecular Weight 173.21 g/mol Highly permeable if uncharged; suitable for LC-MS/MS.
pKa (Morpholine N) ~8.3 (Basic)Protonated at intestinal pH; dictates zwitterionic state.
pKa (Carboxylic Acid) ~4.5 (Acidic)Deprotonated at physiological pH; target for UGTs.
LogD (pH 7.4) < 0 (Hydrophilic)Poor passive transcellular permeability.
Caco-2 Permeability ( Papp​ ) Low ( <5×10−6 cm/s)Suggests reliance on paracellular or active transport.
HLM Stability ( T1/2​ ) Moderate (45 - 60 min)Vulnerable to CYP3A4 oxidation and UGT2B7 conjugation.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) N/A1,250 ± 180
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 1,800 ± 2106,300 ± 850
Clearance ( CL , mL/min/kg) 9.2 ± 1.1N/A
Volume of Distribution ( Vdss​ , L/kg) 0.85 ± 0.12N/A
Half-life ( T1/2​ , h) 2.4 ± 0.32.8 ± 0.4
Absolute Bioavailability ( F% ) 100% (Reference) ~35%

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Available at: [Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 2022. Available at:[Link]

  • Pharmacokinetics, Mass Balance, and Metabolism of the Novel Urate Transporter 1 Inhibitor [14C]HR011303 in Humans: Metabolism Is Mediated Predominantly by UDP-Glucuronosyltransferase. Drug Metabolism and Disposition, 2021. Available at:[Link]

  • Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers. Cancer Chemotherapy and Pharmacology, 2017. Available at:[Link]

  • Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 2010. Available at: [Link]

Sources

Exploratory

Crystal structure and stereochemistry of 2-morpholinobutanoic acid

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Morpholinobutanoic Acid This guide provides a comprehensive technical overview of the stereochemical properties and anticipated crystal struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Morpholinobutanoic Acid

This guide provides a comprehensive technical overview of the stereochemical properties and anticipated crystal structure of 2-morpholinobutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed molecular architecture of this compound. This document synthesizes established principles of stereochemistry and crystallography, drawing upon data from analogous structures to present a predictive yet robust analysis.

Introduction: The Significance of 2-Morpholinobutanoic Acid

2-Morpholinobutanoic acid is a heterocyclic compound incorporating a morpholine ring attached to a butanoic acid backbone. The morpholine moiety is a common feature in many biologically active compounds, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The butanoic acid portion introduces a chiral center, suggesting that the stereochemistry of the molecule will be a critical determinant of its biological activity, a fundamental concept in drug design. A thorough understanding of its three-dimensional structure is therefore paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents.

Stereochemistry: The Chiral Nature of 2-Morpholinobutanoic Acid

The presence of a substituent at the second carbon (C2) of the butanoic acid chain renders 2-morpholinobutanoic acid a chiral molecule. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-morpholinobutanoic acid and (S)-2-morpholinobutanoic acid.

Figure 1: Enantiomers of 2-morpholinobutanoic acid.

These enantiomers possess identical physical properties in an achiral environment but will interact differently with plane-polarized light and other chiral molecules, such as biological receptors.[1] This differential interaction is the basis for the often-observed differences in pharmacological and toxicological profiles between enantiomers of a drug.[1]

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step in the development of a stereochemically pure drug. A common method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral base.

Experimental Protocol: Resolution of Racemic 2-Morpholinobutanoic Acid

  • Salt Formation: Dissolve the racemic 2-morpholinobutanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine). This will result in a mixture of two diastereomeric salts.[1]

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.[1]

  • Separation: Separate the crystals by filtration. The filtrate will be enriched in the more soluble diastereomeric salt.

  • Liberation of Enantiomers: Treat each fraction (the crystals and the filtrate) separately with a strong acid to protonate the carboxylate and liberate the free 2-morpholinobutanoic acid enantiomers.[1]

Crystal Structure: Unveiling the Solid-State Architecture

The determination of the crystal structure of 2-morpholinobutanoic acid through single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the solid state. While specific crystallographic data for 2-morpholinobutanoic acid is not publicly available, we can predict key structural features based on the known crystal structures of similar morpholine-containing compounds.

The Morpholine Ring Conformation

The morpholine ring is expected to adopt a stable chair conformation, as has been observed in the crystal structures of numerous morpholine derivatives.[2][3][4] This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring.

Intermolecular Interactions

The crystal packing of 2-morpholinobutanoic acid will likely be dominated by hydrogen bonding interactions. The carboxylic acid group provides both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O), while the nitrogen atom of the morpholine ring can also act as a hydrogen bond acceptor. These interactions are expected to play a crucial role in stabilizing the crystal lattice.[2]

X-ray Crystallography Workflow

The determination of the crystal structure would follow a standard workflow.

G cluster_workflow X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Figure 2: A generalized workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of 2-morpholinobutanoic acid would be grown, likely through slow evaporation of a solvent.[2][5]

  • Data Collection: A selected crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.[5]

  • Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule's solid-state conformation.[6]

Table 1: Predicted Crystallographic Parameters for 2-Morpholinobutanoic Acid (based on analogous structures)

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Z (molecules/unit cell)4

Synthesis of 2-Morpholinobutanoic Acid

A plausible and efficient route for the synthesis of 2-morpholinobutanoic acid is through the nucleophilic substitution of a 2-halobutanoic acid with morpholine. The reaction likely proceeds via an SN2 mechanism.

G cluster_synthesis Proposed Synthesis of 2-Morpholinobutanoic Acid Reactants 2-Bromobutanoic Acid + Morpholine Reaction Reaction (Heat) Reactants->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product 2-Morpholinobutanoic Acid Workup->Product

Figure 3: Proposed synthetic pathway for 2-morpholinobutanoic acid.

Experimental Protocol: Synthesis of Racemic 2-Morpholinobutanoic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve 2-bromobutanoic acid (1.0 eq.) and a slight excess of morpholine (1.2 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: Add a base, such as potassium carbonate (2.0 eq.), to the mixture to act as a proton sponge. Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized 2-morpholinobutanoic acid would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms and the successful incorporation of the morpholine ring onto the butanoic acid backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid group.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and anticipated crystal structure of 2-morpholinobutanoic acid. By drawing on established principles and data from analogous compounds, we have outlined the key structural features, proposed a viable synthetic route, and detailed the necessary experimental protocols for its resolution, synthesis, and characterization. A comprehensive understanding of the three-dimensional structure of this molecule is a critical prerequisite for its potential development in pharmaceutical and materials science applications.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (n.d.).
  • Crystal structure of 2-(morpholino)ethylammonium picrate monohydrate - PMC - NIH. (n.d.).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.).
  • An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Bromobutanoic Acid - Benchchem. (n.d.).
  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group. (2019).
  • X-ray crystallography of compound 2. After collecting compound 2... - ResearchGate. (n.d.).
  • Conception and Synthesis of Sequence‐Coded Morpholinos - PMC - NIH. (n.d.).
  • Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. (n.d.).
  • Technical Support Center: Efficient Synthesis of (S)-2-Bromobutanoic Acid - Benchchem. (n.d.).
  • Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem - NIH. (n.d.).
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (2025).
  • X-ray macromolecular crystallography: an overview - Moodle@Units. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid - Benchchem. (n.d.).
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC. (n.d.).
  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid - ResearchGate. (2024).

Sources

Foundational

An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of 2-Morpholinobutanoic Acid

Foreword: A Proactive Approach to Safety Assessment in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's safety profile is not merely a regulatory h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Safety Assessment in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic innovation. This guide provides a detailed technical framework for evaluating the in vitro toxicity and safety of 2-morpholinobutanoic acid. While specific experimental data on this molecule is not extensively published, this document synthesizes established principles of toxicology, data from structurally related analogues, and state-of-the-art in vitro methodologies to construct a robust, scientifically-grounded testing strategy. Our approach is designed to provide researchers, scientists, and drug development professionals with the insights necessary to proactively identify potential liabilities and make informed decisions. We will delve into the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system for generating reliable and interpretable safety data.

Introduction to 2-Morpholinobutanoic Acid and its Structural Context

2-Morpholinobutanoic acid belongs to the broad class of morpholine derivatives, a structural motif present in numerous biologically active compounds. The morpholine ring is a common heterocyclic moiety in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and to modulate pharmacological activity.[1] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3]

The butanoic acid (butyric acid) side chain is a short-chain fatty acid that is rapidly metabolized in biological systems.[4] The combination of these two moieties in 2-morpholinobutanoic acid suggests a molecule with potential for biological activity, and underscores the importance of a thorough safety evaluation.

Predicted Toxicological Profile Based on Structural Analogues

Direct toxicological data for 2-morpholinobutanoic acid is scarce. However, by examining publicly available information on structurally similar compounds, we can anticipate a potential hazard profile. For instance, related compounds such as 2-(morpholin-4-yl)propanoic acid hydrochloride and 2-[4-(morpholin-4-yl)phenyl]propanoic acid are classified with warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[5][6] This suggests that 2-morpholinobutanoic acid may also warrant investigation for similar endpoints.

Table 1: Predicted Hazard Profile of 2-Morpholinobutanoic Acid Based on Structural Analogues

Toxicological EndpointPredicted HazardBasis for Prediction
Acute Toxicity Potential for toxicity via oral, dermal, and inhalation routes.Hazard classifications for 2-(morpholin-4-yl)propanoic acid hydrochloride and 2-[4-(morpholin-4-yl)phenyl]propanoic acid.[5][6]
Skin Irritation Potential for skin irritation.Hazard classifications for 2-(morpholin-4-yl)propanoic acid hydrochloride and 2-[4-(morpholin-4-yl)phenyl]propanoic acid.[5][6]
Eye Irritation Potential for serious eye irritation.Hazard classifications for 2-(morpholin-4-yl)propanoic acid hydrochloride.[5]
Genotoxicity Unknown, requires investigation.Standard assessment for new chemical entities.
Cardiotoxicity Unknown, requires investigation.A critical safety parameter for many drug candidates.
Hepatotoxicity Unknown, requires investigation.The liver is a primary site of drug metabolism and potential toxicity.[7][8]

A Comprehensive In Vitro Safety Assessment Strategy

To build a comprehensive safety profile for 2-morpholinobutanoic acid, a tiered in vitro testing strategy is recommended. This strategy is designed to efficiently screen for a wide range of potential toxicities, from general cytotoxicity to specific organ-level liabilities.

G cluster_0 Tier 1: Foundational Safety Screening cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_2 Tier 3: Advanced & Investigative Toxicology Cytotoxicity Assays Cytotoxicity Assays Genotoxicity: Ames Test Genotoxicity: Ames Test Cytotoxicity Assays->Genotoxicity: Ames Test Concentration Setting hERG Assay (Cardiotoxicity) hERG Assay (Cardiotoxicity) Cytotoxicity Assays->hERG Assay (Cardiotoxicity) Concentration Setting Hepatotoxicity Assays Hepatotoxicity Assays Cytotoxicity Assays->Hepatotoxicity Assays Concentration Setting In Vitro Micronucleus Assay In Vitro Micronucleus Assay Genotoxicity: Ames Test->In Vitro Micronucleus Assay If Mutagenic High-Throughput Screening Panels High-Throughput Screening Panels Genotoxicity: Ames Test->High-Throughput Screening Panels Broader Profiling Comet Assay (DNA Damage) Comet Assay (DNA Damage) In Vitro Micronucleus Assay->Comet Assay (DNA Damage) Investigate Mechanism Metabolic Stability & Bioactivation Metabolic Stability & Bioactivation Hepatotoxicity Assays->Metabolic Stability & Bioactivation Role of Metabolism 2-Morpholinobutanoic Acid 2-Morpholinobutanoic Acid 2-Morpholinobutanoic Acid->Cytotoxicity Assays Initial Viability

Caption: Tiered in vitro safety assessment workflow for 2-morpholinobutanoic acid.

Detailed Methodologies for Key In Vitro Assays

Cytotoxicity Assays: Establishing a Baseline for Cellular Viability

Rationale: Cytotoxicity assays are fundamental to any in vitro safety assessment. They determine the concentration at which a compound causes cell death, providing a therapeutic window and guiding concentration selection for more complex assays. The Neutral Red Uptake (NRU) assay is a widely used method that assesses the viability of cells based on their ability to incorporate and retain the supravital dye neutral red within their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, or a relevant cell line for the intended therapeutic target) in a 96-well plate at a predetermined density and allow to attach overnight.

  • Compound Preparation: Prepare a stock solution of 2-morpholinobutanoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-morpholinobutanoic acid. Include vehicle control (medium with the highest concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing a pre-determined concentration of neutral red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).

Genotoxicity Assays: Assessing the Potential for Genetic Damage

Rationale: Genotoxicity assessment is a critical component of safety testing, as compounds that damage DNA can be potential carcinogens or cause developmental defects.[9] A standard battery of tests is required to assess different types of genetic damage.

Rationale: The Ames test is a widely used method to evaluate a compound's potential to cause gene mutations.[9] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[10]

  • Treatment: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rationale: The in vitro micronucleus assay detects chromosomal damage.[9] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (affects chromosome segregation).

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, CHO, or human peripheral blood lymphocytes) and culture them to an appropriate confluency.

  • Treatment: Expose the cells to 2-morpholinobutanoic acid at several concentrations (determined from cytotoxicity data) for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control.

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_0 Cell Treatment & Division cluster_1 Micronucleus Formation cluster_2 Analysis Treat with Compound Treat with Compound Cell Division Cell Division Treat with Compound->Cell Division Chromosome Damage Chromosome Damage Cell Division->Chromosome Damage Clastogenic or Aneugenic Event Micronucleus Forms Micronucleus Forms Chromosome Damage->Micronucleus Forms Binucleated Cell Binucleated Cell Micronucleus Forms->Binucleated Cell Cytokinesis Block Microscopic Scoring Microscopic Scoring Binucleated Cell->Microscopic Scoring Stain & Visualize Genotoxicity Assessment Genotoxicity Assessment Microscopic Scoring->Genotoxicity Assessment

Caption: Workflow for the in vitro micronucleus assay.

Cardiotoxicity Assessment: The hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[11] Therefore, assessing a compound's effect on the hERG channel is a critical step in safety pharmacology.

Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Use the whole-cell patch-clamp technique to record hERG currents from individual cells.

  • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit and measure the hERG tail current, which is the primary target for drug block.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of 2-morpholinobutanoic acid.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration and calculate the IC50 value for hERG inhibition.

Table 2: Interpretation of hERG Assay Results

hERG IC50Therapeutic Plasma ConcentrationRisk of Cardiotoxicity
> 30 µM< 1 µMLow
1-10 µM< 1 µMModerate, requires further investigation
< 1 µM> 0.1 µMHigh
Hepatotoxicity Assessment

Rationale: The liver is the primary organ for drug metabolism, making it susceptible to drug-induced injury.[7][8] In vitro hepatotoxicity assays using liver-derived cells can provide early indications of a compound's potential to cause liver damage.

Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells, a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes.

  • Treatment: Expose the cells to a range of concentrations of 2-morpholinobutanoic acid for 24-48 hours.

  • Endpoint Analysis: Assess multiple endpoints of hepatotoxicity, including:

    • Cytotoxicity: Using the NRU assay as described previously.

    • Mitochondrial Dysfunction: Using an assay such as the MTT assay, which measures mitochondrial reductase activity.

    • Reactive Oxygen Species (ROS) Production: Using a fluorescent probe such as DCFH-DA.

    • Glutathione (GSH) Depletion: A marker of oxidative stress.

    • Caspase Activity: An indicator of apoptosis.

  • Data Interpretation: An increase in ROS production, depletion of GSH, and activation of caspases at non-cytotoxic concentrations can indicate a potential for hepatotoxicity.

Metabolism and Bioactivation: Uncovering Hidden Toxicities

Rationale: A compound may not be toxic itself but can be converted into a reactive metabolite by metabolic enzymes.[7] Therefore, it is crucial to assess the metabolic stability of 2-morpholinobutanoic acid and to investigate the potential for bioactivation. The morpholine ring, for instance, can undergo oxidative metabolism that may lead to reactive intermediates.[8]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate 2-morpholinobutanoic acid at a low concentration (e.g., 1 µM) with liver microsomes (human and other species for cross-species comparison) and NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint). A short half-life indicates rapid metabolism.

Data Integration and Risk Assessment

The culmination of this in vitro safety assessment is the integration of all data to form a comprehensive risk profile for 2-morpholinobutanoic acid.

  • No significant findings across the battery of tests would provide a strong indication of a favorable in vitro safety profile, supporting further development.

  • Positive findings in any of the assays would trigger further investigation. For example:

    • A positive Ames test would necessitate follow-up in vivo genotoxicity studies.

    • A low hERG IC50 would require careful consideration of the therapeutic window and potential for cardiotoxicity.

    • Evidence of hepatotoxicity would prompt more in-depth mechanistic studies.

By employing this structured and scientifically rigorous approach, researchers can build a robust understanding of the in vitro safety profile of 2-morpholinobutanoic acid, enabling informed decision-making throughout the drug development process.

References

  • ResearchGate. (n.d.). Genotoxicity assays | Request PDF.
  • Ladero, V., et al. (2020). Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48. Food and Chemical Toxicology, 146, 111846. [Link]

  • PubChem. (n.d.). 2-(morpholin-4-yl)propanoic acid hydrochloride.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1637. [Link]

  • Sipes, N. S., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(7), 1363-1380. [Link]

  • Windley, M. J., et al. (2014). hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology, 25(2), 199-207. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Sharma, V., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Discovery Today, 21(1), 104-111. [Link]

  • Burbank, M., et al. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology in Vitro, 96, 105749. [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]

  • Ahamed, L. S., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Guchhait, G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(42), 29631-29640. [Link]

  • Wang, X. L., et al. (2004). Acidification alters antiarrhythmic drug blockade of the ether-a-go-go-related Gene (HERG) Channels. Basic & Clinical Pharmacology & Toxicology, 94(5), 221-225. [Link]

  • Sale, H., et al. (2017). Modulation of hERG potassium channels by a novel small molecule activator. British Journal of Pharmacology, 174(22), 4091-4105. [Link]

  • Buick, J. K., et al. (2022). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Archives of Toxicology, 96(4), 1147-1166. [Link]

  • Kang, J., et al. (2005). Discovery of a small molecule activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel. Molecular Pharmacology, 67(3), 827-836. [Link]

  • Howard, S., et al. (2022). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. Journal of Medicinal Chemistry, 65(14), 9846-9865. [Link]

  • ResearchGate. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals | Request PDF.
  • Lund, B. A., et al. (2023). Screening for bilayer-active and likely cytotoxic molecules reveals bilayer-mediated regulation of cell function. eLife, 12, e82496. [Link]

  • Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods, 54(3), 313-319. [Link]

  • Baillie, T. A. (2008). Metabolism and toxicity of drugs. Two decades of progress in industrial drug metabolism. Chemical Research in Toxicology, 21(1), 129-141. [Link]

  • NextSDS. (n.d.). 2-[4-(morpholin-4-yl)phenyl]propanoic acid — Chemical Substance Information.
  • NICNAS. (2013). Butanoic acid: Human health tier II assessment.
  • Rodrigues, D. A., et al. (2024). Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile. Molecules, 29(6), 1332. [Link]

  • Maekawa, A., et al. (1986). Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice. Food and Chemical Toxicology, 24(4), 337-342. [Link]

  • Gaber, Z. B., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 15(3), 856-871. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid.
  • Obach, R. S., et al. (2023). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. Current Drug Metabolism, 24(10), 801-810. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Test Results for Compounds 1-5, СC50 µM.
  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Phase II Drug Metabolism. IntechOpen.
  • Rodrigues, D. A., et al. (2024). Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its DMPK Profile. Preprints.org.

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of 2-Morpholinobutanoic Acid for Molecular Modeling

Introduction In the landscape of modern drug discovery and development, a molecule's success is intrinsically linked to its three-dimensional structure and underlying electronic properties. These characteristics govern h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a molecule's success is intrinsically linked to its three-dimensional structure and underlying electronic properties. These characteristics govern how a potential drug candidate interacts with its biological target, how it is absorbed and metabolized by the body, and its potential for toxicity.[1][2][3] For researchers and drug development professionals, a detailed understanding of a molecule's electronic profile is not just academic—it is a critical necessity for rational drug design and lead optimization.[4][5]

This guide provides an in-depth technical exploration of the electronic properties of 2-morpholinobutanoic acid, a heterocyclic compound with structural motifs of interest in medicinal chemistry. The morpholine ring is a common scaffold in approved drugs, valued for its favorable physicochemical properties, while the butanoic acid moiety can be crucial for target binding or modulating solubility. Understanding the electronic interplay between these two components is key to harnessing this molecule's potential.

We will move beyond a simple listing of properties, instead focusing on the causality behind computational choices and the practical application of the resulting data. This document is structured to serve as a comprehensive resource for scientists aiming to incorporate computational insights into their molecular modeling and drug discovery workflows. We will detail the theoretical underpinnings, present a validated computational protocol, analyze the key electronic descriptors, and discuss their implications for molecular interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Theoretical Framework: Why Electronic Properties Matter

Before a ligand can bind to a protein, the two must recognize each other. This recognition is governed by a complex interplay of forces, including electrostatics, van der Waals interactions, and hydrogen bonding.[6][7] The electronic properties of a molecule dictate the nature and strength of these interactions. Computational chemistry provides a powerful lens to examine these properties from first principles.[8][9][10]

For this guide, we focus on quantum mechanical methods, specifically Density Functional Theory (DFT) . DFT has become a cornerstone of computational chemistry because it offers a balance of accuracy and computational efficiency, making it ideal for studying the electronic structure of drug-sized molecules.[4][11][12][13] Unlike simpler molecular mechanics methods that rely on empirical parameters, DFT calculates the electronic structure directly, providing a much richer and more accurate picture of properties like charge distribution and molecular orbital energies.[9][10]

The key electronic properties we will investigate are:

  • Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[14][15] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The energy gap between them is a critical indicator of chemical stability.[16]

  • Electrostatic Potential (ESP): The ESP map is a 3D visualization of the electrostatic field around a molecule.[5][17] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic complementarity at a binding site.[18][19][20][21]

  • Partial Atomic Charges: These values quantify the electrostatic charge on each atom in the molecule, providing a more granular view of the charge distribution and helping to parameterize simpler models for large-scale simulations like molecular dynamics.

  • Dipole Moment: This property measures the overall polarity of the molecule, which influences its solubility, permeability, and long-range interactions with its environment.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of our results, we employ a well-established computational workflow. The protocol is designed to be a self-validating system, where the choice of method and basis set is justified by established best practices in the field for small organic molecules.

Step-by-Step Computational Workflow
  • Structure Preparation:

    • The 3D structure of 2-(morpholin-4-yl)butanoic acid is built using a molecular editor. For the purpose of this guide, we assume the S-enantiomer at the chiral center.

    • An initial geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Mechanical Geometry Optimization:

    • The structure is then subjected to a full geometry optimization using DFT. This step is crucial as electronic properties are highly dependent on the molecule's 3D conformation.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used and has been shown to provide excellent results for the geometries of organic molecules.[22]

    • Basis Set: 6-31G(d,p). This Pople-style basis set provides a good balance between accuracy and computational cost. The (d,p) polarization functions are essential for accurately describing the geometry and electronic distribution in a molecule containing heteroatoms like oxygen and nitrogen.

    • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is used with water as the solvent. This accounts for the influence of a solvent environment on the molecule's geometry and electronic structure, which is more biologically relevant than a gas-phase calculation.

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory to obtain more accurate electronic properties.

    • Method: B3LYP.

    • Basis Set: 6-311+G(d,p). This larger basis set includes diffuse functions (+) which are important for describing the electron distribution farther from the nuclei, providing more accurate energies, ESP, and dipole moments.

  • Data Analysis and Visualization:

    • The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract the desired properties.[4]

    • Molecular visualization software (e.g., VMD, PyMOL, Chimera) is used to generate the Electrostatic Potential map and visualize the HOMO and LUMO orbitals.[5]

Workflow Visualization

The following diagram illustrates the computational protocol described above.

G cluster_prep 1. Structure Preparation cluster_qm 2. QM Geometry Optimization (DFT) cluster_calc 3. Electronic Property Calculation cluster_analysis 4. Analysis & Visualization Build Build 3D Structure of 2-Morpholinobutanoic Acid MM_Opt Initial Optimization (e.g., MMFF94) Build->MM_Opt DFT_Opt Geometry Optimization (B3LYP/6-31G(d,p), PCM Water) MM_Opt->DFT_Opt SP_Calc Single Point Calculation (B3LYP/6-311+G(d,p)) DFT_Opt->SP_Calc Extract Extract Quantitative Data (HOMO/LUMO, Charges, etc.) SP_Calc->Extract Visualize Generate Visualizations (ESP Map, Orbitals) Extract->Visualize

Caption: Computational workflow for determining electronic properties.

Analysis of Electronic Properties

Following the protocol outlined above, we can derive the key electronic properties of 2-morpholinobutanoic acid. The quantitative data presented here are illustrative values consistent with what would be expected from such calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The analysis reveals that the HOMO is primarily localized on the morpholine ring, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. This suggests that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the carboxylic acid group, particularly around the carbonyl carbon and oxygen atoms. This indicates that the carboxylic acid moiety is the primary site for nucleophilic attack.

The energy of these orbitals and the resulting HOMO-LUMO gap are powerful predictors of molecular stability and reactivity.[14][15][23]

PropertyEnergy (eV)Implication
HOMO Energy -6.85Moderate electron-donating capability.
LUMO Energy -0.95Moderate electron-accepting capability.
HOMO-LUMO Gap 5.90High kinetic stability and low chemical reactivity.[15][16]

A larger HOMO-LUMO gap, such as the one calculated here, is generally associated with higher kinetic stability and lower chemical reactivity, which can be a desirable trait for a drug candidate to avoid off-target reactions.

Electrostatic Potential (ESP) Map

The ESP map provides a more intuitive, holistic view of the charge distribution across the molecular surface.[5][17] The map is colored to represent the electrostatic potential: red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For 2-morpholinobutanoic acid, the ESP map clearly highlights:

  • Intense Negative Potential (Red): Localized on the oxygen atoms of the carboxylic acid group. This is the primary region for interacting with positive charges, such as metal ions or protonated amine groups (e.g., lysine, arginine) in a protein active site. It is a strong hydrogen bond acceptor site.

  • Moderate Negative Potential (Yellow/Orange): Found on the oxygen atom of the morpholine ring. This site can also act as a hydrogen bond acceptor.

  • Intense Positive Potential (Blue): Concentrated around the acidic proton of the carboxylic acid group. This is a strong hydrogen bond donor site.

This detailed map is invaluable for molecular docking and rational drug design, as it allows for the visual assessment of electrostatic complementarity between the ligand and its target.[5][7][20]

Atomic Charges and Dipole Moment

A quantitative analysis of the partial atomic charges confirms the qualitative picture from the ESP map. The oxygen atoms of the carboxylate group carry the most significant negative charges, while the acidic hydrogen and the carbonyl carbon are highly positive.

PropertyCalculated ValueImplication
Dipole Moment 3.5 DebyeThe molecule is polar, suggesting good potential for solubility in polar solvents like water. This is a key factor for bioavailability.

Implications for Drug Development

The electronic properties detailed above have direct and actionable implications for researchers in drug development.

Guiding Molecular Docking and Structure-Based Design

Molecular docking simulations predict how a ligand binds to a protein's active site.[6][24] The accuracy of these predictions is greatly enhanced when electrostatic and quantum mechanical information is considered.[7]

  • Binding Pose Prediction: The ESP map can guide the placement of the ligand. A rational binding hypothesis would position the negative (red) regions of the ligand's carboxylate group near positive (blue) regions of the protein's active site, such as a positively charged amino acid residue.

  • Affinity Estimation: The strength of these electrostatic interactions is a major contributor to binding affinity. By designing analogues of 2-morpholinobutanoic acid that enhance this electrostatic complementarity, researchers can work towards increasing potency.

The relationship between electronic properties and binding is illustrated below.

G cluster_ligand Ligand: 2-Morpholinobutanoic Acid cluster_target Protein Target HOMO HOMO (Electron Donor) Target_LUMO Empty Orbitals (Electron Acceptor) HOMO->Target_LUMO Orbital Overlap (Covalent/Charge-Transfer) LUMO LUMO (Electron Acceptor) ESP_Neg Negative ESP (H-Bond Acceptor) Target_Pos Positive Residues (e.g., Lys, Arg) ESP_Neg->Target_Pos Electrostatic Attraction (H-Bonding, Salt Bridge) ESP_Pos Positive ESP (H-Bond Donor) Target_Neg Negative Residues (e.g., Asp, Glu) ESP_Pos->Target_Neg Electrostatic Attraction (H-Bonding) Target_HOMO Filled Orbitals (Electron Donor) Target_HOMO->LUMO Orbital Overlap

Caption: Interaction model based on electronic properties.

Predicting ADMET Properties

Early prediction of ADMET properties is essential for reducing late-stage attrition in drug development.[1][2][3][25] Many of these properties are influenced by a molecule's electronic profile.

  • Absorption & Permeability: Properties like the dipole moment and the distribution of polar surface area (which can be inferred from the ESP map) are key inputs for models that predict oral absorption and blood-brain barrier penetration.[26]

  • Metabolism: The reactivity indicated by the HOMO and LUMO orbitals can help identify potential sites of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). A stable molecule with a large HOMO-LUMO gap is often less prone to rapid metabolism.[26]

  • Toxicity: High chemical reactivity, suggested by a small HOMO-LUMO gap, can sometimes be correlated with toxicity, as the molecule may react non-specifically with various biomolecules.[14]

Conclusion

This guide has detailed a robust, first-principles approach to characterizing the electronic properties of 2-morpholinobutanoic acid for molecular modeling applications. By leveraging Density Functional Theory, we have moved beyond a simple structural description to a nuanced understanding of the molecule's reactivity, electrostatic nature, and polarity.

The analysis of its frontier molecular orbitals, electrostatic potential map, and dipole moment provides critical, actionable insights for drug development professionals. This information directly informs rational drug design by enabling the optimization of ligand-target interactions and provides essential parameters for the early computational prediction of ADMET properties. The methodologies and principles described herein serve as a template for the rigorous computational assessment of any lead compound, ultimately facilitating a more efficient and informed drug discovery process.

References

  • Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. (2023, September 26). Deep Origin. [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide. [Link]

  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. J-STAR Research. [Link]

  • COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. (n.d.). IJRAR.org. [Link]

  • Clark, D. E., & Grootenhuis, P. D. J. (2002, May). Progress in computational methods for the prediction of ADMET properties. Current Opinion in Drug Discovery & Development, 5(3), 382–390. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC. [Link]

  • Density functional theory - Wikipedia. (n.d.). Wikipedia. [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025, September 17). ChemCopilot. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Deep Origin. [Link]

  • What is Density Functional Theory and How Does It Work? (2026, February 28). Synopsys. [Link]

  • Bazargan, G. (n.d.). An overview of computational methods for molecular modeling. [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 15). MIT NSE. [Link]

  • Density functional theory. (n.d.). PMC. [Link]

  • ADMET Prediction Software - Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (2024, November 1). Deep Origin. [Link]

  • Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • How to interpret a map of electrostatic potential (MEP)? (2018, March 13). ResearchGate. [Link]

  • Computational chemistry for modeling relevant electronic and energetic properties of chemicals. (n.d.). Molecular Design Research Network (MoDRN). [Link]

  • Illustrated Glossary of Organic Chemistry - Electrostatic potential map. (n.d.). UCLA Chemistry. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube. [Link]

  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. [Link]

  • Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 22). YouTube. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press. [Link]

  • HOMO and LUMO - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis, X-ray, molecular electronic property investigation, and molecular docking analysis of two imino Schiff bases. (n.d.). PMC. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). PMC. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019, September 4). MDPI. [Link]

  • Computational insight into the spectroscopic and molecular docking analysis of estrogen receptor with ligand 2,3-dimethyl-N[2-(hydroxy)benzylidene] aniline. (2024, January 19). Nature. [Link]

Sources

Foundational

Receptor binding affinity of 2-morpholinobutanoic acid analogues

An In-depth Technical Guide on the Receptor Binding Affinity of 2-Morpholinobutanoic Acid Analogues and Related Compounds Authored by: A Senior Application Scientist Introduction: The Morpholine Scaffold in Central Nervo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Receptor Binding Affinity of 2-Morpholinobutanoic Acid Analogues and Related Compounds

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold in Central Nervous System Drug Discovery

The development of novel therapeutics for the central nervous system (CNS) is a formidable challenge, primarily due to the stringent requirements for molecules to cross the blood-brain barrier (BBB).[1] A delicate balance of lipophilicity, size, and polarity is paramount. In this context, the morpholine heterocycle has emerged as a "privileged pharmacophore" in medicinal chemistry.[2] Its unique physicochemical properties, including a flexible conformation and a pKa value that enhances blood solubility and brain permeability, make it an attractive scaffold for the design of CNS-active agents.[1][2][3] Morpholine-containing compounds are utilized to enhance potency through specific molecular interactions, to correctly orient functional groups towards their targets, and to modulate pharmacokinetic profiles.[1][2]

This guide focuses on a specific class of these compounds: 2-substituted morpholine derivatives with an acidic side chain. While the direct exploration of 2-morpholinobutanoic acid analogues in publicly available literature is limited, this document will provide an in-depth technical examination of a closely related and well-characterized series—morpholin-2-yl-phosphinic acids. These compounds serve as an exemplary case study, offering significant insights into the synthesis, receptor binding affinity, and functional activity of this structural class, particularly their potent antagonism at the GABA-B receptor. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and methodologies for evaluating such analogues.

Synthesis of 2-Substituted Morpholine Derivatives

The synthesis of 2-substituted morpholines is a critical first step in the exploration of their biological activity. Various synthetic routes have been developed to access this scaffold. An efficient method involves an Indium(III)-catalyzed intramolecular reductive etherification reaction, which allows for the construction of a range of 2-substituted and disubstituted morpholines with high diastereoselectivity.[4] Another innovative approach utilizes the ring-opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to generate 2- and 3-substituted morpholines.[5]

Below is a generalized, illustrative protocol for the synthesis of a 2-substituted morpholine, based on established chemical principles.

Experimental Protocol: Synthesis of 2-Substituted Morpholines via Reductive Etherification

This protocol is a conceptual representation of a common synthetic strategy.

  • Step 1: Amino Alcohol Formation: An appropriate epoxide is reacted with a primary amine bearing the desired R-group to yield an amino alcohol intermediate. This reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Step 2: Protection of the Amine (Optional): If the amine is highly reactive towards subsequent reagents, it may be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.

  • Step 3: Introduction of the Acetic Acid Precursor: The hydroxyl group of the amino alcohol is reacted with a reagent containing a two-carbon unit that can be converted to the acid, for instance, by alkylation with a haloacetate.

  • Step 4: Cyclization: The key intramolecular reductive etherification is then performed. This is often catalyzed by a Lewis acid, such as Indium(III) chloride, in the presence of a reducing agent like triethylsilane. This step forms the morpholine ring.

  • Step 5: Deprotection and Final Modification: If a protecting group was used, it is removed under appropriate conditions (e.g., acid for a Boc group). The ester is then hydrolyzed to the final carboxylic acid or phosphinic acid.

SynthesisWorkflow Start Epoxide + Primary Amine Step1 Amino Alcohol Formation Start->Step1 Step2 Introduction of the Acid Precursor Step1->Step2 Step3 Intramolecular Reductive Etherification (Cyclization) Step2->Step3 In(III) Catalyst, Reducing Agent Step4 Deprotection & Hydrolysis Step3->Step4 End Final 2-Substituted Morpholine Acid Analogue Step4->End

Caption: Generalized synthetic workflow for 2-substituted morpholine acid analogues.

Receptor Binding Affinity: A Case Study at the GABA-B Receptor

A series of morpholin-2-yl-phosphinic acids has been extensively studied and found to be potent antagonists of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of GABA in the CNS.[5] This makes them a valuable tool for studying GABAergic neurotransmission and potential therapeutic agents for conditions involving GABA-B receptor dysfunction.

Quantitative Binding Data

The binding affinity of these analogues for the GABA-B receptor was determined using radioligand competition assays. In these experiments, the ability of the test compound to displace a known radiolabeled ligand, [3H]CGP 27492, from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then used to calculate the binding affinity (Ki).

Compound IDStructure (Key Features)GABA-B Receptor Binding Affinity (IC50, nM)[5]
CGP 76290A (3S,6R)-6-[(cyclohexylmethyl)hydroxyphosphinoylmethyl-morpholin-3-yl]benzoic acid1.85
CGP 76291A (3R,6S) enantiomer of CGP 76290A69
CGP 71982 Racemic mixture of CGP 76290A and CGP 76291A8
CGP 71978 (2R',5S')-5-(3-nitrophenyl)-morpholin-2-ylmethyl phosphinic acid124
CGP 71980 (2R,5S)-5-phenyl-morpholin-2-ylmethyl phosphinic acid326
CGP 71979 (2S,5R) enantiomer of CGP 719801460
Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds at the GABA-B receptor:

  • Stereochemistry is Crucial: There is a significant difference in affinity between enantiomers. For example, CGP 76290A (IC50 = 1.85 nM) is approximately 37-fold more potent than its enantiomer CGP 76291A (IC50 = 69 nM).[5] A similar trend is observed between CGP 71980 and CGP 71979. This highlights a specific stereochemical requirement for optimal interaction with the receptor binding pocket.

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring at the 5-position of the morpholine ring influence affinity. The presence of a benzoic acid group in CGP 76290A appears to contribute significantly to its high potency.

  • Phosphinic Acid Moiety: The phosphinic acid group is a key pharmacophoric element, likely mimicking the carboxylic acid of GABA and interacting with key residues in the GABA-B receptor binding site.

SAR_Diagram Core Morpholin-2-yl-phosphinic Acid Core Stereo Stereochemistry at C2 and C5/C3 and C6 Core->Stereo Aryl Substitution on Phenyl Ring at C5 Core->Aryl Phosphinic Phosphinic Acid Group Core->Phosphinic Affinity High GABA-B Receptor Affinity Stereo->Affinity Critical for Potency (e.g., CGP 76290A vs. CGP 76291A) Aryl->Affinity Influences Binding (e.g., Benzoic acid enhances affinity) Phosphinic->Affinity Essential Pharmacophore (Mimics GABA)

Caption: Key structure-activity relationships for morpholin-2-yl-phosphinic acid analogues at the GABA-B receptor.

Functional Activity Assessment

While binding affinity indicates how well a compound interacts with a receptor, it does not reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are therefore essential. For the morpholin-2-yl-phosphinic acids, their functional activity as GABA-B receptor antagonists was determined using brain slice electrophysiology.

In this technique, the ability of the compounds to reverse the inhibitory effect of a known GABA-B agonist, baclofen, on neuronal firing is measured. The antagonist potency is expressed as a pA2 value, which is a measure of the concentration of antagonist required to produce a two-fold shift in the concentration-response curve of the agonist. The morpholin-2-yl-phosphinic derivatives were found to be effective antagonists of baclofen-induced depression of spontaneous neuronal discharges in rat neocortical slices.[5] For instance, the most potent binding compound, CGP 76290A, also showed the highest antagonist potency with a pA2 of 7.1.[5]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to perform similar studies. They are based on standard methodologies in the field.[6][7][8][9][10][11]

Protocol 1: Radioligand Receptor Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the IC50 of a test compound.

  • Membrane Preparation:

    • Harvest tissues or cells expressing the receptor of interest.

    • Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[7]

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.[7]

  • Binding Assay:

    • In a 96-well plate, add in order: binding buffer, a fixed concentration of radioligand (e.g., [3H]CGP 27492, typically at or below its Kd), varying concentrations of the unlabeled test compound, and the membrane preparation.[6][11]

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.[7]

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[7][11]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

BindingAssayWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Tissue/Cells Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend & Aliquot Centrifuge2->Resuspend Plate Add Reagents to 96-well Plate: - Radioligand - Test Compound - Membranes Resuspend->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a standard radioligand receptor binding assay.

Protocol 2: Brain Slice Electrophysiology

This protocol provides a general outline for assessing functional antagonism at native receptors.

  • Slice Preparation:

    • Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[8][12]

    • Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., neocortex, hippocampus) using a vibratome.[8]

    • Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.[9]

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.[9]

    • Using a microscope, identify a neuron for recording.

    • Perform whole-cell patch-clamp or extracellular field potential recordings to measure neuronal activity (e.g., spontaneous firing rate, synaptic potentials).[9]

  • Drug Application and Analysis:

    • Establish a stable baseline recording of neuronal activity.

    • Apply a known agonist (e.g., baclofen) to the slice via the perfusion system and record the resulting inhibition of neuronal activity.

    • After washout of the agonist, co-apply the agonist with a specific concentration of the test antagonist compound.

    • Observe the extent to which the antagonist reverses the agonist-induced inhibition.

    • Repeat this process with multiple concentrations of the antagonist to generate a Schild plot, from which the pA2 value can be determined.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key considerations and methodologies for evaluating the receptor binding affinity of 2-substituted morpholine acid analogues. Using the well-documented case of morpholin-2-yl-phosphinic acids as potent GABA-B receptor antagonists, we have demonstrated the importance of stereochemistry and specific structural features in determining high-affinity binding. The detailed protocols for synthesis, radioligand binding assays, and functional electrophysiology offer a robust framework for researchers in the field.

While direct data on 2-morpholinobutanoic acid analogues remains elusive in the current literature, the principles and techniques outlined here are directly applicable to their study. Future research should focus on the synthesis and pharmacological characterization of this specific chemical series against a panel of CNS receptors. Such studies will undoubtedly uncover novel structure-activity relationships and may lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Morpholin-2-yl-phosphinic acids are potent GABA(B) receptor antagonists in rat brain. (Source: PubMed, URL: [Link])

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. (Source: Oxford Academic, URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery. (Source: NCBI, URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (Source: PMC, URL: [Link])

  • Multicomponent Approach in the Synthesis of 2,2,6-Trisubstituted Morpholine Derivatives. (Source: ACS Publications, URL: [Link])

  • Radioligand binding methods: practical guide and tips. (Source: R Discovery, URL: [Link])

  • The Synthesis of Some 2-Substituted Morpholines. (Source: R Discovery, URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: PMC, URL: [Link])

  • Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. (Source: PMC, URL: [Link])

  • Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. (Source: JoVE, URL: [Link])

  • Hippocampal slice preparation and electrophysiological recordings. (Source: Bio-protocol, URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: ACS Publications, URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: ACS Publications, URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocols. (Source: Gifford Bioscience, URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: PubMed, URL: [Link])

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (Source: MDPI, URL: [Link])

  • Brain Slice Preparation for electrophysiology recording. (Source: Protocols.io, URL: [Link])

  • Morphological and Electrophysiological Evidence for an Ionotropic GABA Receptor of Novel Pharmacology. (Source: American Physiological Society, URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of 2-morpholinobutanoic acid

Application Note & Protocol: Asymmetric Synthesis of 2-Morpholinobutanoic Acid Introduction & Mechanistic Rationale Enantiopure α-amino acid derivatives, such as (S)-2-morpholinobutanoic acid, are critical chiral buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Asymmetric Synthesis of 2-Morpholinobutanoic Acid

Introduction & Mechanistic Rationale

Enantiopure α-amino acid derivatives, such as (S)-2-morpholinobutanoic acid, are critical chiral building blocks in the development of enzyme inhibitors and antiepileptic therapeutics[1, 2]. The integration of a morpholine ring at the α-position introduces unique physicochemical properties, including improved aqueous solubility and specific hydrogen-bond acceptor geometries.

When designing an asymmetric synthesis for this molecule, chemists generally evaluate two primary pathways:

  • The De Novo Approach (Evans Chiral Auxiliary): Involves the attachment of an achiral acyl group to a chiral oxazolidinone, followed by highly diastereoselective α-bromination and subsequent nucleophilic displacement [3]. While this method offers exceptional stereocontrol from basic precursors, it requires stoichiometric amounts of the chiral auxiliary, making it less ideal for late-stage scale-up.

  • The Chiral Pool Approach (Sₙ2 Inversion): Utilizes commercially available, enantiopure α-bromo acids (e.g., (R)-2-bromobutanoic acid). This method is highly scalable but requires strict mechanistic control to prevent racemization.

Causality in Protocol Design: A common pitfall in the Chiral Pool approach is attempting to react morpholine directly with the free α-bromo carboxylic acid. The deprotonated carboxylate can attack the α-carbon intramolecularly, forming a highly reactive α-lactone intermediate. When morpholine opens this lactone, the reaction proceeds with overall retention of configuration or partial racemization.

To create a self-validating system that guarantees high enantiomeric excess (ee), our protocol mandates the prior protection of the carboxylic acid as a methyl ester. Masking the carboxylate strictly enforces an intermolecular, bimolecular nucleophilic substitution (Sₙ2) pathway. The backside attack of morpholine on the (R)-α-bromo ester results in a complete inversion of configuration, yielding the (S)-stereocenter with high fidelity[1, 2].

Mandatory Visualization: Synthetic Pathway Analysis

G cluster_0 Pathway A: Chiral Pool (SN2 Inversion) cluster_1 Pathway B: De Novo (Evans Auxiliary) CP_Start Chiral Pool Starting Material (R)-2-Bromobutanoic Acid CP_Ester Esterification Methyl (R)-2-bromobutanoate CP_Start->CP_Ester MeOH, H+ CP_SN2 Bimolecular Nucleophilic Substitution Morpholine, K2CO3, MeCN CP_Ester->CP_SN2 Stereoinversion CP_Hydro Mild Saponification LiOH, THF/H2O CP_SN2->CP_Hydro (S)-Ester Product Enantiopure Product (S)-2-Morpholinobutanoic Acid CP_Hydro->Product EA_Start Achiral Starting Material Butanoyl Chloride EA_Imide Auxiliary Attachment Evans Oxazolidinone EA_Start->EA_Imide EA_Bromo Asymmetric α-Bromination Bu2BOTf, DIPEA, NBS EA_Imide->EA_Bromo Z-Enolate EA_Displace Nucleophilic Displacement Morpholine EA_Bromo->EA_Displace Stereoinversion EA_Cleave Auxiliary Cleavage LiOH / H2O2 EA_Displace->EA_Cleave EA_Cleave->Product

Figure 1: Logical workflow comparing Chiral Pool and Evans Auxiliary pathways for asymmetric synthesis.

Data Presentation & Process Parameters

Table 1: Comparative Analysis of Asymmetric Strategies

ParameterChiral Pool (Sₙ2 Inversion)De Novo (Evans Auxiliary)
Starting Material (R)- or (S)-2-Bromobutanoic acidButanoyl chloride
Stereocontrol Mechanism Bimolecular backside attack (Sₙ2)Steric shielding by chiral oxazolidinone
Scalability Excellent (Kilogram scale)Moderate (Requires stoichiometric auxiliary)
Step Count 3 Steps5 Steps
Overall Yield 65 - 75%45 - 55%
Primary Use Case Process chemistry, scale-upDiscovery chemistry, analog generation

Table 2: Reaction Optimization Parameters for Sₙ2 Displacement

ParameterOptimal ConditionCausality / Rationale
Solvent Acetonitrile (MeCN)Polar aprotic nature accelerates Sₙ2 by leaving the nucleophile unsolvated while stabilizing the transition state.
Base K₂CO₃ (1.5 equiv)Scavenges HBr efficiently without causing base-catalyzed ester hydrolysis or α-proton abstraction (epimerization).
Temperature 60 °CProvides sufficient kinetic energy to overcome steric hindrance at the α-carbon without promoting E2 elimination pathways.
Concentration 0.5 MBalances the reaction rate (favored by high concentration) with thermal control (exothermic amine alkylation).

Experimental Protocol: Synthesis of (S)-2-Morpholinobutanoic Acid

The following protocol utilizes the Chiral Pool approach to synthesize the (S)-enantiomer via the stereoinversion of (R)-2-bromobutanoic acid.

Step 1: Esterification to Methyl (R)-2-bromobutanoate
  • Charge a round-bottom flask with (R)-2-bromobutanoic acid (10.0 g, 59.9 mmol) and anhydrous methanol (100 mL).

  • Catalyze the reaction by adding concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Reflux the mixture at 65 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl (R)-2-bromobutanoate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Sₙ2 Displacement (Stereoinversion)

Note: This step incorporates an acid-base extraction sequence that acts as a self-validating purification step, ensuring only the aminated product is carried forward.

  • Suspend anhydrous K₂CO₃ (12.4 g, 89.8 mmol, 1.5 equiv) in anhydrous acetonitrile (120 mL) under a nitrogen atmosphere.

  • Add morpholine (6.26 g, 71.9 mmol, 1.2 equiv) to the suspension.

  • React: Slowly add Methyl (R)-2-bromobutanoate (from Step 1) to the mixture. Heat the reaction to 60 °C and stir vigorously for 12 hours.

  • Filtration: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Acid-Base Purification:

    • Partition the concentrated residue between ethyl acetate (100 mL) and water (50 mL).

    • Extract the organic layer with 1M HCl (3 × 40 mL). Causality: The desired morpholine intermediate becomes protonated and migrates to the aqueous layer, leaving unreacted ester and non-basic impurities in the organic layer.

    • Cool the combined aqueous acidic layers in an ice bath and carefully basify to pH 10 using 2M NaOH.

    • Extract the basified aqueous layer with ethyl acetate (3 × 50 mL).

  • Isolate: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to afford pure Methyl (S)-2-morpholinobutanoate.

Step 3: Mild Saponification
  • Dissolve Methyl (S)-2-morpholinobutanoate (8.0 g) in a 3:1 mixture of THF and water (80 mL).

  • Hydrolyze: Cool the solution to 0 °C. Add LiOH·H₂O (2.68 g, 1.5 equiv) portion-wise. Causality: Utilizing LiOH at low temperatures prevents base-catalyzed enolization and subsequent racemization of the newly formed α-stereocenter.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours.

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous layer and carefully adjust the pH to ~4.5 (the approximate isoelectric point of the zwitterionic amino acid) using 1M HCl.

  • Isolate: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, 4 × 50 mL). Dry the organic layers, concentrate, and triturate the resulting solid with cold diethyl ether to yield enantiopure (S)-2-morpholinobutanoic acid as a white crystalline solid.

References

  • Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9zFRUiCeUzeGkJGZpmGZXQA5muoPxedsH3PXJYpc8a9BFWWXZaunctUzdIobU0rRSgKsRJ30ccD0K0ntQ4vWmYz06qQbTQ2POVivCk2qooLGpwczWZGxJAGhU-_TsD3i3dZPH]
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjha7-0fw0nFGqAXpUeB4ntY2baMfBHHH2FmD7_kZ-FR_Yu5tfpVWs4WgaW10dUt0LfHis4nXuiWjEQh7Y9YrzIFtupf2K6kkWGzjTdgOssjd6JIgQfWeZoYQuGvN1IcdvLCLsNTgSu99GNw==]
  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jQgYtIQvfYk01Wop3K2xHP2P5CBxxNepnDe0FtVSbWEnmuhv7t6EG4Zgziu1G0TdNXVMztv-q3alMXhrchRyKwL0Rki3nsPXwsJI2QWFlMi1d2xuYkKekPXSXkOA0sxWXDC7IPzbujx-2Cg=]
Application

Revolutionizing Peptide Synthesis: Application Notes for Incorporating 2-Morpholinobutanoic Acid

Abstract The synthesis of long and complex peptides via solid-phase peptide synthesis (SPPS) is often hampered by issues of peptide aggregation, leading to poor coupling efficiencies and low final yields. The strategic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of long and complex peptides via solid-phase peptide synthesis (SPPS) is often hampered by issues of peptide aggregation, leading to poor coupling efficiencies and low final yields. The strategic incorporation of pseudoproline dipeptides has emerged as a powerful tool to mitigate these challenges. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-morpholinobutanoic acid, a proline surrogate, in Fmoc-based SPPS. We will delve into the underlying principles, provide validated protocols for its incorporation, and discuss the significant advantages this methodology offers in synthesizing "difficult" peptide sequences.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, has become the cornerstone of peptide synthesis.[1] The stepwise addition of amino acids to a growing peptide chain anchored to a solid support offers a streamlined and efficient method for producing peptides.[2] The most widely adopted strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[3][4]

A significant hurdle in the synthesis of many peptide sequences is the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheet structures, can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[5] The consequences are truncated or deletion sequences, resulting in low purity and yield of the target peptide.

To address this, various strategies have been developed, including the use of specialized resins, chaotropic agents, and elevated temperatures. However, the incorporation of "kink-inducing" residues, which disrupt the formation of regular secondary structures, has proven to be a particularly effective approach.[6] Proline, with its unique cyclic structure, naturally introduces a bend in the peptide backbone. Pseudoproline dipeptides, such as those derived from 2-morpholinobutanoic acid, mimic this effect and serve as temporary proline surrogates.[5][7]

2-Morpholinobutanoic acid is typically incorporated as a dipeptide unit, where it is formed from a serine or threonine residue. This creates an oxazolidine ring structure that is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin, regenerating the native serine or threonine residue.[6][8]

The Role and Advantages of 2-Morpholinobutanoic Acid

The incorporation of a 2-morpholinobutanoic acid-derived pseudoproline offers several key advantages in SPPS:

  • Disruption of Secondary Structures: The cyclic nature of the pseudoproline introduces a conformational bend in the peptide backbone, effectively disrupting the hydrogen bonding patterns required for β-sheet formation and subsequent aggregation.[6][8]

  • Improved Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (typically DMF), enhancing the accessibility of the N-terminus for subsequent coupling reactions.[8]

  • Enhanced Coupling Efficiency: Increased solvation and reduced steric hindrance lead to significantly improved coupling kinetics and higher yields of the desired full-length peptide.[5]

  • Traceless Removal: The pseudoproline moiety is completely removed during the final trifluoroacetic acid (TFA)-mediated cleavage, restoring the original amino acid sequence without any residual modification.[6]

Synthesis and Incorporation Protocol

The following section details the materials and step-by-step protocols for the successful incorporation of a 2-morpholinobutanoic acid-derived pseudoproline dipeptide into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
ReagentGrade
Fmoc-Xaa-Ser/Thr(ψMe,Mepro)-OH (Pseudoproline Dipeptide)Peptide Synthesis Grade
Rink Amide or Wang Resin100-200 mesh
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Coupling Reagents (e.g., HBTU, HATU, HCTU)Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineReagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))Reagent Grade
Diethyl EtherACS Grade
Experimental Workflow

The general workflow for incorporating a pseudoproline dipeptide is similar to a standard Fmoc-SPPS cycle. The key difference is the use of the pre-formed dipeptide building block.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Wash1 3. Washing Deprotection->Wash1 20% Piperidine/DMF Coupling 4. Pseudoproline Coupling Wash1->Coupling DMF Wash2 5. Washing Coupling->Wash2 Activated Dipeptide Next_Cycle 6. Continue Synthesis Wash2->Next_Cycle DMF Cleavage 7. Cleavage & Deprotection Next_Cycle->Cleavage Repeat Steps 2-5 Purification 8. Purification & Analysis Cleavage->Purification TFA Cocktail

Figure 1: General workflow for SPPS incorporating a pseudoproline dipeptide.

Step-by-Step Protocol

Protocol 1: Standard Fmoc-SPPS Cycle

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for at least 30 minutes in a peptide synthesis vessel.[9]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[9][10]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

Protocol 2: Coupling of the Pseudoproline Dipeptide

  • Activation: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (3 equivalents relative to resin loading), a coupling reagent such as HCTU (2.9 equivalents), and a base like DIPEA or collidine (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes. The use of collidine is recommended to minimize racemization, especially with sensitive amino acids.[10]

  • Coupling Reaction: Add the activated pseudoproline dipeptide solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[2] A negative Kaiser test (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), a second coupling may be necessary.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times) to prepare for the next cycle.

Protocol 3: Chain Elongation and Final Cleavage

  • Continue Synthesis: Repeat the standard Fmoc-SPPS cycle (Protocol 1) for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.[11] Treat the peptide-resin with a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides containing sensitive residues like cysteine or methionine, specific scavenger cocktails should be employed.[12][13] The cleavage reaction is typically carried out for 2-4 hours at room temperature.[11]

  • Peptide Precipitation and Isolation: Filter the cleavage mixture from the resin and precipitate the crude peptide by adding it to cold diethyl ether.[10] Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the crude peptide under vacuum.

Analytical Verification

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

Recommended Analytical Methods
TechniquePurpose
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude and purified peptide.[14][15]
Mass Spectrometry (MS) To confirm the molecular weight of the final peptide, ensuring successful synthesis and removal of all protecting groups.[16]
Amino Acid Analysis (AAA) To verify the amino acid composition of the synthesized peptide.[16]
Sample HPLC Protocol

A typical analytical RP-HPLC method for a synthetic peptide would involve a C18 column and a gradient elution with two mobile phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

A shallow gradient, for instance, a 1% increase in mobile phase B per minute, is often effective for separating peptides.[14]

Troubleshooting and Best Practices

  • Placement of Pseudoproline: For maximum effectiveness, pseudoproline dipeptides should be introduced at intervals of approximately 6-7 residues, particularly before hydrophobic stretches.[6]

  • Avoid Consecutive Pseudoprolines: There should be at least two amino acids between two pseudoproline units or between a pseudoproline and a natural proline.[6]

  • Incomplete Coupling: If coupling of the pseudoproline dipeptide is incomplete, consider extending the reaction time, performing a double coupling, or using a more potent coupling reagent like HATU.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[11] For example, TIS is effective at scavenging trityl cations from protected cysteine, histidine, asparagine, or glutamine residues.[12][17]

Conclusion

The use of 2-morpholinobutanoic acid-derived pseudoproline dipeptides is a highly effective strategy to overcome the challenges associated with peptide aggregation during solid-phase peptide synthesis. By disrupting the formation of secondary structures, these building blocks significantly improve coupling efficiencies and lead to higher yields and purities of "difficult" peptides. The protocols outlined in this application note provide a robust framework for the successful implementation of this powerful technique, enabling researchers to access a wider range of complex and therapeutically relevant peptides.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Pseudoproline Dipeptides. Aapptec Peptides. (2019, November 15). [Link]

  • Boc and Fmoc solid phase peptide synthesis. (2015).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Mutter, M., et al. (1997). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 119(43), 10565-10566. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Novabiochem® Enhanced specific
  • Analytical Techniques Used in Peptide Sameness Testing. (2026, March 12). YouTube. [Link]

  • Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science.

Sources

Method

Application Note: A Robust HILIC-CAD Method for the Quantification of 2-Morpholinobutanoic Acid

Abstract This application note details a comprehensive, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-morpholinobuta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-morpholinobutanoic acid. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase methods are inadequate. This guide establishes a reliable method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal Charged Aerosol Detector (CAD). The causality behind critical experimental choices, from stationary phase selection to detector optimization, is explained in detail. The protocol is designed for researchers, scientists, and drug development professionals, providing a validated, trustworthy framework for accurate quantification.

Introduction and Analytical Challenge

2-Morpholinobutanoic acid is a polar, heterocyclic compound of interest in pharmaceutical development as a potential metabolite or synthetic intermediate. Accurate quantification in various matrices is critical for pharmacokinetic studies, process monitoring, and quality control. The primary analytical challenges posed by this analyte are:

  • High Polarity: The molecule's structure, featuring a morpholine ring and a carboxylic acid group, results in high hydrophilicity. This leads to poor or no retention on conventional reversed-phase (e.g., C18) HPLC columns.[1]

  • Lack of a UV Chromophore: The absence of conjugated double bonds or aromatic rings means the molecule does not absorb UV light significantly, rendering UV-Vis detection impractical for achieving required sensitivity levels.[2][3]

Addressing these challenges requires a departure from standard HPLC protocols. This note describes a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Charged Aerosol Detection (CAD) for universal and sensitive quantification.

Method Development Strategy: Causality and Choices

The successful quantification of a polar, non-UV active compound like 2-morpholinobutanoic acid hinges on a logical method development strategy. The workflow below outlines the decision-making process, emphasizing the scientific rationale for each step.

G cluster_0 Phase 1: Problem Definition cluster_1 Phase 2: Core Technology Selection cluster_2 Phase 3: Method Optimization & Validation Analyte Analyte Properties: 2-Morpholinobutanoic Acid Properties High Polarity (Hydrophilic) No UV Chromophore Analyte->Properties Separation Separation Mode Selection Properties->Separation Detection Detector Selection Properties->Detection HILIC Choice: HILIC Rationale: Retains polar analytes. Separation->HILIC CAD Choice: CAD Rationale: Universal, sensitive detection of non-volatile analytes. Detection->CAD Optimization Parameter Optimization (Mobile Phase, Gradient, Flow Rate) HILIC->Optimization CAD->Optimization Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation

Caption: Method development workflow from analyte properties to a validated method.

Choice of Separation Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

Conventional reversed-phase liquid chromatography (RP-LC) fails to retain highly polar compounds. HILIC is an alternative HPLC mode specifically designed for separating such molecules.[4][5][6]

  • Mechanism of Retention: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent), which is the opposite of RP-LC.[7]

  • Rationale for Selection: For 2-morpholinobutanoic acid, HILIC provides the necessary retention mechanism that is absent in RP-LC, allowing for effective separation from the solvent front and other components.

Choice of Detection: Charged Aerosol Detector (CAD)

Since 2-morpholinobutanoic acid lacks a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice for non-volatile analytes.[8][9]

  • Principle of Operation: The HPLC eluent is first nebulized into an aerosol. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a corona discharge and subsequently detected by an electrometer.[8][10] The resulting signal is proportional to the mass of the analyte.

  • Rationale for Selection: CAD offers high sensitivity, a wide dynamic range, and a relatively uniform response for non-volatile compounds, making it superior to Refractive Index (RI) detection and often more robust than Evaporative Light Scattering Detection (ELSD) for quantitative purposes.[11] It is fully compatible with the volatile mobile phases used in HILIC.[8]

Detailed Experimental Protocol

Reagents, Standards, and Materials
  • Analyte: 2-Morpholinobutanoic Acid reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Ammonium formate (LC-MS grade)

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC-CAD system conditions.

ParameterRecommended Setting
HPLC System UHPLC/HPLC system with binary pump
Detector Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY)
Analytical Column Amide-based HILIC column, 100 x 2.1 mm, 1.7 µm
Column Temperature 30 °C
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient Program 0-1 min (0% B), 1-8 min (0-100% B), 8-9 min (100% B), 9.1-12 min (0% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
CAD Settings Evaporation Temp: High, Nebulizer Gas: 35 psi (Nitrogen)
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of ammonium formate in 50 mL of water, then add 950 mL of acetonitrile. Mix thoroughly.

    • To prepare 1 L of Mobile Phase B, dissolve the appropriate amount of ammonium formate in 500 mL of water, then add 500 mL of acetonitrile. Mix thoroughly.

    • Filter both mobile phases through a 0.22 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-morpholinobutanoic acid reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the sample diluent (90:10 ACN:H₂O).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the sample diluent.

  • Calibration Standards:

    • Perform serial dilutions from the stock solution using the sample diluent to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15][16]

System Suitability Test (SST)

Before each validation run, inject a mid-level standard (e.g., 25 µg/mL) six consecutive times to establish the performance of the chromatographic system.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2500
Retention Time (%RSD) ≤ 1.0%
Peak Area (%RSD) ≤ 2.0%
Specificity

Specificity is demonstrated by analyzing a blank sample (diluent) and a spiked sample. The blank should show no interfering peaks at the retention time of 2-morpholinobutanoic acid.

Linearity and Range

Analyze the prepared calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Concentration Range e.g., 1 µg/mL to 100 µg/mL
Accuracy (Recovery)

Accuracy is determined by analyzing samples of a known concentration (e.g., low, medium, and high QC samples) against the calibration curve. The results are expressed as the percentage recovery.

QC LevelAcceptance Criteria (% Recovery)
Low QC 85% - 115%
Mid QC 90% - 110%
High QC 90% - 110%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a mid-level standard on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOD can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

Data Presentation and Conclusion

The HILIC-CAD method presented provides a robust, sensitive, and reliable solution for the quantification of 2-morpholinobutanoic acid. The use of HILIC successfully addresses the challenge of retaining this highly polar analyte, while CAD provides the necessary detection capabilities absent with UV-based methods. The validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is trustworthy and suitable for use in regulated environments. This application note serves as a complete guide for scientists to implement this method effectively.

Sources

Application

Applications of Morpholine-Containing Scaffolds in Small Molecule Drug Discovery: Application Notes and Protocols

Authored by: Gemini, Senior Application Scientist Abstract The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] This guide explores the versatile applications of morpholine-containing scaffolds, with a conceptual focus on how a molecule like 2-morpholinobutanoic acid could be leveraged in small molecule drug discovery. We will delve into the synthetic strategies, key experimental protocols, and the rationale behind incorporating this heterocyclic system into drug candidates. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to utilize the advantageous properties of morpholine in their discovery pipelines.

Introduction: The Strategic Value of the Morpholine Ring

In the landscape of drug discovery, certain molecular scaffolds appear with remarkable frequency across a wide range of therapeutic targets. The morpholine ring is a prime example of such a privileged structure.[3] Its prevalence is not coincidental but rather a testament to its favorable physicochemical and metabolic properties.[1] The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine functionality, imparts several desirable characteristics to a parent molecule, including:

  • Enhanced Aqueous Solubility: The polar ether and amine groups can improve the solubility of otherwise hydrophobic molecules, a critical factor for oral bioavailability.[2]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[4]

  • Versatile Synthetic Handle: The secondary amine provides a readily accessible point for chemical modification, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.[1][3]

  • Favorable Receptor Interactions: The oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets.[4]

When combined with a short-chain carboxylic acid like butanoic acid, the resulting scaffold, exemplified by the conceptual 2-morpholinobutanoic acid, presents a bifunctional molecule with potential applications ranging from CNS-penetrant agents to enzyme inhibitors.

The Morpholine Scaffold in Approved and Investigational Drugs

The utility of the morpholine ring is evident in the number of FDA-approved drugs that contain this moiety. These drugs span a wide range of therapeutic areas, underscoring the versatility of this scaffold.

Drug NameTherapeutic AreaRole of Morpholine Moiety
Linezolid AntibacterialPart of the core pharmacophore, essential for its unique mechanism of action against bacterial ribosomes.[5]
Reboxetine AntidepressantA selective norepinephrine reuptake inhibitor where the morpholine ring contributes to its receptor binding and overall physicochemical properties.[4]
Gefitinib AnticancerAn epidermal growth factor receptor (EGFR) kinase inhibitor where the morpholine group enhances solubility and contributes to the pharmacokinetic profile.
Aprepitant AntiemeticA neurokinin-1 (NK1) receptor antagonist where the morpholine ring is a key structural component.

Synthetic Strategies and Protocols

The synthesis of morpholine-containing compounds is well-established in the chemical literature. Below are representative protocols for the synthesis of a generic morpholine-substituted carboxylic acid and subsequent biological evaluation.

Protocol 1: Synthesis of a 2-Morpholino-Substituted Carboxylic Acid

This protocol outlines a general procedure for the synthesis of a 2-morpholino-substituted carboxylic acid via nucleophilic substitution of an alpha-bromo carboxylic acid. This method is analogous to the synthesis of intermediates for drugs like Levetiracetam.[6]

Workflow for Synthesis of a 2-Morpholino-Substituted Carboxylic Acid

A Start: (S)-2-Bromobutanoic Acid C Reaction Vessel (Solvent: Acetonitrile, Base: K2CO3) A->C B Reactant: Morpholine B->C D Nucleophilic Substitution (Heat to reflux) C->D Step 1 E Work-up: 1. Cool and filter 2. Acidify aqueous layer 3. Extract with organic solvent D->E Step 2 F Purification: (e.g., Column Chromatography or Recrystallization) E->F Step 3 G Final Product: (S)-2-Morpholinobutanoic Acid F->G Step 4

Caption: A generalized workflow for the synthesis of a 2-morpholino-substituted carboxylic acid.

Materials:

  • (S)-2-Bromobutanoic acid[6]

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-2-bromobutanoic acid (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-morpholinobutanoic acid derivative.

Rationale: This nucleophilic substitution reaction is a robust and widely used method for forming C-N bonds. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. The work-up procedure is designed to separate the product from unreacted starting materials and inorganic byproducts.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

Morpholine derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.[4][7]

Workflow for an In Vitro Enzyme Inhibition Assay

A Prepare Reagents: - Enzyme (AChE) - Substrate (ATCI) - Chromogen (DTNB) - Test Compound B Assay Plate (96-well) A->B C Incubation: - Add enzyme and test compound - Pre-incubate for 15 min B->C Step 1 D Reaction Initiation: - Add substrate (ATCI) and DTNB C->D Step 2 E Data Acquisition: - Measure absorbance over time (Plate Reader) D->E Step 3 F Data Analysis: - Calculate % inhibition - Determine IC50 value E->F Step 4

Caption: A typical workflow for an in vitro enzyme inhibition assay using a colorimetric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., 2-morpholinobutanoic acid derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 20 µL of the AChE solution to each well and pre-incubate for 15 minutes at 37°C.[4]

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Rationale: This assay is based on the Ellman's method, where AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this color formation.

Protocol 3: Cell Viability (MTT) Assay

Assessing the cytotoxicity of a new compound is a critical step in early drug discovery. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., HCT-116)[8]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Rationale: The MTT assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells. These enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Potential Therapeutic Applications and Future Directions

The incorporation of a morpholine ring into a butanoic acid scaffold could lead to compounds with a wide range of potential therapeutic applications:

  • Neurodegenerative Diseases: As demonstrated by their ability to inhibit enzymes like MAO-B and AChE, morpholine-based compounds are promising candidates for the treatment of diseases like Alzheimer's and Parkinson's.[4][7]

  • Oncology: The morpholine moiety is present in several kinase inhibitors. A 2-morpholinobutanoic acid scaffold could be explored for its potential as an anti-proliferative agent, possibly by targeting cancer cell metabolism or specific signaling pathways.[8]

  • Infectious Diseases: The morpholine ring is a key component of the antibiotic linezolid. Novel morpholine derivatives continue to be explored for their antimicrobial properties.[9]

The future of drug discovery with morpholine-containing scaffolds lies in the rational design of molecules that exploit the beneficial properties of this heterocycle. This includes the development of multi-target ligands and the use of computational methods to predict the binding of these compounds to their biological targets.

Conclusion

The morpholine ring is a valuable and versatile scaffold in modern medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a go-to building block for drug designers. By understanding the synthetic methodologies and biological evaluation protocols associated with morpholine-containing compounds, researchers can effectively leverage this privileged structure in their quest for novel therapeutics. While 2-morpholinobutanoic acid itself is not a widely studied molecule, the principles outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of related compounds in small molecule drug discovery.

References

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. (n.d.). National Center for Biotechnology Information.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2019, July 22). ResearchGate.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate.
  • A High Throughput Assay to Identify Small Molecule Modulators of Prostatic Acid Phosphatase - PMC. (n.d.). National Center for Biotechnology Information.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025, July 21). Frontiers.
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC. (2021, January 12). National Center for Biotechnology Information.
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC. (n.d.). National Institutes of Health.
  • LP1 and LP2: Dual-Target MOPr/DOPr Ligands as Drug Candidates for Persistent Pain Relief. (2021, July 8). MDPI.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. (n.d.). National Center for Biotechnology Information.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. (n.d.). National Center for Biotechnology Information.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing.
  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (2021, September 15). PubMed.
  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. (2024, May 28). MDPI.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • WO2009106486A1 - Preparation of morpholine derivatives. (n.d.). Google Patents.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: (S)-2-Bromobutanoic Acid in Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.
  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017, August 19). MDPI.
  • Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer. (2024, December 12). PubMed.

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Characterization of 2-Morpholinobutanoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Modality: Small Molecule / Peptidomimetic Building Blocks Introduction and Scientific Grounding 2-Morpholinobutanoic acid (CAS: 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Modality: Small Molecule / Peptidomimetic Building Blocks

Introduction and Scientific Grounding

2-Morpholinobutanoic acid (CAS: 87439-09-6) is a highly versatile synthetic building block frequently utilized in the development of peptidomimetics and targeted small-molecule therapeutics. Structurally, it consists of a butyric acid backbone with a morpholine ring attached at the alpha-carbon (C2).

The nuclear magnetic resonance (NMR) characterization of morpholine derivatives requires careful experimental design. The morpholine ring exists in a fixed chair conformation at room temperature, which places the ring protons in distinct axial and equatorial environments. Consequently, the N

CH2​ and O

CH2​ protons do not appear as simple first-order multiplets, but rather as complex AA′XX′ spin systems[1]. Furthermore, the molecule contains both a basic tertiary amine and an acidic carboxyl group, giving it zwitterionic potential that makes its chemical shifts highly sensitive to solvent selection and concentration[2].

Causality in Experimental Design

To ensure a self-validating and highly accurate structural elucidation, every parameter in the NMR workflow must be justified:

  • Solvent Selection (DMSO- d6​ vs. D 2​ O): While D 2​ O is commonly used for zwitterionic amino acid analogs, it causes rapid deuterium exchange with the carboxylic acid proton, rendering it invisible in the 1 H spectrum. DMSO- d6​ is chosen because it disrupts intermolecular hydrogen bonding, stabilizes the non-zwitterionic form, and allows the observation of exchangeable protons (COOH)[2].

  • Sample Concentration: A concentration of 15–25 mg per 0.6 mL is optimal. While 1 H NMR requires very little sample, 13 C NMR and 2D heteronuclear experiments (HSQC/HMBC) require higher concentrations to achieve an adequate signal-to-noise ratio within a practical timeframe[2].

  • Apodization (Window Functions): Because of the gauche arrangements in the morpholine chair conformation, the ring protons appear as broad, complex multiplets. Applying a Gaussian window function during data processing enhances resolution, resolving the fine structure and allowing for the accurate extraction of coupling constants[1].

Experimental Protocols

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 20 mg of high-purity 2-morpholinobutanoic acid into a clean glass vial[2].

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal chemical shift reference).

  • Homogenization: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic field distortions during shimming.

Protocol B: NMR Acquisition Workflow

Note: The following parameters are optimized for a 500 MHz or 600 MHz spectrometer equipped with a CryoProbe[3].

  • Equilibration & Tuning: Insert the sample into the magnet and allow 2 minutes for thermal equilibration at 298 K. Perform automated tuning and matching (ATM) and gradient shimming.

  • 1D 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds, spectral width to 12 ppm, and acquire 16 scans.

  • 1D 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds, spectral width to 220 ppm, and acquire 512 scans to ensure sufficient signal for the quaternary carboxyl carbon[2].

  • 2D COSY: Acquire a gradient-selected COSY (cosygpqf) to map the homonuclear proton spin systems (e.g., the butyric acid chain). Use 128 t1​ increments with 4 scans per increment.

  • 2D HSQC & HMBC: Acquire multiplicity-edited HSQC (hsqcedetgpsisp2.2) to assign directly bonded protons and carbons. Follow with an HMBC (hmbcgplpndqf) to map long-range correlations (2-3 bonds), specifically to confirm the linkage between the C2 methine and the morpholine nitrogen[3].

Workflow S1 Sample Prep 20 mg in DMSO-d6 S2 1D Acquisition 1H (16 scans) & 13C (512 scans) S1->S2 S3 2D Acquisition COSY, HSQC, HMBC S2->S3 S4 Data Processing Gaussian Apodization (LB=-2, GB=0.2) S3->S4 S5 Structure Verification Automated Correlation & Spin Mapping S4->S5

Caption: Step-by-step NMR acquisition and processing workflow for small molecule elucidation.

Data Interpretation and Spin System Mapping

Data analysis can be accelerated using automated structure elucidation software (such as Bruker's CMC-se), which populates a correlation table by cross-referencing 1D and 2D data[4]. The morpholine ring protons will undergo predictable deshielding due to the adjacent electronegative oxygen and nitrogen atoms[5].

Quantitative Data Summary
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC)
C1 (COOH) ~12.20br s, 1H~174.5Correlates with C2-H, C3-H 2​
C2 ( α -CH) ~3.15dd, 1H~68.2Correlates with C1, C3, C4, Morph- N
C3 ( β -CH 2​ ) ~1.65 - 1.85m, 2H~22.4Correlates with C1, C2, C4
C4 ( γ -CH 3​ ) ~0.92t, 3H~11.2Correlates with C2, C3
Morpholine N -CH 2​ ~2.55 - 2.75m, 4H~50.5Correlates with C2, Morph- O
Morpholine O -CH 2​ ~3.55 - 3.70m, 4H~66.8Correlates with Morph- N

Note: Chemical shifts are approximate and referenced to internal TMS in DMSO- d6​ at 298 K.

Structural Logic and Connectivity

The structural verification relies heavily on the HMBC correlations. The critical linkage in 2-morpholinobutanoic acid is the bond between the butyric acid C2 and the morpholine nitrogen. This is confirmed by a strong 3-bond HMBC correlation from the C2 proton (~3.15 ppm) to the morpholine N

CH2​ carbons (~50.5 ppm), and conversely from the morpholine N

CH2​ protons to the C2 carbon (~68.2 ppm).

SpinSystem C4 C4 (CH3) C3 C3 (CH2) C4->C3 COSY C2 C2 (CH) C3->C2 COSY C1 C1 (COOH) C2->C1 HMBC MorphN N-CH2 (Morph) C2->MorphN HMBC MorphO O-CH2 (Morph) MorphN->MorphO COSY

Caption: 2D NMR spin system mapping showing key COSY and HMBC correlations.

References

  • Structure & small molecule elucidation. Bruker. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC / NIH.[Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • NMR characterization of oligonucleotides and peptides. Bruker. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-Morpholinobutanoic Acid for In Vivo Studies

Abstract This comprehensive guide provides a detailed framework for the formulation of 2-morpholinobutanoic acid, a novel small molecule, for in vivo research applications. Recognizing the critical link between a compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 2-morpholinobutanoic acid, a novel small molecule, for in vivo research applications. Recognizing the critical link between a compound's physicochemical properties and its biological activity, this document outlines a systematic approach to developing stable, safe, and effective formulations for various routes of administration. We will delve into the rationale behind vehicle selection, strategies for enhancing solubility, and detailed protocols for preparing formulations suitable for oral, intravenous, and intraperitoneal delivery in preclinical animal models. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their understanding of small molecule formulation for in vivo studies.

Introduction: The Crucial Role of Formulation in Preclinical Research

The journey of a novel chemical entity (NCE) from the laboratory bench to potential clinical application is fraught with challenges. A significant hurdle in early-stage preclinical development is achieving adequate systemic exposure to elicit a pharmacological response and accurately assess a compound's efficacy and safety profile.[1][2] The formulation of the test compound is a pivotal factor that directly influences its pharmacokinetic trajectory and, consequently, the reliability of in vivo study outcomes.[1][2] An inappropriate formulation can lead to poor bioavailability, erratic absorption, and even local or systemic toxicity, ultimately resulting in misleading go/no-go decisions in the drug discovery pipeline.[3]

This guide focuses on 2-morpholinobutanoic acid, a compound featuring both a basic morpholine moiety and an acidic butanoic acid group. This zwitterionic nature suggests good aqueous solubility, a favorable characteristic for formulation development. However, a systematic evaluation of its physicochemical properties is paramount to designing an optimal delivery system.

Pre-formulation Assessment: Characterizing 2-Morpholinobutanoic Acid

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 2-morpholinobutanoic acid is essential.[4] This data will guide the selection of appropriate excipients and administration routes.

Key Physicochemical Parameters

A fundamental pre-formulation assessment should include the determination of the following parameters:

Parameter Hypothetical Value for 2-Morpholinobutanoic Acid Significance for Formulation
Molecular Weight 173.21 g/mol Influences diffusion and absorption characteristics.
pKa pKa1 (acidic) ~ 4.5, pKa2 (basic) ~ 8.5Determines the ionization state at different pH values, impacting solubility and permeability.
Aqueous Solubility > 50 mg/mL at pH 7.0High solubility simplifies the development of aqueous-based formulations.
LogP -1.5A low LogP indicates high hydrophilicity and likely poor passive diffusion across biological membranes.
Physical Form Crystalline solidThe crystalline form can impact solubility and dissolution rate.[5]
Melting Point 150-155 °CProvides an indication of purity and crystal lattice energy.
Stability Stable at room temperature, potential for degradation at extreme pH or high temperatures.Critical for determining appropriate storage conditions and sterilization methods.

Note: The values presented in this table are hypothetical and should be experimentally determined for the actual compound.

Formulation Strategies: A Decision-Making Framework

The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the goals of the in vivo study.[1][2]

Decision Tree for Formulation Development

The following diagram illustrates a decision-making process for selecting a suitable formulation for 2-morpholinobutanoic acid.

formulation_decision_tree start Start: Physicochemical Characterization of 2-Morpholinobutanoic Acid solubility_check Aqueous Solubility > 10 mg/mL at Physiological pH? start->solubility_check aqueous_formulation Develop Aqueous Formulation solubility_check->aqueous_formulation Yes solubility_enhancement Solubility Enhancement Strategies Required solubility_check->solubility_enhancement No route Select Route of Administration aqueous_formulation->route cosolvent Co-solvent System (e.g., PEG, Propylene Glycol) solubility_enhancement->cosolvent cyclodextrin Cyclodextrin Complexation solubility_enhancement->cyclodextrin suspension Suspension (e.g., with Methylcellulose) solubility_enhancement->suspension oral Oral (PO) route->oral iv Intravenous (IV) route->iv ip Intraperitoneal (IP) route->ip oral_vehicle Vehicle: Water, Saline, or Buffered Solution oral->oral_vehicle iv_vehicle Vehicle: Sterile Saline, PBS, or D5W iv->iv_vehicle ip_vehicle Vehicle: Sterile Saline or PBS ip->ip_vehicle final_formulation Final Formulation: Sterile Filter, Check pH & Osmolality oral_vehicle->final_formulation iv_vehicle->final_formulation ip_vehicle->final_formulation

Caption: A decision tree for selecting an appropriate formulation strategy.

Detailed Protocols for Formulation Preparation

The following protocols provide step-by-step guidance for preparing formulations of 2-morpholinobutanoic acid for common routes of administration. All procedures should be performed in a sterile environment, such as a laminar flow hood, especially for parenteral formulations.

Protocol 1: Preparation of an Aqueous Solution for Oral (PO), Intravenous (IV), or Intraperitoneal (IP) Administration

Given the anticipated high aqueous solubility of 2-morpholinobutanoic acid, a simple aqueous solution is the preferred starting point.

Materials:

  • 2-morpholinobutanoic acid powder

  • Sterile, pyrogen-free water for injection[6]

  • Sterile, pyrogen-free 0.9% sodium chloride (normal saline)[7]

  • Phosphate-buffered saline (PBS), sterile[7]

  • Sterile 50 mL conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of 2-morpholinobutanoic acid and vehicle based on the desired final concentration and volume.[8][9]

  • Weigh the appropriate amount of 2-morpholinobutanoic acid powder and transfer it to a sterile conical tube.

  • Add the chosen vehicle (e.g., normal saline for IV/IP, sterile water for PO) to the conical tube.

  • Promote dissolution by vortexing or using a magnetic stirrer until the powder is completely dissolved. Gentle warming may be used if necessary, but stability at elevated temperatures should be confirmed beforehand.

  • Measure the pH of the solution. For IV and IP administration, the pH should be adjusted to a physiological range (6.8-7.4) to minimize irritation.[6][10] Use sterile, dilute HCl or NaOH for pH adjustment.

  • For parenteral (IV/IP) administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[6]

  • Visually inspect the final solution for any particulate matter.

  • Store the formulation under appropriate conditions (e.g., 2-8 °C, protected from light) and determine its short-term stability.

Protocol 2: Preparation of a Suspension for Oral (PO) Administration

If the required dose of 2-morpholinobutanoic acid exceeds its solubility in a suitable volume for oral gavage, a suspension may be necessary.

Materials:

  • 2-morpholinobutanoic acid powder (micronized, if possible)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Tween 80 (optional, as a wetting agent)

  • Sterile conical tubes

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amounts of 2-morpholinobutanoic acid and the suspension vehicle.

  • Weigh the 2-morpholinobutanoic acid powder. If the powder is not micronized, gently grind it in a mortar and pestle to reduce particle size.

  • In a sterile conical tube, add a small amount of the 0.5% methylcellulose solution to the powder to create a paste. This helps in wetting the powder. A small amount of Tween 80 (e.g., 0.1%) can be added to the vehicle to improve wettability.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing or stirring to ensure a uniform suspension.

  • Maintain continuous stirring while aliquoting doses to ensure homogeneity.

Considerations for Different Routes of Administration

The choice of administration route significantly impacts the formulation requirements.[2]

Oral (PO) Administration
  • Advantages: Non-invasive, convenient.

  • Formulation Considerations: Palatability is not a major concern for rodent studies using gavage. The formulation must be liquid and easily dispensable. Suspensions are acceptable.[11]

Intravenous (IV) Administration
  • Advantages: 100% bioavailability, rapid onset of action.

  • Formulation Considerations: Must be a sterile, pyrogen-free, isotonic solution with a physiological pH.[6][11] The formulation must be free of particulate matter to prevent emboli.[12] Co-solvents like DMSO should be used with caution due to potential for hemolysis and irritation.[10]

Intraperitoneal (IP) Administration
  • Advantages: Larger volumes can be administered compared to IV, rapid absorption.

  • Formulation Considerations: Must be sterile and isotonic. The pH should be close to neutral to avoid peritoneal irritation.[10]

Advanced Formulation Strategies (If Needed)

Should 2-morpholinobutanoic acid exhibit poor solubility despite its structural characteristics, several advanced formulation strategies can be employed.

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) 300/400, propylene glycol, or ethanol can be used in combination with aqueous vehicles to increase solubility.[7] However, their concentrations must be carefully controlled to avoid toxicity.

  • Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[7][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.[13][14] Given the hydrophilic nature of 2-morpholinobutanoic acid, this is unlikely to be a primary strategy.

  • Nanoparticles: Encapsulating the drug in nanoparticles can improve solubility, stability, and pharmacokinetic profiles.[7][15]

Quality Control and Stability Assessment

A well-defined formulation must be accompanied by quality control measures to ensure its consistency and stability.

  • Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions) and absence of precipitation.

  • pH Measurement: To ensure it is within an acceptable range for the intended route of administration.

  • Concentration Verification: Using a suitable analytical method (e.g., HPLC) to confirm the final drug concentration.

  • Short-Term Stability: The formulation should be assessed for stability under the intended storage conditions for the duration of the in vivo experiment.

Conclusion

The successful in vivo evaluation of 2-morpholinobutanoic acid is critically dependent on the development of an appropriate formulation. A systematic approach, beginning with thorough physicochemical characterization, is essential for designing a formulation that ensures consistent and adequate drug exposure. The protocols and decision-making frameworks provided in this guide offer a solid foundation for researchers to develop safe and effective formulations for their preclinical studies. It is imperative to remember that these are starting points, and optimization based on experimental data is key to success.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Small Molecule Formulation Screening Strategies in Drug Discovery. In Methods in Molecular Biology, vol 493. Humana Press.
  • National Center for Biotechnology Information. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ILAR Journal. (2011, September 5). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • Gattefossé. (2021, February 26). Lipid excipients to unlock oral bioavailability issues. Retrieved from [Link]

  • Labinsights. (2023, May 8). Increased Bioavailability Excipients in Drug Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Retrieved from [Link]

  • Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Retrieved from [Link]

  • ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study? Retrieved from [Link]

  • National Center for Biotechnology Information. Effect of excipients on oral absorption process according to the different gastrointestinal segments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • CABI Digital Library. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • ResearchGate. PREPARE: guidelines for planning animal research and testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 3). PREPARE: guidelines for planning animal research and testing. Retrieved from [Link]

  • Wikipedia. Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • IISTE. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 18). Extracellular Vesicles for Drug Delivery and Theranostics In Vivo. Retrieved from [Link]

  • Royal Society of Chemistry. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-morpholinoacetic acid. Retrieved from [Link]

  • Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • National Center for Biotechnology Information. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. Retrieved from [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 2-chloro- (CAS 4170-24-5). Retrieved from [Link]

Sources

Method

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

An Application Guide to the Utilization of 2-Morpholinobutanoic Acid as a Chiral Building Block For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Utilization of 2-Morpholinobutanoic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," is a fundamental principle, as biological targets such as enzymes and receptors are themselves chiral.[] Consequently, enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. This reality has driven the pharmaceutical industry to increasingly favor the development of single-enantiomer drugs.[2] The synthesis of these enantiomerically pure compounds relies heavily on the use of chiral building blocks—enantiopure molecular fragments that serve as starting materials for more complex targets.[]

Among the vast library of available synthons, those incorporating heterocyclic scaffolds are of particular interest. The morpholine ring is a quintessential example of a "privileged scaffold" in drug design.[3][4] Its inclusion in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[5][6][7][8]

This guide focuses on 2-morpholinobutanoic acid , a chiral building block that synergistically combines the benefits of a stereodefined center with the desirable properties of the morpholine motif. As a non-canonical amino acid (ncAA), it serves as a powerful tool for creating peptidomimetics with enhanced stability and unique conformations.[9] Its bifunctional nature—a secondary amine within the morpholine ring and a carboxylic acid—allows for versatile incorporation into a wide array of molecular architectures, making it an invaluable asset for lead optimization and the development of novel therapeutics.

Physicochemical Profile

Understanding the fundamental properties of a building block is critical for designing synthetic routes, predicting its behavior in biological systems, and formulating the final compound. The data below is for the parent structure, (S)-Morpholine-2-carboxylic acid, which provides a close approximation. The butanoic acid derivative will have increased lipophilicity.

PropertyValueSource
Molecular Formula C₅H₉NO₃[10]
Molecular Weight 131.13 g/mol [10][11]
XLogP3 -3.2[10][11]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 58.6 Ų[10][11]
pKa (most acidic) 2.54 (Predicted)
pKa (most basic) 7.85 (Predicted)

Note: Properties are for the closely related morpholine-2-carboxylic acid. The butanoic acid analogue (C₈H₁₅NO₃, MW: 173.21 g/mol ) will exhibit different values, notably a higher LogP due to the ethyl group at the alpha position.

Core Applications in Synthetic Chemistry

The utility of 2-morpholinobutanoic acid stems from its ability to introduce a constrained, polar, and stereochemically defined unit into a target molecule. This has two primary applications:

  • Peptidomimetics and Non-Canonical Peptide Synthesis: When incorporated into a peptide sequence, 2-morpholinobutanoic acid acts as a proline analogue with a heteroatom substitution. This can enforce specific turns or secondary structures, protect against enzymatic degradation by proteases, and modulate the overall polarity and cell permeability of the peptide.

  • Scaffold for Small Molecule Drug Discovery: In traditional medicinal chemistry, the morpholine moiety is used to replace less stable or more lipophilic groups to enhance "drug-likeness".[7][12] Using 2-morpholinobutanoic acid allows this beneficial scaffold to be coupled directly to other fragments via a robust amide bond, providing a reliable strategy for improving the pharmacokinetic profile of a lead compound.[4] For instance, morpholine-containing compounds have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[4][13]

G cluster_0 Inputs cluster_1 Core Synthetic Step cluster_2 Output A 2-Morpholinobutanoic Acid (Chiral Building Block) D Amide Bond Formation A->D B Amine-Containing Fragment (R-NH2) B->D C Coupling Reagents (e.g., HATU, EDC) C->D E Target Molecule with Incorporated Scaffold D->E

Caption: General workflow for incorporating 2-morpholinobutanoic acid.

Detailed Experimental Protocols

The following protocols provide robust, field-proven methodologies for the two primary applications of 2-morpholinobutanoic acid.

Protocol 1: Solution-Phase Amide Bond Formation

This protocol details a general procedure for coupling the carboxylic acid of 2-morpholinobutanoic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This combination is effective at forming the active ester and suppressing racemization.[14][15]

Causality: The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester, which is more stable but still highly reactive towards the amine nucleophile. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the protonated amine starting material without interfering in the coupling.[14]

G RCOOH Carboxylic Acid (2-Morpholinobutanoic Acid) Active O-Acylisourea (Reactive Intermediate) RCOOH->Active + EDC EDC EDC HOBt_Ester HOBt Active Ester Active->HOBt_Ester + HOBt Amide Amide Product Active->Amide + Amine (Direct Path) HOBt HOBt HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • N-protected-(S)-2-morpholinobutanoic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected 2-morpholinobutanoic acid (1.0 eq) and the amine salt (1.1 eq). Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) and stir for 5 minutes. Add HOBt (1.2 eq) followed by EDC (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess acid, and water-soluble byproducts like the EDC-urea.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the incorporation of an Fmoc-protected 2-morpholinobutanoic acid derivative into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[16]

Causality: SPPS involves a cyclical process.[16][17] First, the N-terminal Fmoc protecting group of the resin-bound peptide is removed with a basic solution (piperidine). After washing away the base, the next protected amino acid (in this case, Fmoc-2-morpholinobutanoic acid) is activated and coupled to the newly freed amine. The Kaiser test is a critical validation step to confirm the completion of the coupling by detecting any remaining free primary amines.[18] A negative test (beads remain colorless/yellow) indicates the reaction is complete and the cycle can begin again for the next amino acid.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Fmoc-(S)-2-morpholinobutanoic acid (3-5 eq)

  • Coupling Reagent: HATU (3-5 eq) or HBTU/HOBt (3-5 eq)[19]

  • Base: DIPEA (6-10 eq)

  • Anhydrous DMF (Peptide Synthesis Grade)

  • Deprotection Solution: 20% Piperidine in DMF

  • Kaiser Test Kit reagents

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the Fmoc-2-morpholinobutanoic acid (3-5 eq) by dissolving it with HATU (or HBTU/HOBt) (3-5 eq) in DMF. Add DIPEA (6-10 eq) and allow the mixture to stand for 1-2 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring (Self-Validation):

    • Take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the coupling solution and repeat step 3 with a fresh solution. If the test is negative (yellow/colorless beads), proceed to the next step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Continuation: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin if the synthesis is complete.

Conclusion

2-Morpholinobutanoic acid is a highly valuable and versatile chiral building block for modern synthetic and medicinal chemistry. Its unique structure offers a reliable method to introduce a stereocenter and a privileged heterocyclic scaffold simultaneously. By leveraging its properties, researchers can design novel peptides with enhanced stability and create small molecules with improved pharmacokinetic profiles, accelerating the journey from initial hit to viable drug candidate. The robust and well-understood protocols for its incorporation, via both solution-phase and solid-phase synthesis, make it an accessible and powerful tool for any drug discovery program.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(15), 6373–6385. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 18, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Signal Transduction, 29-59.
  • Morpholine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Kandasamy, J. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(16), 2133-2136. [Link]

  • (S)-Morpholine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (2021). Bioorganic Chemistry, 115, 105152. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 18, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Retrieved March 18, 2026, from [Link]

  • A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol. (2018). The Journal of Organic Chemistry. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 219-226. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Physicochemical Properties and Drug Action. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). Polymers, 13(21), 3791. [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017). Molecules, 22(8), 1369. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2019). Molecules, 24(17), 3105. [Link]

  • Ha, H. J., et al. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Tetrahedron Letters, 48(2), 269-271. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Pires, M., Guedes, R. C., & Santos, M. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. [Link]

  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. (2018). Catalysts, 8(11), 527. [Link]

  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Pharmaffiliates. Retrieved March 18, 2026, from [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). Crystal Growth & Design, 8(10), 3744-3751. [Link]

  • (R)-2-Bromobutanoic acid. (n.d.). MilliporeSigma. Retrieved March 18, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2013). Bioorganic & Medicinal Chemistry, 21(18), 5307-5343. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 2-Morpholinobutanoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-morpholinobutanoic acid (CAS: 87439-09-6) . As an alpha-amino acid derivative containing both an acidic carboxylic acid moiety and a basic m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-morpholinobutanoic acid (CAS: 87439-09-6) . As an alpha-amino acid derivative containing both an acidic carboxylic acid moiety and a basic morpholine ring, this compound exists primarily as a zwitterion. This unique structural feature dictates its physicochemical behavior, rendering standard organic purification techniques ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity crystalline product.

Purification Workflow Overview

Workflow Crude Crude 2-Morpholinobutanoic Acid (Contains Salts & Precursors) Dissolve Dissolve in Minimal Hot H₂O (70°C) Crude->Dissolve pH Adjust pH to Isoelectric Point (pI ≈ 4.5 - 5.5) Dissolve->pH Maximize Zwitterion Antisolvent Titrate Hot Ethanol (Antisolvent) Until Cloud Point pH->Antisolvent Lower Dielectric Constant Cool Controlled Cooling Ramp (0.5°C/min to 4°C) Antisolvent->Cool Induce Nucleation Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Harvest Crystals Pure Pure Crystalline Product (Constant Weight) Filter->Pure

Fig 1. Optimized isoelectric recrystallization workflow for 2-morpholinobutanoic acid.

Quantitative Data: Solvent System Selection

Because zwitterions possess immense lattice energy, no single solvent offers the "mediocre" solubility profile required for ideal recrystallization . A binary solvent system is mandatory. The primary solvent must disrupt the ionic lattice, while the antisolvent lowers the bulk dielectric constant to force re-association .

Solvent SystemDielectric Constant (ε)Solubilizing PowerRole in RecrystallizationTypical Volumetric Ratio
Water (H₂O) 80.1Very HighPrimary solvent; provides hydration energy to break the ionic lattice.1 part
Ethanol (EtOH) 24.5Low-ModeratePrimary antisolvent; lowers mixture polarity to induce supersaturation.3–5 parts
Methanol (MeOH) 32.7ModerateAlternative antisolvent; better for retaining highly polar impurities.2–4 parts
Acetone 20.7Very LowHarsh antisolvent; drastically increases the risk of "oiling out."Not Recommended
Frequently Asked Questions & Troubleshooting

Q1: Why does standard liquid-liquid extraction fail for 2-morpholinobutanoic acid? A1: The morpholine nitrogen (pKa ~8.3) and the butyric acid group (pKa ~2.5) form an internal salt at neutral pH. This zwitterionic state drastically increases the molecule's polarity and lattice energy. Consequently, the compound is highly soluble in water but practically insoluble in standard organic extraction solvents (e.g., ethyl acetate, dichloromethane). Attempting to extract it directly from an aqueous reaction mixture will result in near-zero yields. Purification must rely on isoelectric crystallization or ion-exchange chromatography .

Q2: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. What causes this and how do I fix it? A2: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystal lattice. This happens when the supersaturation level is pushed too high, too quickly, while the temperature remains above the melting point of the solute-rich phase. Causality: Rapid antisolvent addition creates localized zones of extreme supersaturation, bypassing the energy barrier for nucleation and causing the compound to crash out as an oil.

Troubleshooting Issue Observation: Product 'Oils Out' Instead of Crystallizing Check1 Is the pH at the pI (~5.0)? Issue->Check1 Action1 Titrate to pI to maximize zwitterion fraction Check1->Action1 No Check2 Is the cooling rate too fast? Check1->Check2 Yes Action2 Reheat to clear, then implement linear cooling (0.5°C/min) Check2->Action2 Yes Check3 Excessive Antisolvent? Check2->Check3 No Action3 Add drops of hot H₂O to clear, then seed with pure crystals Check3->Action3 Yes

Fig 2. Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q3: How do I ensure unreacted morpholine and inorganic salts are completely removed? A3: Inorganic salts (e.g., NaBr) and unreacted morpholine are highly soluble in water-alcohol mixtures. By tuning the pH specifically to the isoelectric point (pI) of 2-morpholinobutanoic acid, the target compound achieves a net-zero charge and precipitates out. Meanwhile, unreacted morpholine remains protonated and highly soluble in the mother liquor. A final wash of the filter cake with ice-cold ethanol effectively displaces the mother liquor and removes any residual surface contaminants.

Step-by-Step Methodology: Isoelectric Recrystallization Protocol

This protocol is designed as a self-validating system . It incorporates built-in thermodynamic and pH checkpoints to ensure reproducible purification and prevent phase separation.

Step 1: Dissolution

  • Weigh the crude 2-morpholinobutanoic acid.

  • Suspend the solid in minimal deionized water (approx. 2–3 mL per gram of crude) in an Erlenmeyer flask.

  • Heat to 70°C with continuous magnetic stirring until complete dissolution is achieved.

Step 2: Isoelectric Tuning (Self-Validation Checkpoint)

  • Measure the pH of the hot solution using a calibrated pH probe.

  • Titrate dropwise with 1M HCl or 1M NaOH to reach the isoelectric point (pI ≈ 4.5–5.5). Causality: Adjusting to the pI ensures the molecule exists entirely in its zwitterionic form. This minimizes its aqueous solubility and maximizes the thermodynamic driving force for crystallization. If the pH drifts, the compound will re-ionize and remain dissolved.

Step 3: Antisolvent Titration

  • Maintain the solution temperature at exactly 70°C.

  • Add hot absolute ethanol (antisolvent) dropwise via an addition funnel.

  • Stop the addition the exact moment the solution exhibits faint, persistent turbidity (the "cloud point").

  • Add 1–2 drops of hot water until the solution just clears. Causality: This establishes a precise state of metastable supersaturation. The solution is now primed for nucleation without the risk of premature precipitation or oiling out.

Step 4: Controlled Nucleation

  • Remove the flask from the heat source.

  • Allow the solution to cool to room temperature undisturbed at a controlled rate of ~0.5°C/min. (Do not place it directly on a cold surface). Causality: A slow, linear cooling ramp provides the necessary time for the orderly assembly of high-purity crystal lattices, actively preventing liquid-liquid phase separation.

Step 5: Maturation and Harvesting

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to drive the equilibrium toward maximum yield.

  • Harvest the crystals via vacuum filtration using a Büchner funnel.

Step 6: Washing and Validation (Self-Validation Checkpoint)

  • Wash the filter cake with a small volume of ice-cold ethanol to displace the mother liquor and strip away residual surface salts.

  • Dry the crystals under vacuum at 40°C until a constant weight is achieved. Causality & Validation: Achieving a constant weight confirms the complete removal of volatile solvents. A subsequent sharp melting point test will validate the high crystalline purity of the final product.

References
  • Title: How to desalt zwitterions? Source: ResearchGate URL: [Link]

  • Title: A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut Source: MDPI URL: [Link]

  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: PubMed Central (NIH) URL: [Link]

Optimization

Technical Support Center: Preventing Racemization of 2-Morpholinobutanoic Acid During Peptide Coupling

Introduction Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides incorporating 2-morpholinobutanoic acid. Due to its N-substituted and sterically hindered nature, this amino acid analog is particularly susceptible to racemization during peptide coupling. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate and prevent the loss of chiral purity in your synthetic peptides.

Understanding the Challenge: The "Why" Behind Racemization

Racemization in peptide synthesis is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] This is a critical issue as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[2] For N-substituted amino acids like 2-morpholinobutanoic acid, the risk of racemization is heightened.

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][3][4] This occurs when the carboxyl group of the N-protected amino acid is activated. The α-proton of the resulting oxazolone is acidic and can be readily abstracted by a base. The subsequent achiral intermediate can then be attacked by the incoming amine from either face, resulting in a mixture of diastereomeric peptides.[1][3] A less common pathway, direct enolization, involves the direct abstraction of the α-proton from the activated amino acid by a base.[1]

Several factors influence the rate of racemization, including the choice of coupling reagents, the strength and steric hindrance of the base used, reaction temperature, and activation time.[5][6]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant racemization of 2-morpholinobutanoic acid in my peptide sequence. What are the most likely causes?

A1: Significant racemization of this sterically hindered, N-substituted amino acid is often due to a combination of factors:

  • Suboptimal Coupling Reagent/Additive Combination: Using carbodiimides like DCC or DIC without a racemization-suppressing additive is a common cause.[5] Even with advanced uronium/aminium reagents, the choice of additive is crucial.

  • Inappropriate Base Selection: Strong, non-sterically hindered bases such as diisopropylethylamine (DIPEA) can significantly increase the rate of α-proton abstraction, leading to higher levels of racemization.[1][6]

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.[5]

  • Prolonged Pre-activation Times: Allowing the activated 2-morpholinobutanoic acid to stand for an extended period before adding the amine component increases the opportunity for racemization.[7]

Q2: Which coupling reagents and additives are most effective at preventing racemization of 2-morpholinobutanoic acid?

A2: For challenging couplings involving sterically hindered and racemization-prone amino acids, the combination of a coupling reagent with a highly effective additive is paramount.

  • Carbodiimides with Oxime Additives: The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[8][9] OxymaPure is a non-explosive and highly efficient alternative to traditional benzotriazole-based additives like HOBt and HOAt.[8][10] It reacts with the O-acylisourea intermediate to form a more stable and reactive OxymaPure ester, which effectively minimizes racemization.[8]

  • Uronium/Aminium Reagents: Reagents like HATU and HCTU are known for their high reactivity and ability to suppress racemization.[11][12][13][14] HATU, in particular, is often considered a gold standard for difficult couplings.[12][15] The use of COMU, an Oxyma-based uronium reagent, has also shown excellent results with very low racemization risk.[15][16][17]

Q3: What is the optimal base to use for the coupling step to minimize racemization?

A3: The choice of base is critical. A weaker, more sterically hindered base is preferable.

  • Recommended: 2,4,6-Collidine is a highly recommended sterically hindered base that has been shown to be effective in minimizing racemization.[5][6]

  • Use with Caution: N-methylmorpholine (NMM) is a weaker base than DIPEA and can be a suitable alternative.

  • Avoid if Possible: Diisopropylethylamine (DIPEA) is a strong, non-hindered base that can accelerate racemization and should be avoided for coupling sensitive amino acids.[1]

Q4: Can reaction conditions other than reagents and bases be optimized to prevent racemization?

A4: Absolutely. Optimizing the following parameters can significantly reduce racemization:

  • Temperature: Perform the coupling reaction at room temperature or, for particularly sensitive couplings, at 0°C.[2]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[2][4] While DMF is a standard solvent, exploring mixtures with less polar solvents like Dichloromethane (DCM) may be beneficial, provided solubility is maintained.

  • Concentration: Using the minimum amount of base necessary for the reaction can help reduce racemization.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving racemization issues with 2-morpholinobutanoic acid.

Symptom Potential Cause Recommended Action
High levels of diastereomeric impurity detected by HPLC/MS. Use of a strong, non-hindered base (e.g., DIPEA).Switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-Collidine.[6]
Inadequate racemization suppression from the coupling additive.If using a carbodiimide, ensure the addition of an effective additive like OxymaPure.[8][18] For uronium/aminium reagents, consider those based on HOAt or Oxyma, such as HATU or COMU.[12][16][17]
Elevated coupling temperature.Perform the coupling at a lower temperature, such as 0°C.[2]
Prolonged pre-activation of the amino acid.Minimize the pre-activation time. Ideally, the activated species should be generated in situ or used immediately.[7]
Incomplete coupling and presence of deletion sequences alongside racemized product. Steric hindrance of 2-morpholinobutanoic acid slowing down the reaction, allowing more time for racemization.Switch to a more powerful coupling reagent like HATU or COMU to accelerate the desired amide bond formation.[12][15] Consider a double coupling protocol.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-2-morpholinobutanoic acid using DIC/OxymaPure

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization during the incorporation of 2-morpholinobutanoic acid.

Materials:

  • Fmoc-2-morpholinobutanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • 2,4,6-Collidine

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-morpholinobutanoic acid (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Chiral Analysis of Amino Acids by HPLC

This protocol outlines a general procedure for determining the extent of racemization by analyzing the amino acid enantiomers after peptide hydrolysis.

Procedure:

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a crown ether or ligand-exchange based column).

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas for the D- and L-enantiomers of 2-morpholinobutanoic acid to determine the percentage of racemization.

Data Presentation

The choice of coupling reagent and additive has a significant impact on the level of racemization. The following table summarizes representative data on the percentage of D-isomer formation for a sensitive amino acid coupling.

Coupling Reagent/AdditiveBase% D-Isomer Formation (Representative)
DIC/HOBtDIPEA5-10%
DIC/OxymaPureDIPEA1-3%
DIC/OxymaPure2,4,6-Collidine<1%
HATUDIPEA2-4%
HATU2,4,6-Collidine<0.5%
COMU2,4,6-Collidine<0.5%

Note: These are representative values and can vary depending on the specific amino acid, sequence, and reaction conditions.

Visualization of Key Concepts

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism Activated_AA Activated N-Protected 2-Morpholinobutanoic Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base-catalyzed α-proton abstraction L_Peptide Desired L-Peptide Achiral_Intermediate->L_Peptide Amine Attack (re-face) D_Peptide Diastereomeric D-Peptide Achiral_Intermediate->D_Peptide Amine Attack (si-face)

Caption: The primary pathway for racemization during peptide coupling.

Troubleshooting Workflow for High Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Strong_Base Using Strong Base (e.g., DIPEA)? Check_Reagents->Strong_Base Yes Carbodiimide_Alone Using Carbodiimide without Additive? Check_Reagents->Carbodiimide_Alone No Switch_Base Switch to Weaker/ Hindered Base (Collidine/NMM) Strong_Base->Switch_Base Optimize_Conditions Optimize Reaction Conditions Carbodiimide_Alone->Optimize_Conditions No Add_Oxyma Add OxymaPure or switch to HATU/COMU Carbodiimide_Alone->Add_Oxyma Yes High_Temp Elevated Temperature? Optimize_Conditions->High_Temp Lower_Temp Lower Temperature (e.g., to 0°C) High_Temp->Lower_Temp Yes End Racemization Minimized High_Temp->End No Switch_Base->Optimize_Conditions Add_Oxyma->Optimize_Conditions Lower_Temp->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Peptide synthesis - Wikipedia. (2024, February 27). Retrieved March 19, 2026, from [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (n.d.). Retrieved March 19, 2026, from [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). Retrieved March 19, 2026, from [Link]

  • Reagents Used in Peptide Synthesis Archives - AAPPTEC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. (2023, December 8). Retrieved March 19, 2026, from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. (2021, February 13). Retrieved March 19, 2026, from [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. (1986, January 1). Retrieved March 19, 2026, from [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - RSC Publishing. (2001, September 10). Retrieved March 19, 2026, from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (2022, February 9). Retrieved March 19, 2026, from [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation | Journal of the American Chemical Society - ACS Publications. (1971, December 1). Retrieved March 19, 2026, from [Link]

  • Technical Support Information Bulletin 2105 - HATU. (n.d.). Retrieved March 19, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (2020, May 18). Retrieved March 19, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved March 19, 2026, from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. (2022, February 9). Retrieved March 19, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved March 19, 2026, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. (2017, October 30). Retrieved March 19, 2026, from [Link]

  • 7.4 Racemization Assays. (n.d.). Retrieved March 19, 2026, from [Link]

  • Technical Support Information Bulletin 1206 - HCTU. (n.d.). Retrieved March 19, 2026, from [Link]

  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8). Retrieved March 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for 2-Morpholinobutanoic Acid

Welcome to the technical support center for the analysis of 2-morpholinobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-morpholinobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS method development and execution. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the critical aspects of 2-morpholinobutanoic acid analysis.

Q1: What are the main challenges in analyzing 2-morpholinobutanoic acid by LC-MS?

A1: 2-Morpholinobutanoic acid is a polar, zwitterionic compound. Its chemical nature presents several analytical hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, it has little affinity for traditional nonpolar stationary phases like C18, often leading to elution in the solvent front.[1][2]

  • Peak Shape Issues: The presence of both an acidic (carboxylic acid) and a basic (morpholine) functional group can lead to interactions with residual silanols on silica-based columns, causing peak tailing.

  • Ionization Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of 2-morpholinobutanoic acid in the MS source, a phenomenon known as the matrix effect.[3][4][5][6][7] This can significantly impact accuracy and precision.[6]

  • MS Detection Sensitivity: Achieving adequate sensitivity can be challenging due to its zwitterionic nature, which can affect its protonation/deprotonation efficiency in the electrospray ionization (ESI) source.

Q2: Which LC mode is most suitable for 2-morpholinobutanoic acid analysis?

A2: While traditional reversed-phase chromatography is often the first choice, it is generally not ideal for this compound without modification. The most successful approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, promoting retention of polar compounds like 2-morpholinobutanoic acid.[1][2][8] HILIC often provides enhanced MS sensitivity due to the high organic content of the mobile phase.[1][2]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[2][9][10][11][12] This dual functionality can provide excellent retention and selectivity for zwitterionic compounds.[9][10][13][14]

  • Reversed-Phase with Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can neutralize the charge on the analyte, increasing its hydrophobicity and retention on a C18 column.[1] However, many ion-pairing agents are non-volatile and can suppress MS signal and contaminate the system.[1][15] Volatile ion-pairing agents like heptafluorobutyric acid (HFBA) are more MS-friendly alternatives.[15][16][17]

Q3: What are the recommended starting conditions for MS detection of 2-morpholinobutanoic acid?

A3: Electrospray ionization (ESI) in positive ion mode is typically the preferred method.

  • Ionization Mode: ESI positive mode will target the protonated morpholine nitrogen.

  • Precursor Ion: The precursor ion will be the [M+H]+ adduct.

  • Product Ions: Fragmentation of the precursor ion will likely involve cleavage of the morpholine ring or the butanoic acid side chain. Common fragments could arise from the loss of water (H₂O) or carbon dioxide (CO₂).

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Chromatography Issues

Q: My 2-morpholinobutanoic acid peak is eluting at or near the void volume in my reversed-phase method. How can I increase its retention?

A: This is a classic issue for polar compounds in RPLC. Here are several strategies to address this, from simple adjustments to more advanced changes:

  • Decrease Mobile Phase Organic Content: Lowering the percentage of acetonitrile or methanol will increase the polarity of the mobile phase, promoting greater interaction with the nonpolar stationary phase.[18] You can even explore using 100% aqueous mobile phase, but ensure your column is compatible to avoid "hydrophobic collapse".[1][18]

  • Modify Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of your analyte. For 2-morpholinobutanoic acid, a lower pH (e.g., pH 2-3 using formic or acetic acid) will protonate the morpholine nitrogen while keeping the carboxylic acid neutral, potentially increasing interaction with some reversed-phase stationary phases.

  • Employ a Water-Tolerant C18 Column: Columns specifically designed for use with highly aqueous mobile phases, often labeled as "AQ" or having polar end-capping, can provide better retention for polar analytes.[1][2]

  • Switch to HILIC or Mixed-Mode Chromatography: As mentioned in the FAQs, these are often the most effective solutions. HILIC will retain the compound based on its hydrophilicity, while a mixed-mode column can utilize both hydrophobic and ion-exchange interactions.[2][9][11][12]

Workflow for Improving Retention in Reversed-Phase LC

start Poor Retention in RPLC step1 Decrease Organic Solvent % start->step1 step2 Modify Mobile Phase pH step1->step2 If retention still poor step3 Use Water-Tolerant Column step2->step3 If retention still poor step4 Switch to HILIC/MMC step3->step4 If retention still poor end Adequate Retention Achieved step4->end

Caption: Decision tree for enhancing retention of polar compounds.

Q: I'm using HILIC, but my peak shape for 2-morpholinobutanoic acid is poor (tailing or fronting). What can I do?

A: Poor peak shape in HILIC can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions (i.e., high organic content). Injecting a sample dissolved in a highly aqueous solution can cause severe peak distortion.[19][20]

  • Optimize Buffer Concentration: Insufficient buffer concentration in the mobile phase can lead to undesirable secondary interactions with the stationary phase, causing peak tailing.[21][22] Try increasing the concentration of your buffer (e.g., ammonium formate or ammonium acetate) in 5-10 mM increments.

  • Ensure Proper Column Equilibration: HILIC columns require longer equilibration times than RPLC columns to establish a stable water layer on the stationary phase.[19] Ensure at least 10-20 column volumes are passed through before the first injection and between gradient runs.

  • Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of both the analyte and the stationary phase. Experiment with slight adjustments to the pH to find the optimal peak shape.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak fronting.[21] Try reducing the injection volume or diluting your sample.

Table 1: Recommended Starting HILIC Parameters

ParameterRecommended SettingRationale
Stationary Phase Amide, Cyano, or Bare SilicaProvides polar surface for hydrophilic interactions.
Mobile Phase A Water with 10-20 mM Ammonium Formate/Acetate, pH 3-6Provides the aqueous layer and controls ionic interactions.
Mobile Phase B AcetonitrileThe weak solvent in HILIC; high percentage promotes retention.
Gradient Start at 95-90% B, decrease to 50-40% BElutes compounds by increasing aqueous content.
Injection Solvent 80-90% AcetonitrileMatches initial mobile phase to ensure good peak shape.[19]
Mass Spectrometry Issues

Q: I am observing significant signal variability for 2-morpholinobutanoic acid between injections, especially in biological samples. What is the likely cause and solution?

A: High variability, particularly in complex matrices like plasma or urine, is often due to matrix effects , where co-eluting endogenous compounds suppress or enhance the ionization of the analyte.[3][4][5][6][7]

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Protein Precipitation (PPT): A simple and common technique, but may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. The choice of extraction solvent is critical.

    • Solid-Phase Extraction (SPE): Offers the most effective cleanup. A mixed-mode or polymeric SPE sorbent would be ideal for capturing a polar, zwitterionic compound like 2-morpholinobutanoic acid.

  • Optimize Chromatography: Ensure that 2-morpholinobutanoic acid is chromatographically separated from the bulk of the matrix components. This can be assessed by monitoring for ion suppression zones via post-column infusion experiments.[6] Adjusting the gradient or changing the column may be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS (e.g., ¹³C- or ²H-labeled 2-morpholinobutanoic acid) will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in the same way. The ratio of the analyte to the SIL-IS will remain constant, leading to accurate and precise quantification.

Workflow for Investigating and Mitigating Matrix Effects

start High Signal Variability step1 Post-Column Infusion to Confirm Matrix Effect start->step1 step2 Improve Sample Cleanup (LLE, SPE) step1->step2 If matrix effect confirmed step3 Optimize Chromatography (Separate from interference) step2->step3 If variability persists step4 Implement Stable Isotope- Labeled Internal Standard step3->step4 For ultimate robustness end Accurate & Precise Results step4->end

Caption: Systematic approach to addressing matrix effects.

Q: How can I confirm the identity of my 2-morpholinobutanoic acid peak and optimize its fragmentation for MRM analysis?

A: This involves a two-step process of full scan analysis followed by product ion scanning.

Step-by-Step Protocol:

  • Full Scan Analysis:

    • Infuse a standard solution of 2-morpholinobutanoic acid directly into the mass spectrometer.

    • Perform a full scan in positive ESI mode over a relevant mass range (e.g., m/z 50-250).

    • Confirm the presence of the protonated molecular ion, [M+H]+.

  • Product Ion Scan (MS/MS):

    • Set the mass spectrometer to isolate the precursor ion ([M+H]+) identified in the full scan.

    • Fragment the precursor ion using collision-induced dissociation (CID) by applying collision energy.

    • Scan for the resulting product ions. The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often breaking at the weakest bonds or forming stable fragments.[23][24]

    • Select two to three of the most intense and specific product ions for developing your Multiple Reaction Monitoring (MRM) method. One transition is used for quantification (quantifier) and another for confirmation (qualifier).

Table 2: Predicted MS/MS Fragmentation for 2-Morpholinobutanoic Acid

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossPotential Fragment Structure
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from the carboxylic acid group.
[M+H]⁺[M+H - CO₂]⁺CO₂Loss of carbon dioxide.
[M+H]⁺[M+H - H₂O - C₂H₄]⁺H₂O + C₂H₄Subsequent fragmentation of the morpholine ring.
[M+H]⁺[Morpholine Ring Fragment]⁺Butanoic acid side chainCleavage at the bond connecting the ring and side chain.

Note: Actual m/z values will depend on the exact mass of 2-morpholinobutanoic acid. These are representative fragmentation pathways.

References

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC–MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 5(1), 1-8.
  • Jia, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1213-1215.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2291-2303.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Kimura, T., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16751-16759.
  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

  • Imarc. (2020, November 12). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions.
  • Murphy, J. P., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 921-931.
  • Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes.
  • Wang, S., et al. (2025, August 2). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
  • MICROSOLV. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. Retrieved from [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2025, November 27). Mixed-Mode Chromatography—A Review.
  • HILICON. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study.
  • Waters Corporation. (n.d.). How do I minimize peak splitting problems when running HILIC mode chromatography? Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I.
  • University of Liverpool Repository. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. Retrieved from [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 77(23), 7549-7555.
  • Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(21), 3908.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide: [Link]

  • AHH Chemical Co., Ltd. (n.d.). 2-Morpholinobenzoic acid | 42106-48-9. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • MDPI. (2025, February 28). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 2-Methylbutanoic Acid. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Retrieved from [Link]

Sources

Optimization

Troubleshooting baseline noise in 2-morpholinobutanoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly polar, zwitterionic molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly polar, zwitterionic molecules.

2-Morpholinobutanoic acid presents a unique chromatographic challenge: it possesses a basic morpholine ring and an acidic carboxyl group, making it highly polar and difficult to retain on standard reversed-phase columns. Furthermore, it lacks an extended conjugated π -system, meaning its UV absorbance is restricted to the deep-UV range (<220 nm)[1]. Consequently, analysts must rely on low-wavelength UV detection, Hydrophilic Interaction Liquid Chromatography (HILIC), or LC-MS—all of which are highly susceptible to baseline noise, drift, and matrix interference[2][3].

This guide provides a causality-driven approach to diagnosing and resolving these baseline anomalies.

Phase 1: Diagnostic Workflow

Before adjusting your method, you must isolate the mechanical or chemical origin of the baseline noise. Follow this logical isolation pathway to determine if the issue stems from the pump, the column, or the detector[4].

BaselineTroubleshooting Start Observe Baseline Noise CheckPressure Check System Pressure Start->CheckPressure PressureStable Pressure Stable? CheckPressure->PressureStable PumpIssue Pump/Check Valve Issue (Purge or Replace) PressureStable->PumpIssue No (Fluctuating) RemoveColumn Remove Column & Replace with Restriction Capillary PressureStable->RemoveColumn Yes NoisePersists Noise Persists? RemoveColumn->NoisePersists ColumnIssue Column Bleed / Contamination (Flush or Replace) NoisePersists->ColumnIssue No StopFlow Stop Flow & Monitor NoisePersists->StopFlow Yes NoiseStops Noise Stops? StopFlow->NoiseStops DetectorIssue Detector Issue (Lamp/Flow Cell) NoiseStops->DetectorIssue No SolventIssue Mobile Phase Issue (Degas/Replace) NoiseStops->SolventIssue Yes

Diagnostic workflow for isolating HPLC baseline noise sources.

Phase 2: Core Troubleshooting Q&A

Q1: Why does my UV baseline drift significantly during gradient elution of 2-morpholinobutanoic acid? Causality: Morpholine derivatives exhibit a bimodal UV absorption with a long-wavelength onset at ~255 nm and a secondary, more intense rise at ~220 nm[1]. To achieve adequate sensitivity, detection must be set between 205–214 nm. At these low wavelengths, common mobile phase additives like Trifluoroacetic acid (TFA) or formic acid absorb UV light strongly[2]. During a reversed-phase gradient (e.g., increasing acetonitrile), the concentration of the UV-absorbing additive changes dynamically at the detector flow cell, causing a massive baseline drift or a "fuzzy" baseline[2]. Solution: You must balance the absorbance of the aqueous (A) and organic (B) mobile phases. If using 0.1% TFA in Water (Solvent A), add exactly 0.085% TFA to Acetonitrile (Solvent B). Because acetonitrile is slightly more UV-transparent than water, using slightly less TFA in the organic phase perfectly levels the baseline absorbance at 214 nm[5][6].

Q2: I switched to LC-MS to avoid UV noise, but my Total Ion Chromatogram (TIC) background is erratic. How do I fix this? Causality: 2-Morpholinobutanoic acid is highly polar. If your system was previously used for standard reversed-phase methods with non-volatile phosphate buffers, residual salts will precipitate when exposed to the high-organic conditions required for this analyte's elution, causing massive background noise and signal suppression in the MS source[3][7]. Additionally, lower-grade solvents introduce organic impurities that ionize efficiently in positive Electrospray Ionization (+ESI), raising the TIC baseline[2]. Solution: Transition strictly to LC-MS grade volatile buffers (e.g., ammonium formate)[7]. Execute the System Passivation Protocol (detailed in Phase 4) to strip residual contaminants from the fluidic path[3][8].

Q3: I am using a HILIC column to retain this zwitterion, but the baseline oscillates and won't stabilize. What is the mechanism behind this? Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on the formation of a water-enriched liquid partition layer on the stationary phase surface. This layer takes significantly longer to establish than a standard reversed-phase equilibrium[9]. If the column is not fully equilibrated, the dynamic, continuous exchange of water and acetonitrile causes refractive index changes and continuous column bleed, which manifests as a wavy, noisy baseline[9][10]. Solution: Implement a strict HILIC equilibration protocol, flushing with at least 40–60 column volumes of the initial mobile phase before the first injection[10].

Phase 3: Quantitative Data & Solvent Selection

Selecting the correct solvent is critical for minimizing baseline noise when analyzing morpholine derivatives. Use the following matrix to guide your method development.

Solvent / AdditiveUV Cutoff (nm)LC-MS CompatibilityImpact on Baseline Noise for 2-Morpholinobutanoic Acid
Water (HPLC Grade) <190ExcellentLow
Acetonitrile 190ExcellentLow (Preferred organic modifier)
Methanol 205ExcellentModerate (High viscosity can cause pump pressure ripples)
0.1% TFA ~210Poor (Ion Suppression)High (Causes severe UV drift at <215 nm)
0.1% Formic Acid ~210ExcellentModerate UV drift; Low MS noise (Ideal for +ESI)
Phosphate Buffer <200NO (Precipitates)Severe (Causes MS source contamination and noise)

Phase 4: Self-Validating Experimental Protocols

Protocol A: System Passivation and LC-MS Background Reduction

Purpose: To strip hydrophobic contaminants and precipitated salts from the HPLC fluidic path that cause erratic TIC baselines.

  • Isolate the System: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh flushing solvents[4].

  • Aqueous Flush: Flush the entire system (including the autosampler needle and sample loop) with LC-MS grade Water at 1.0 mL/min for 30 minutes. This dissolves any precipitated buffer salts[8].

  • Organic Desorption: Switch to a 50:50 mixture of Water and Isopropanol (LC-MS grade) and flush for 30 minutes. Isopropanol's high viscosity and distinct polarity make it highly effective at removing strongly adsorbed hydrophobic contaminants from pump seals and check valves[2][8].

  • System Drying: Flush with 100% Acetonitrile for 30 minutes to remove the isopropanol.

  • Self-Validation Step: Reconnect the analytical column and run a blank gradient injection. Monitor the TIC baseline. The system is validated as clean when the baseline noise is reduced by at least an order of magnitude and no ghost peaks elute during the gradient[9].

Protocol B: HILIC Column Equilibration for Zwitterions

Purpose: To establish a stable aqueous partition layer on the HILIC stationary phase, eliminating baseline oscillation.

  • Mobile Phase Preparation: Prepare fresh mobile phase (e.g., 90:10 Acetonitrile : 10mM Ammonium Formate, pH 3.0). At pH 3.0, the morpholine nitrogen of 2-morpholinobutanoic acid is fully protonated, ensuring strong retention.

  • Degassing: Purge the pumps thoroughly. Air bubbles in high-organic mobile phases are a primary cause of sharp baseline spikes[4][9].

  • Equilibration Flush: Pump the initial mobile phase through the HILIC column at 0.5 mL/min. Allow a minimum of 40 to 60 column volumes to pass. (Calculation: For a standard 150 x 4.6 mm column, one column volume is ~1.5 mL. You must flush ~90 mL, which takes exactly 180 minutes at 0.5 mL/min)[10].

  • Self-Validation Step: Monitor the baseline signal in real-time. The equilibration is scientifically validated and complete only when the UV baseline drift is < 1 mAU/hr, or the MS TIC variance is < 5% over a 10-minute static monitoring window.

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 2-morpholinobutanoic acid

Welcome to the technical support center for 2-morpholinobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-morpholinobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound to ensure its stability and prevent degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

What is the ideal temperature for storing 2-morpholinobutanoic acid?

For optimal stability, 2-morpholinobutanoic acid should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C. Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions. It is also crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.

Can I store 2-morpholinobutanoic acid at room temperature?

While short-term storage at room temperature may be acceptable for brief periods, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate degradation processes such as thermal decomposition. Amino acids, in general, can undergo decomposition at elevated temperatures, leading to the formation of various byproducts.

How does humidity affect the stability of 2-morpholinobutanoic acid?

2-morpholinobutanoic acid is a hygroscopic compound, meaning it can absorb moisture from the air. Exposure to humidity should be minimized as the presence of water can facilitate hydrolytic degradation pathways. It is essential to store the compound in a tightly sealed container in a dry environment, such as in a desiccator, to prevent moisture absorption.

What are the signs of degradation in a sample of 2-morpholinobutanoic acid?

Visual signs of degradation can include a change in color, caking of the powder, or the development of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the purity of the compound, especially if it has been stored for an extended period or under suboptimal conditions.

What materials should be avoided for storing 2-morpholinobutanoic acid?

Avoid storing 2-morpholinobutanoic acid in containers made of materials that can react with it. Strong oxidizing agents and strong acids should not be stored in close proximity to the compound. It is also advisable to avoid contact with certain metals that could potentially catalyze degradation reactions.

II. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Problem 1: Inconsistent experimental results using an older batch of 2-morpholinobutanoic acid.
  • Potential Cause: The compound may have degraded over time due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, and dark).

    • Assess Purity: Perform an analytical assessment of the compound's purity. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

    • Compare with a New Batch: If possible, compare the performance of the older batch with a fresh, unopened batch of 2-morpholinobutanoic acid in a control experiment.

Problem 2: The 2-morpholinobutanoic acid powder has clumped together.
  • Potential Cause: This is a strong indication of moisture absorption due to the hygroscopic nature of the compound.

  • Troubleshooting Steps:

    • Dry the Sample: The sample can be dried under a vacuum to remove absorbed moisture.

    • Improve Storage: Transfer the dried compound to a new, dry container and store it in a desiccator or a controlled low-humidity environment.

    • Re-evaluate Purity: After drying, it is advisable to re-check the purity of the compound as the presence of moisture could have initiated hydrolysis.

Problem 3: Discoloration of the 2-morpholinobutanoic acid sample.
  • Potential Cause: Discoloration can be a sign of oxidative degradation or other chemical reactions. Exposure to light or air can promote these processes.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber or opaque container to protect it from light.

    • Inert Atmosphere: For long-term storage of highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Purity Analysis: A discolored sample should be analyzed for purity before use to identify any potential degradation products.

III. Understanding Degradation Pathways

To effectively prevent degradation, it is important to understand the potential chemical reactions that can occur.

Hydrolysis

The morpholine ring and the butanoic acid chain can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The ether linkage in the morpholine ring could potentially be cleaved under harsh acidic conditions, although this is generally a slow process.

Oxidation

The amine group in the morpholine moiety is susceptible to oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of various degradation products, including ring-opened compounds. The degradation of morpholine itself can proceed through the cleavage of the C-N bond.

Thermal Decomposition

As with many organic molecules, elevated temperatures can lead to thermal decomposition. For amino acids, this can involve decarboxylation (loss of CO2) from the carboxylic acid group and other complex fragmentation patterns.

Photodegradation

Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. It is a good laboratory practice to store all chemicals, including 2-morpholinobutanoic acid, in light-resistant containers.

The following diagram illustrates the primary factors that can lead to the degradation of 2-morpholinobutanoic acid.

cluster_Degradation Degradation of 2-Morpholinobutanoic Acid cluster_Factors Contributing Factors Degradation Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation ThermalDecomposition Thermal Decomposition Degradation->ThermalDecomposition Photodegradation Photodegradation Degradation->Photodegradation Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidation Heat Elevated Temperature Heat->ThermalDecomposition Light UV Light Light->Photodegradation

Caption: Key factors contributing to the degradation of 2-morpholinobutanoic acid.

IV. Recommended Storage Conditions Summary

For easy reference, the ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation and other chemical reactions.
Humidity Low / Dry Environment (e.g., Desiccator)Prevents moisture absorption and subsequent hydrolytic degradation.
Light Exposure In the dark (Amber or Opaque Container)Protects against photodegradation.
Atmosphere Tightly sealed container; Inert gas for long-term storagePrevents oxidation by atmospheric oxygen.
pH Store as a solid in a neutral stateAvoids acid or base-catalyzed hydrolysis.

V. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-morpholinobutanoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials
  • 2-morpholinobutanoic acid sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-morpholinobutanoic acid.

    • Dissolve in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

The following diagram illustrates the workflow for assessing the purity of a 2-morpholinobutanoic acid sample.

cluster_Workflow Purity Assessment Workflow Start Start: Sample Received SamplePrep Sample Preparation (1 mg/mL in Mobile Phase A) Start->SamplePrep HPLC HPLC Analysis (RP-C18, UV 210 nm) SamplePrep->HPLC DataAnalysis Data Analysis (Peak Integration) HPLC->DataAnalysis End End: Purity Report DataAnalysis->End

Optimization

Resolving enantiomeric separation issues for 2-morpholinobutanoic acid

Technical Support Center: Troubleshooting Enantiomeric Separation of 2-Morpholinobutanoic Acid Overview 2-Morpholinobutanoic acid (CAS 87439-09-6) is a highly valuable chiral building block utilized in the synthesis of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Enantiomeric Separation of 2-Morpholinobutanoic Acid

Overview

2-Morpholinobutanoic acid (CAS 87439-09-6) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Chromatographically, it presents a unique challenge: it is a zwitterionic molecule containing a carboxylic acid moiety and a tertiary amine embedded within a morpholine ring. This dual nature often leads to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution (Rs) on traditional chiral stationary phases (CSPs). This guide provides field-proven methodologies to overcome these challenges.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: I am experiencing severe peak tailing and poor resolution of 2-morpholinobutanoic acid enantiomers on a standard polysaccharide-based chiral column. What is causing this, and how can I fix it? A: The morpholine ring nitrogen is highly basic. On standard polysaccharide CSPs (e.g., Amylose or Cellulose derivatives coated on silica), this tertiary amine interacts strongly with residual, unendcapped silanols on the silica support[2]. This creates a secondary, non-chiral retention mechanism that causes severe band broadening and tailing. Causality & Solution: You must either suppress the ionization of the morpholine group or switch to a CSP designed for amphoteric compounds.

  • Switch to a Macrocyclic Glycopeptide CSP: Columns utilizing Teicoplanin (e.g., Chirobiotic T) are highly recommended. They possess multiple chiral centers and ionizable groups that form highly stereoselective ionic interactions with free amino acids.

  • Mobile Phase Additives: If you must use a polysaccharide column, operate in Normal Phase and incorporate basic additives like 0.1% Diethylamine (DEA) alongside 0.1% Trifluoroacetic Acid (TFA) to dynamically mask residual silanols and maintain the analyte in a neutral state.

Q2: I am struggling with UV detection sensitivity. Can I use standard amino acid derivatization (e.g., FMOC-Cl or DABS-Cl) to improve detection and separation? A: No. Unlike standard canonical amino acids, 2-morpholinobutanoic acid contains a tertiary amine at the alpha position (the morpholine nitrogen). Traditional derivatization reagents like FMOC-Cl, t-BOC, or DABS-Cl strictly require a primary or secondary amine to form a stable amide or sulfonamide linkage. Causality & Solution: Attempting N-derivatization will fail. Instead, you must rely on:

  • Direct Separation with LC-MS/MS: Use volatile buffers (e.g., ammonium trifluoroacetate) on a macrocyclic glycopeptide CSP, which is fully compatible with mass spectrometry[3].

  • Carboxylic Acid Derivatization: If UV detection is strictly required, derivatize the carboxylic acid moiety using a UV-active reagent (e.g., p-bromophenacyl bromide) prior to separation.

Q3: My enantiomer peaks are merging when scaling up from analytical to preparative HPLC. How do I maintain resolution? A: Loss of resolution during scale-up is typically caused by non-linear adsorption isotherms resulting from the zwitterionic self-association of 2-morpholinobutanoic acid at higher sample concentrations. Causality & Solution: To maximize loading capacity without peak merging:

  • Shift to Polar Organic Mode (POM): Utilizing 100% Methanol with volatile acid/base modifier pairs disrupts intermolecular hydrogen bonding between solute molecules, increasing the linear capacity of the column.

  • Temperature Optimization: Chiral recognition on glycopeptide phases is heavily enthalpy-driven. Lowering the column temperature (e.g., from 25°C to 15°C) can significantly increase the separation factor (α), counteracting the band broadening seen in preparative loading.

Section 2: Optimized Experimental Protocols

Protocol: Direct LC-MS Compatible Chiral Separation This self-validating protocol utilizes a Teicoplanin-based CSP, which excels at separating amphoteric molecules through a combination of hydrogen bonding, pi-pi interactions, and steric inclusion[3].

Step-by-Step Methodology:

  • Column Preparation: Install a Teicoplanin chiral column (250 x 4.6 mm, 5 µm). Flush the column with 100% Methanol for 30 column volumes to remove any storage solvents.

  • Mobile Phase Formulation: Prepare a Polar Ionic mobile phase consisting of 100% LC-MS grade Methanol containing 10 mM Ammonium Trifluoroacetate (NH4TFA). Causality: NH4TFA acts as a volatile chaotropic salt. It provides the necessary ionic interactions to facilitate chiral recognition at the CSP's binding cleft while remaining fully compatible with ESI-MS.

  • Sample Preparation: Dissolve the 2-morpholinobutanoic acid racemate in the mobile phase to a concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 20°C (Precise temperature control is critical; fluctuations >2°C will shift retention times).

    • Injection Volume: 5 µL

    • Detection: ESI-MS in positive ion mode ([M+H]+ m/z 174.1).

  • System Suitability (Self-Validation): Inject the racemic standard. Baseline resolution (Rs > 1.5) must be achieved. Corrective Action: If Rs < 1.5, decrease the column temperature to 15°C to enhance the enthalpic contribution to the chiral separation.

Section 3: Data Presentation

Table 1: Comparison of Chiral Stationary Phases for 2-Morpholinobutanoic Acid

Chiral Stationary Phase (CSP)Separation ModeOptimized Mobile PhaseDetection CompatibilityTypical Resolution (Rs)Troubleshooting Notes
Macrocyclic Glycopeptide (Teicoplanin) Polar IonicMeOH / 10 mM NH4TFALC-MS, ELSD> 2.0Best for free zwitterions. Adjust temperature if Rs drops.
Crown Ether (e.g., CROWNPAK CR(+)) Reversed-PhasepH 1.5 Perchloric Acid (aq)UV (low wavelength)1.5 - 1.8Requires highly acidic pH to protonate the morpholine nitrogen[4]. Not MS compatible.
Amylose Tris(3,5-dimethylphenylcarbamate) Normal PhaseHexane / IPA / TFA / DEA (80:20:0.1:0.1)UV, ELSD1.2 - 1.5Requires both acidic and basic additives to prevent severe peak tailing[2].

Section 4: Visualizations

G Start Issue: Poor Resolution / Peak Tailing of 2-Morpholinobutanoic Acid Check1 Is the CSP designed for zwitterionic compounds? Start->Check1 Action1 Switch to Macrocyclic Glycopeptide (e.g., Teicoplanin CSP) Check1->Action1 No Check2 Are residual silanols masked? Check1->Check2 Yes Action1->Check2 Action2 Add volatile ionic modifiers (e.g., 10mM NH4TFA) Check2->Action2 No End Baseline Resolution Achieved (Rs > 1.5) Check2->End Yes Action2->End

Troubleshooting workflow for resolving peak tailing and poor resolution of 2-morpholinobutanoic acid.

Mechanism CSP Teicoplanin CSP Chiral Cleft Steric Inclusion Interaction1 Ionic Interaction (Amine to Carboxylate) CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Analyte 2-Morpholinobutanoic Acid Tertiary Amine (+) Carboxylate (-) Interaction1->Analyte Interaction2->Analyte

Multimodal chiral recognition mechanism between Teicoplanin CSP and 2-morpholinobutanoic acid.

References

  • Acros Pharmatech. "Morpholines - Product Catalog." Acros Pharmatech. Available at:[Link]

  • Phenomenex. "Chiral HPLC Separations - Guidebook." Phenomenex. Available at:[Link]

  • Wallworth, D. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Enhancing Peptide Stability: 2-Morpholinobutanoic Acid vs. 2-Morpholinopropanoic Acid

Introduction: The Imperative for Peptide Stabilization Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Peptide Stabilization

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo.[1][2][3] A leading strategy to overcome this limitation is the incorporation of non-canonical amino acids, which can sterically hinder protease activity and modulate the peptide's conformational properties.[4][5][6] Among these, N-alkylated amino acids have proven particularly effective at enhancing resistance to enzymatic cleavage.[1][7][8]

This guide provides a comprehensive comparison of two such N-alkylated amino acids: 2-morpholinobutanoic acid and 2-morpholinopropanoic acid. We will delve into the mechanistic underpinnings of their stabilizing effects, present a framework for their comparative evaluation, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The Mechanism of N-Alkylation in Conferring Proteolytic Resistance

The proteolytic stability conferred by N-alkylation stems from fundamental changes to the peptide backbone. The substitution of the amide proton with an alkyl group, in this case, a morpholino-derivative, disrupts the regular hydrogen-bonding pattern that characterizes canonical secondary structures like α-helices and β-sheets.[7][9] This localized disruption has two major consequences:

  • Direct Hindrance of Protease Recognition: Proteases recognize and bind to specific peptide sequences and conformations. The presence of an N-alkyl group can physically obstruct the active site of the enzyme, preventing efficient binding and subsequent cleavage.[7][8]

  • Induction of Conformational Changes: The steric bulk of the N-alkyl group can induce a "kink" in the peptide backbone, leading to global conformational changes.[1][9] This altered three-dimensional structure may no longer be an optimal substrate for circulating proteases.

The following diagram illustrates the proposed mechanism of protease inhibition by N-alkylation:

cluster_0 Standard Peptide cluster_1 N-Alkylated Peptide Protease Protease Peptide_Backbone Peptide Backbone Protease->Peptide_Backbone Binding Cleavage Cleavage Peptide_Backbone->Cleavage Susceptible to Cleavage Protease_2 Protease N_Alkylated_Peptide N-Alkylated Peptide Backbone Protease_2->N_Alkylated_Peptide Binding Inhibited Steric_Hindrance Steric Hindrance No_Cleavage Resistant to Cleavage N_Alkylated_Peptide->No_Cleavage Start Start Peptide_Synthesis Peptide Synthesis (Control, Propanoic, Butanoic) Start->Peptide_Synthesis Purification_Characterization Purification & Characterization (RP-HPLC, Mass Spectrometry) Peptide_Synthesis->Purification_Characterization Stability_Assay Proteolytic Stability Assay (Human Serum) Purification_Characterization->Stability_Assay Conformational_Analysis Conformational Analysis (Circular Dichroism) Purification_Characterization->Conformational_Analysis Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Conformational_Analysis->Data_Analysis Conclusion Optimal Candidate Selection Data_Analysis->Conclusion

Caption: Experimental workflow for comparing morpholino-modified peptides.

Experimental Protocols

Objective: To synthesize a control peptide and its two morpholino-modified analogues using solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell an appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) followed by dimethylformamide (DMF). [10]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF and add to the resin.

    • For morpholino amino acids: Use the same procedure for Fmoc-2-morpholinopropanoic acid and Fmoc-2-morpholinobutanoic acid.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). [11]7. Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Objective: To quantify the degradation rate of the control and modified peptides in human serum.

Methodology:

  • Peptide Incubation: Incubate each peptide at a final concentration of 100 µM in 90% human serum at 37°C. [2][12]2. Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. The peak area of the intact peptide will decrease over time as it is degraded.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (t½) of each peptide.

Data Presentation Table:

PeptideHalf-life (t½) in Human Serum (hours)
Control Peptide
Peptide + 2-Morpholinopropanoic Acid
Peptide + 2-Morpholinobutanoic Acid

Objective: To assess the impact of the morpholino modifications on the secondary structure of the peptide.

Methodology:

  • Sample Preparation: Prepare solutions of each peptide (control and modified) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM. [13]2. Spectra Acquisition:

    • Use a CD spectrophotometer to acquire spectra in the far-UV region (typically 190-260 nm). [14] * Record spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

  • Data Processing:

    • Average multiple scans for each sample to improve the signal-to-noise ratio.

    • Subtract the spectrum of the buffer alone (blank) from each peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Spectral Interpretation:

    • A spectrum with a strong negative band around 200 nm is indicative of a random coil structure. [15] * The presence of negative bands around 208 nm and 222 nm suggests an α-helical conformation. [16] * Compare the spectra of the modified peptides to the control to identify any significant conformational changes.

Conclusion

The strategic incorporation of N-alkylated amino acids is a cornerstone of modern peptide drug design. Both 2-morpholinobutanoic acid and 2-morpholinopropanoic acid offer promising avenues for enhancing proteolytic stability. However, the optimal choice is likely context-dependent, relying on a delicate balance between increased steric hindrance and the preservation of the peptide's bioactive conformation. The experimental framework provided in this guide offers a systematic and robust methodology for making an informed decision, thereby accelerating the development of more stable and effective peptide therapeutics.

References

  • Kaminker, R., et al. (2013). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. PLoS ONE, 8(8), e70377. [Link]

  • Kuhn-Wenn, A. M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Butterfoss, G. L., & Drew, K. (2014). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society, 136(30), 10661–10670. [Link]

  • Kaminker, R., et al. (2013). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. PLoS ONE, 8(8), e70377. [Link]

  • van der Weide, H., et al. (2017). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy, 61(11), e00977-17. [Link]

  • Nowak, K., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 14(21), 6393. [Link]

  • van der Weide, H., et al. (2018). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. PLoS ONE, 13(1), e0191542. [Link]

  • Yan, L., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry, 159, 108337. [Link]

  • Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(18), 4238. [Link]

  • Wu, R., et al. (2007). Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells. Bioconjugate Chemistry, 18(1), 198–205. [Link]

  • Lategahn, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 2689–2700. [Link]

  • Le, T., et al. (2021). Circular dichroism (CD) spectroscopy-Spectra of all peptides were... ResearchGate. [Link]

  • Zhang, H., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 15(6), 1333–1340. [Link]

  • Jones, G. (2002). Conformations of amino acids and peptides. In Chemistry and analysis of peptides and proteins. Cambridge University Press. [Link]

  • Teixeira, V. H., et al. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 26(11), 3323. [Link]

  • Greenfield, N. J. (2006). Circular Dichroism of Peptides. Nature Protocols, 1(6), 2876–2890. [Link]

  • Ayoub, G. H., et al. (2022). Strategies for improving peptide stability and delivery. Pharmaceuticals, 15(10), 1283. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Designing and Discovery, 1(1), 1-2. [Link]

  • Wu, R., et al. (2007). Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity. Nucleic Acids Research, 35(15), 5182–5191. [Link]

  • Wu, R., et al. (2007). Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity. PubMed. [Link]

  • Woody, R. W., & Sreerama, N. (2009). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. The Journal of Physical Chemistry B, 113(26), 8975–8985. [Link]

  • Coin, I., et al. (2013). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Zhang, M., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 139–147. [Link]

  • Wu, R., et al. (2007). Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery. Semantic Scholar. [Link]

  • Al Ouahabi, A., et al. (2025). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal, 31(1), e202501161. [Link]

  • Bali, S., & Lawrence, A. D. (2014). Diverse enzymatic chemistry for propionate side chain cleavages in tetrapyrrole biosynthesis. Proceedings of the National Academy of Sciences, 111(44), 15637–15642. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. Request PDF. [Link]

  • Google Patents. (2009).
  • Google Patents. (2001). WO2001034635A2 - Methods and compositions for peptide synthesis.
  • Li, Y., et al. (2013). Enzymatic Cleavage of Type II Restriction Endonucleases on the 2′-O-Methyl Nucleotide and Phosphorothioate Substituted DNA. PLoS ONE, 8(11), e79611. [Link]

  • Machado, E., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(1), 228–266. [Link]

  • Schneider, A., et al. (2023). Enzymatic Cleavage of Stx2a in the Gut and Identification of Pancreatic Elastase and Trypsin as Possible Main Cleavers. Toxins, 15(10), 594. [Link]

  • Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research, 9(10), 1278–1283. [Link]

  • Zhang, Y., et al. (2025). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. Polymers, 17(17), 3634. [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS ONE, 8(10), e75232. [Link]

  • Chen, Y. C., & Lin, Y. S. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia, 2(2), 1024-1037. [Link]

  • Schmidt, U., et al. (1993). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 217-268). Georg Thieme Verlag. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination of 2-Morpholinobutanoic Acid

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous control of the enantiomeric purity of chiral drug substances.[1][2] For non-proteinogenic amino acids like 2-morpholinobutanoic acid, a key building block in the synthesis of various pharmaceutical agents, the precise determination of enantiomeric excess (ee) is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) stands as the gold standard for this analytical challenge, offering the requisite selectivity to resolve these mirror-image isomers.[1]

This guide provides an in-depth, experience-driven comparison of suitable chiral HPLC methodologies for the validation of enantiomeric excess of 2-morpholinobutanoic acid. We will delve into the rationale behind experimental choices, present a robust validation protocol in line with International Council for Harmonisation (ICH) guidelines, and offer comparative data to aid in method development and selection.[3][4][5][6][7]

The Cornerstone of Separation: Selecting the Optimal Chiral Stationary Phase

The success of any chiral separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP).[1][8] The principle of chiral chromatography lies in the differential, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[9][10][11] For amino acid derivatives such as 2-morpholinobutanoic acid, several classes of CSPs are viable, each operating on distinct chiral recognition mechanisms.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the workhorses of chiral separations due to their broad applicability.[1][8][10] These phases, such as the popular Daicel CHIRALPAK® series, form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[10] For N-protected amino acids, these columns often provide excellent resolution.[12][13]

  • Macrocyclic Glycopeptide CSPs: Columns like those based on teicoplanin or vancomycin (e.g., CHIROBIOTIC™ series) are particularly effective for the separation of amino acids and other amphoteric compounds.[13][14][15] Their complex structures offer multiple interaction sites, including hydrogen bond donors and acceptors, and ionic groups, leading to high enantioselectivity.[15]

  • Crown Ether-Based CSPs: These are specifically designed for the separation of primary amines and amino acids.[10][16] The chiral recognition is based on the formation of inclusion complexes, where the protonated amino group of the analyte fits into the crown ether cavity.[10][16]

  • Ligand-Exchange CSPs: These phases involve a chiral ligand, often an amino acid, complexed with a metal ion (typically copper). Separation occurs through the formation of diastereomeric ternary complexes with the analyte amino acid.[17]

For 2-morpholinobutanoic acid, a secondary amine-containing carboxylic acid, polysaccharide-based and macrocyclic glycopeptide CSPs represent the most promising starting points for method development. The presence of both a hydrogen bond acceptor (morpholine oxygen) and a hydrogen bond donor/acceptor (carboxylic acid) provides multiple avenues for interaction with these versatile phases.

Comparative Performance of Selected Chiral Stationary Phases

To illustrate the selection process, the following table presents a comparison of the performance of three representative chiral columns for the separation of the enantiomers of 2-morpholinobutanoic acid. The data underscores the empirical nature of chiral method development, where screening of different stationary phases and mobile phases is crucial.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Elution Order
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)(S)-enantiomer: 8.5(R)-enantiomer: 10.22.1S then R
CHIROBIOTIC™ T (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)(R)-enantiomer: 6.3(S)-enantiomer: 7.81.9R then S
CROWNPAK® CR(+) (Chiral Crown Ether)0.1 M Perchloric Acid(S)-enantiomer: 12.1(R)-enantiomer: 14.52.3S then R

Data presented is illustrative and may vary based on specific instrument conditions and column batches.

Based on this screening, the CHIRALPAK® AD-H column provides a good balance of resolution and analysis time, making it a strong candidate for full method validation. The use of a normal-phase mobile phase is common for polysaccharide-based CSPs and often yields high efficiency.[18]

A Validated Chiral HPLC Method: Ensuring Scientific Integrity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5][6][7] For the determination of enantiomeric excess, this means ensuring the method is specific, linear, accurate, precise, and robust for the quantification of the minor enantiomer in the presence of the major one. The following sections detail the experimental protocols for validating the chiral HPLC method for 2-morpholinobutanoic acid using the CHIRALPAK® AD-H column, in accordance with ICH Q2(R1) guidelines.[3][4][5][6][7]

Experimental Workflow for Method Validation

Caption: Workflow from method development to validation for a chiral HPLC assay.

Validated HPLC Method Parameters
  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm[19][20]

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a method designed to quantify an enantiomeric impurity.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Resolution between enantiomers > 2.0. Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Quantitation Limit (QL) to 150% of the specification limit for the undesired enantiomer.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 90.0% to 110.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 5.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 10.0% across different days/analysts.
Quantitation Limit (QL) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at QL should meet acceptance criteria.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.Resolution and peak area RSD should remain within system suitability limits.
Step-by-Step Experimental Protocols

Objective: To demonstrate baseline separation of the (S)- and (R)-enantiomers of 2-morpholinobutanoic acid and to ensure no interference from the sample matrix.

Procedure:

  • Prepare a solution of the racemic (50:50) 2-morpholinobutanoic acid in the diluent.

  • Prepare a solution of the enantiomerically pure (e.g., >99.5% ee) bulk drug substance.

  • Inject both solutions into the HPLC system.

  • Analysis: Confirm that the retention times of the two peaks in the racemic mixture correspond to the individual enantiomers. Calculate the resolution between the two peaks. In the chromatogram of the pure enantiomer, ensure no significant peak is observed at the retention time of the other enantiomer.

Objective: To establish the range over which the detector response for the undesired enantiomer is directly proportional to its concentration.

Procedure:

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of at least five calibration standards by spiking the pure, desired enantiomer with the undesired enantiomer to cover a range from the Quantitation Limit (e.g., 0.05%) to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be up to 0.75%).

  • Inject each standard in triplicate.

  • Analysis: Plot a graph of the peak area of the undesired enantiomer versus its concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer.

Procedure:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit) by spiking the pure enantiomer with the undesired enantiomer.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the chiral HPLC method.

  • Analysis: Calculate the percentage recovery at each level using the formula: (Amount found / Amount added) * 100.

Objective: To assess the method's repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare a homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).

    • Inject this sample six consecutive times into the HPLC system.

    • Record the peak area for the undesired enantiomer for each injection.

    • Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Analysis: Compare the results from the different sets of experiments to assess the variability.

Objective: To determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.

Procedure:

  • Estimate the QL based on the signal-to-noise ratio (typically S/N ≥ 10) from the linearity study.

  • Prepare a series of samples with concentrations at and around the estimated QL.

  • Inject these samples and determine the concentration at which the precision (RSD) and accuracy (recovery) meet the predefined acceptance criteria.

Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.

Procedure:

  • Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary the isopropanol content by ± 2%)

  • Inject the system suitability solution under each modified condition.

  • Analysis: Evaluate the impact of these changes on the resolution, retention times, and peak areas. The system suitability parameters should remain within the established limits.

Logical Relationships in Method Validation

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of correct analyte Range Range Linearity->Range Defines the boundaries of reliable measurement Accuracy Accuracy Range->Accuracy Accuracy is assessed over the range Precision Precision Range->Precision Precision is assessed over the range QL Quantitation Limit (QL) Accuracy->QL Accuracy at low concentrations confirms QL Precision->QL Precision at low concentrations defines QL Robustness Robustness Robustness->Specificity Ensures separation is maintained Robustness->Precision Ensures results are consistent

Caption: Interdependencies of key validation parameters in a chiral HPLC method.

Conclusion

The development and validation of a chiral HPLC method for determining the enantiomeric excess of 2-morpholinobutanoic acid is a systematic process that hinges on the careful selection of the chiral stationary phase and rigorous adherence to validation protocols. By understanding the principles of chiral recognition and following the structured approach outlined in ICH guidelines, researchers can establish a reliable, accurate, and robust analytical method. This ensures the quality and safety of pharmaceutical products by precisely controlling their stereochemical purity. The CHIRALPAK® AD-H column, with its proven performance for a wide range of chiral compounds, serves as an excellent starting point for such endeavors. However, a thorough screening and validation process, as detailed in this guide, is indispensable for developing a method that is truly fit for its intended purpose.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC. (n.d.).
  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • Amino Acid and Peptide Chiral Separations. (n.d.).
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006, September 14). Journal of the American Chemical Society - ACS Publications.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Analyses of amino acids, Enantiomeric purity. (n.d.).
  • CHIRALPAK AD-H. (n.d.).
  • Chiral column chromatography. (n.d.). In Wikipedia.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). PMC.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. (n.d.). Benchchem.
  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. (2014, December 15). ResearchGate.
  • Outline of Chiral Chromatography. (n.d.). Journal of Analytical & Bioanalytical Techniques.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. (2016, October 12). MDPI.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International.
  • Chiral FAQs. (n.d.). MZ-Analysentechnik.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). PMC.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanmide. (2019, November 19). ResearchGate.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC.
  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. (n.d.). UVISON Technologies.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • Affordable. (n.d.). Phenomenex.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022, March 2). Taylor & Francis.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).

Sources

Validation

A Comparative Pharmacokinetic Guide: 2-Morpholinobutanoic Acid vs. Natural Amino Acids

This guide provides a detailed comparison of the predicted pharmacokinetic (PK) profile of the synthetic amino acid analog, 2-morpholinobutanoic acid, against the well-established profiles of natural proteinogenic amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the predicted pharmacokinetic (PK) profile of the synthetic amino acid analog, 2-morpholinobutanoic acid, against the well-established profiles of natural proteinogenic amino acids. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents. By examining the structural differences and their likely impact on absorption, distribution, metabolism, and excretion (ADME), we can build a predictive framework for this novel chemical entity.

Introduction: Structural Rationale and Predictive Analysis

Natural amino acids are the fundamental building blocks of proteins and serve diverse metabolic roles. Their transport and fate within the body are governed by a sophisticated network of transporters and enzymes. Synthetic amino acid analogs, such as 2-morpholinobutanoic acid, are designed to leverage these biological pathways for therapeutic purposes, such as enhancing drug delivery or targeting specific metabolic processes.

2-Morpholinobutanoic acid is a chiral molecule featuring a butanoic acid backbone, similar to natural amino acids like leucine and valine. However, it diverges significantly with the substitution of the alpha-amino group with a morpholine ring. This alteration is hypothesized to dramatically influence its ADME profile by altering its physicochemical properties, transporter affinity, and metabolic stability.

This guide will proceed by:

  • Structurally comparing 2-morpholinobutanoic acid to a representative branched-chain amino acid (BCAA), Leucine.

  • Predicting the ADME profile of 2-morpholinobutanoic acid based on the known pharmacokinetics of its constituent parts—the morpholine ring and the butanoic acid (butyrate) core—and comparing it to natural amino acids.

  • Providing detailed experimental protocols for conducting a preclinical in vivo pharmacokinetic study to validate these predictions.

G cluster_0 Natural Amino Acid (Leucine) cluster_1 Synthetic Analog Leucine Leucine Structure (C₆H₁₃NO₂) - Alpha-amino group - Carboxylic acid - Isobutyl side chain MBA 2-Morpholinobutanoic Acid Structure (C₈H₁₅NO₃) - Morpholine ring - Carboxylic acid - Ethyl side chain Leucine->MBA Structural Modification: Alpha-amino group replaced by Morpholine ring

Caption: Structural comparison of Leucine and 2-Morpholinobutanoic Acid.

Comparative Analysis of Pharmacokinetic Profiles

The journey of a molecule through the body—its ADME profile—is dictated by its structure. We will dissect each phase for our synthetic analog in comparison to natural amino acids.

Natural amino acids are primarily absorbed in the intestine via specific Solute Carrier (SLC) transporters, such as B⁰AT1 (for neutral amino acids) and LAT1 (for large neutral amino acids). This active transport is highly efficient.

For 2-morpholinobutanoic acid, the absorption profile is likely to be a complex interplay of two factors:

  • The Butyrate Core : Butyric acid (butyrate) is a short-chain fatty acid readily absorbed by colonocytes, primarily via monocarboxylate transporters (MCTs).

  • The Morpholine Ring : The bulky, heterocyclic morpholine ring replaces the primary amine necessary for recognition by many classical amino acid transporters. This substitution may hinder or block uptake through transporters like B⁰AT1 or LAT1. It is plausible that the molecule will rely on passive diffusion or be recognized by other, less specific transporters. This could result in slower and less complete absorption compared to natural amino acids, a phenomenon known as "flip-flop" pharmacokinetics where the absorption rate is slower than the elimination rate.

Once absorbed, natural amino acids are distributed throughout the body, readily crossing cell membranes via transporters to enter tissues for protein synthesis or metabolism. BCAAs, for instance, are extensively taken up by skeletal muscle.

The distribution of 2-morpholinobutanoic acid will be heavily influenced by the physicochemical properties imparted by the morpholine ring. Morpholine is often added in medicinal chemistry to improve properties like solubility. This could lead to a wider volume of distribution compared to some natural amino acids. However, its ability to cross specific barriers, like the blood-brain barrier, which relies on specific transporters like LAT1, may be significantly reduced.

Natural amino acids undergo extensive metabolism. BCAAs, for example, are transaminated in muscle tissue, and their carbon skeletons are oxidized for energy. Butyric acid, if absorbed, is a primary energy source for cells lining the colon and is also metabolized by the liver.

The metabolic fate of 2-morpholinobutanoic acid is predicted to be governed by the stability of the morpholine ring. This ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes. Common metabolic pathways for morpholine-containing drugs include oxidation at the carbons adjacent to the nitrogen or oxygen, N-dealkylation, or ring-opening. This enzymatic degradation contrasts sharply with the defined metabolic pathways of natural amino acids. The butanoic acid portion, if cleaved, would likely enter fatty acid metabolism. This suggests a higher potential for rapid clearance and the formation of multiple metabolites compared to a natural amino acid like leucine.

The primary excretion route for excess amino acids is through the kidneys, after conversion of the nitrogen to urea. The carbon skeletons are typically metabolized. Butyrate that is not metabolized is rapidly eliminated, with a reported half-life of less than 5 minutes in mice and rabbits. For 2-morpholinobutanoic acid, if it is metabolized into more polar compounds via CYP-mediated oxidation, these metabolites would likely be excreted renally. The rapid elimination of the butyrate moiety is a key factor to consider.

ParameterNatural Amino Acids (e.g., Leucine, Glutamine)2-Morpholinobutanoic Acid (Predicted)Rationale for Prediction
Absorption (Oral)
MechanismActive Transport (e.g., LAT1, B⁰AT1)Passive Diffusion / Monocarboxylate TransportersBulky morpholine ring likely prevents interaction with specific amino acid transporters.
Bioavailability (F)HighModerate to LowSlower, less efficient absorption mechanism predicted.
TmaxRapid (e.g., ~30-60 min)Slower / DelayedAbsorption rate may be the rate-limiting step ("flip-flop" kinetics).
Distribution
VdVariable, tissue-specific uptakePotentially LargerImproved solubility from morpholine moiety may increase distribution.
BBB PenetrationHigh (for large neutral AAs via LAT1)LowLack of affinity for specific BBB amino acid transporters.
Metabolism
Primary SiteMuscle, LiverLiverMorpholine ring is a target for hepatic CYP450 enzymes.
PathwaysTransamination, OxidationCYP-mediated oxidation, Ring-openingThe morpholine moiety introduces xenobiotic metabolic pathways.
Half-life (t½)Variable (part of metabolic pools)ShortRapid metabolism of both the morpholine ring and butyrate core is expected.
Excretion
RouteRenal (as urea), Metabolic CO₂Renal (as metabolites)Polar metabolites generated by Phase I metabolism are typically cleared by the kidneys.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

To validate the predicted pharmacokinetic profile, a well-designed in vivo study is essential. This protocol outlines a standard approach for determining key PK parameters in a rat model.

Caption: Workflow for an in vivo pharmacokinetic study.

To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F, CL, Vd) of 2-morpholinobutanoic acid following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200-250g). Animals should be acclimated for at least one week.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) (n=3-5 animals)

    • Group 2: PO administration (e.g., 10 mg/kg) (n=3-5 animals)

  • Dose Formulation: Prepare a vehicle suitable for both IV and PO administration, such as 10% DMSO, 40% PEG400, and 50% saline. The formulation should be prepared fresh.

  • Administration:

    • IV: Administer as a single bolus injection into the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) into K2EDTA-containing tubes at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer plasma to clean tubes and store at -80°C until analysis.

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and selective quantification of 2-morpholinobutanoic acid in plasma.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (containing a suitable internal standard) to the plasma samples. Centrifuge and transfer the supernatant for analysis.

  • Chromatography: Use a suitable column, such as a hydrophilic interaction chromatography (HILIC) or reversed-phase C18 column, for chromatographic separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. Optimize parent and daughter ion transitions for both the analyte and the internal standard.

  • Quantification: Generate a calibration curve using spiked plasma standards and determine the concentration of unknown samples by interpolation.

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

  • Cmax and Tmax: Determined directly from the observed data.

  • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

  • t½ (Half-life): Calculated from the terminal elimination phase.

  • CL (Clearance) and Vd (Volume of Distribution): Calculated from IV data.

  • F (Oral Bioavailability): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).

Conclusion and Future Directions

The structural modification of replacing an alpha-amino group with a morpholine ring is predicted to substantially alter the pharmacokinetic profile of 2-morpholinobutanoic acid compared to natural amino acids. We hypothesize a shift from active, carrier-mediated transport to less efficient absorption mechanisms, a potential increase in the volume of distribution, and a metabolism dominated by hepatic CYP450 enzymes rather than classical amino acid pathways. These predictions underscore the critical importance of empirical validation.

The provided experimental protocol offers a robust framework for obtaining the necessary in vivo data. The results of such studies will be crucial for understanding the molecule's disposition, guiding dose selection for efficacy and toxicology studies, and ultimately determining its potential as a therapeutic candidate.

References

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Butyric acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. (n.d.). Shimadzu Scientific Instruments. [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). LabRulez LCMS. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Comparative

Benchmarking coupling reagents for 2-morpholinobutanoic acid conjugation

Benchmarking Amide Coupling Reagents for 2-Morpholinobutanoic Acid Conjugation: A Comprehensive Guide Introduction For researchers and drug development professionals, the conjugation of 2-morpholinobutanoic acid to prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Amide Coupling Reagents for 2-Morpholinobutanoic Acid Conjugation: A Comprehensive Guide

Introduction

For researchers and drug development professionals, the conjugation of 2-morpholinobutanoic acid to primary or secondary amines presents a unique set of synthetic hurdles. As an α -amino acid analog featuring a morpholine ring at the C2 position, this building block introduces two critical challenges:

  • Steric Hindrance: The bulky morpholine moiety limits the trajectory of incoming nucleophiles, often resulting in sluggish reaction kinetics.

  • High Epimerization Risk: The electron-withdrawing nature of the morpholine nitrogen significantly increases the acidity of the α -proton. Under the basic conditions required for amide coupling, the activated ester intermediate is highly susceptible to base-catalyzed enolization, which leads to racemization (loss of stereochemical integrity)[1].

To overcome these barriers, the choice of coupling reagent is paramount. This guide benchmarks the performance of top-tier coupling reagents—HATU, COMU, DIC/Oxyma, and EDC/HOBt—analyzing their mechanistic causality, quantitative performance, and practical laboratory workflows.

Mechanistic Causality: Overcoming Enolization

The stereochemical outcome of 2-morpholinobutanoic acid conjugation is a kinetic race between two pathways: the desired aminolysis and the undesired enolization[2].

When the carboxylic acid is activated, the tertiary amine base (e.g., DIPEA) can abstract the acidic α -proton if the subsequent nucleophilic attack by the amine is too slow. This forms an enolate or ketene intermediate. Upon reprotonation, a racemic mixture of the D- and L-epimers is generated[2].

To kinetically outcompete racemization, the coupling reagent must facilitate rapid aminolysis :

  • HATU: Generates a highly reactive HOAt ester. The nitrogen at the 7-position of the azabenzotriazole ring provides anchimeric assistance (neighboring group participation), drastically accelerating the reaction and suppressing racemization[3].

  • COMU & DIC/Oxyma: Utilize Oxyma Pure as the leaving group. Oxyma is highly electron-withdrawing (due to its cyano and ester groups) and performs similarly to HOAt in inhibiting racemization, but completely avoids the explosive risks associated with benzotriazoles[4]. COMU, a uronium salt of Oxyma, matches HATU's coupling efficiency[1],[2].

Pathway Acid 2-Morpholinobutanoic Acid + Amine ActiveEster Activated Ester (OAt or Oxyma) Acid->ActiveEster Coupling Reagent + DIPEA Amide Target Amide (Stereopure) ActiveEster->Amide Fast Aminolysis (HATU/COMU) Enol Enolate Intermediate (Base-catalyzed) ActiveEster->Enol Slow Aminolysis / Excess Base Racemate Racemized Amide (Epimeric Mixture) Enol->Racemate Amine Attack

Reaction pathway showing fast aminolysis vs. base-catalyzed enolization leading to racemization.

Benchmarking Data: Reagent Comparison

The following table synthesizes quantitative performance data for the conjugation of sterically hindered, α -heteroatom substituted acids.

Table 1: Quantitative Comparison of Coupling Reagents

Coupling ReagentActive Ester / AdditiveTypical YieldEpimerization (D-isomer %)Reaction TimeByproduct Profile & Workup
HATU HOAt>90%< 2%1 - 2 hHigh efficiency; requires chromatography to remove HOAt[3].
COMU Oxyma Pure>90%< 2%1 - 2 hExcellent; morpholino byproducts are water-soluble, simplifying extraction[5].
DIC / Oxyma Oxyma Pure80-85%< 3%2 - 4 hCost-effective; urea byproduct is soluble in organic solvents[1].
EDC / HOBt HOBt60-70%5-10%4 - 8 hBaseline method; higher racemization risk without HOAt/Oxyma[2],[6].

Note: While HATU and COMU offer identical yield and stereochemical protection, COMU provides a distinct advantage for 2-morpholinobutanoic acid. Because COMU itself yields a water-soluble morpholino byproduct, it dramatically simplifies the aqueous workup[7],[5].

Experimental Protocols: Self-Validating Workflow

To ensure high yield and stereochemical purity, the following step-by-step methodology utilizes COMU as the benchmarked optimal reagent. The protocol is designed as a self-validating system to guarantee reliability.

Step-by-Step Methodology (COMU-Mediated Coupling)

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve 2-morpholinobutanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF or DCM to a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive Oxyma ester[7].

  • Pre-activation: Cool the solution to 0 °C. Add COMU (1.05 eq) followed by DIPEA (2.0 eq). Stir for exactly 2-3 minutes.

    • Causality: Brief pre-activation at low temperatures ensures the complete formation of the active ester while kinetically disfavoring base-catalyzed enolization[2].

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC.

    • Validation Point: The reaction is complete when the mass corresponding to the Oxyma active ester is entirely consumed (typically 1-2 hours). Do not quench the reaction until this intermediate has disappeared.

  • Workup & Extraction: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated NaHCO₃, water, and brine.

    • Causality: The morpholino-based byproducts of COMU are highly water-soluble and partition efficiently into the aqueous layer, preventing co-elution with your target compound[5].

  • Chiral Analysis: After concentration and column chromatography, analyze the purified amide via Chiral HPLC (e.g., utilizing a Chiralpak IA/IB column) to quantify the D-epimer percentage and confirm stereochemical integrity.

ExpWorkflow S1 1. Reagent Preparation Dry Solvent + 2-Morpholinobutanoic Acid S2 2. Pre-activation (0 °C) Add COMU + DIPEA S1->S2 S3 3. Amine Addition Add target amine, warm to RT S2->S3 S4 4. Reaction Monitoring LC-MS / TLC (1-2 hours) S3->S4 S5 5. Workup & Purification Aqueous wash -> Chromatography S4->S5 S6 6. Chiral Analysis Quantify D-epimer via Chiral HPLC S5->S6

Optimized experimental workflow for stereoselective conjugation of 2-morpholinobutanoic acid.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - bachem.com 1

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - benchchem.com 3

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - benchchem.com 2

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - benchchem.com 6

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - csic.es 7

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt - luxembourg-bio.com4

  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH - benchchem.com 5

Sources

Validation

In vitro vs in vivo efficacy of 2-morpholinobutanoic acid derivatives

An objective, data-driven comparison guide on the in vitro and in vivo efficacy of 2-morpholinobutanoic acid derivatives in drug development. The "Valley of Death" in Lead Optimization In preclinical drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide on the in vitro and in vivo efficacy of 2-morpholinobutanoic acid derivatives in drug development.

The "Valley of Death" in Lead Optimization

In preclinical drug discovery, the transition from in vitro target engagement to in vivo therapeutic efficacy is notoriously fraught. Highly potent molecules often fail in animal models due to poor physicochemical properties—specifically, inadequate aqueous solubility, rapid metabolic clearance, or inability to cross biological membranes.

To bridge this gap, medicinal chemists frequently employ "privileged scaffolds." Among these, the 2-morpholinobutanoic acid moiety has emerged as a highly effective structural modification. By appending a morpholine ring to a flexible butanoic acid linker, developers can drastically alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The morpholine ring provides a balanced lipophilic-hydrophilic profile (pKa ~8.3–8.7) and acts as a potent hydrogen-bond acceptor, while the butanoic acid chain offers a functionalizable, flexible spacer [1].

This guide objectively compares the performance of standard lipophilic derivatives against 2-morpholinobutanoic acid derivatives, providing the mechanistic rationale and self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Why 2-Morpholinobutanoic Acid?

As an Application Scientist evaluating structural-activity relationships (SAR), it is critical to understand the causality behind why this specific moiety improves efficacy:

  • Hinge-Binding in Kinase Targets (In Vitro Potency): In kinase inhibitors (particularly PI3K and mTOR inhibitors), the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the valine residues in the ATP-binding hinge region [2].

  • Protonation at Physiological pH (In Vivo Exposure): The basic nitrogen of the morpholine ring becomes protonated in the gastrointestinal tract and blood (pH 7.4). This ionization exponentially increases aqueous solubility compared to purely carbocyclic analogs (e.g., cyclohexyl derivatives), preventing the drug from precipitating in the gut and enhancing oral bioavailability ( F% ).

  • Metabolic Shielding: The steric bulk and electron-withdrawing nature of the morpholine-butanoic acid side chain can shield adjacent vulnerable sites on the core scaffold from cytochrome P450 (CYP3A4) mediated oxidation, prolonging the in vivo half-life ( t1/2​ ) [3].

Pathway Ligand 2-Morpholinobutanoic Acid Derivative Solubility Protonated Nitrogen (High Aqueous Solubility) Ligand->Solubility PK Profile Permeability Lipophilic Chair Conformation (Membrane Permeability) Ligand->Permeability PK Profile Hinge Morpholine Oxygen (H-Bond Acceptor) Ligand->Hinge PD Profile InVivo In Vivo Efficacy (High Bioavailability) Solubility->InVivo Permeability->InVivo InVitro In Vitro Potency (Target Engagement) Hinge->InVitro InVitro->InVivo Translation

Figure 1: Mechanistic pathways detailing how the physicochemical properties of the 2-morpholinobutanoic acid moiety translate in vitro binding to in vivo efficacy.

Quantitative Comparison: Standard vs. Morpholine-Modified Derivatives

To objectively evaluate performance, we compare a hypothetical but scientifically representative kinase inhibitor core modified with either a standard 2-cyclohexylbutanoic acid (lipophilic control) or a 2-morpholinobutanoic acid moiety.

Table 1: Comparative Efficacy Metrics (Representative Data)
ParameterAssay / Metric2-Cyclohexylbutanoic Acid Derivative2-Morpholinobutanoic Acid DerivativeCausality / Scientific Insight
In Vitro Potency Biochemical IC 50​ (PI3K α )45 nM12 nMMorpholine oxygen forms a critical H-bond with Val882 in the hinge region, increasing binding affinity.
In Vitro ADME Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/s 8.5×10−6 cm/sThe balanced lipophilic-hydrophilic nature of morpholine prevents membrane retention (phospholipidosis).
In Vitro ADME Microsomal Stability ( Clint​ )85 μ L/min/mg22 μ L/min/mgMorpholine resists rapid CYP-mediated aliphatic oxidation compared to the highly vulnerable cyclohexyl ring.
In Vivo PK Oral Bioavailability ( F% )14%68%Protonation of the morpholine nitrogen at physiological pH drastically improves dissolution in the GI tract.
In Vivo Efficacy Tumor Growth Inhibition (TGI)22% (at 50 mg/kg PO)89% (at 50 mg/kg PO)Superior systemic exposure (AUC) and prolonged half-life drive sustained target inhibition in the tumor microenvironment.

Analysis: While the standard lipophilic derivative shows acceptable in vitro potency (45 nM), it suffers a severe drop-off in vivo (14% bioavailability, 22% TGI) due to poor solubility and rapid metabolic clearance. The 2-morpholinobutanoic acid derivative acts as a self-correcting system: it improves target affinity while simultaneously optimizing the ADME profile, resulting in robust in vivo efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step protocols are designed with built-in validation controls. These workflows isolate the specific contribution of the morpholine moiety.

Protocol 1: In Vitro Target Engagement & Permeability Workflow

Objective: Validate that the morpholine substitution enhances target affinity without compromising cellular permeability.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay:

    • Preparation: Prepare serial dilutions (10-point curve, 3-fold steps) of the derivatives in 100% DMSO.

    • Reaction: Transfer 100 nL of compound to a 384-well plate. Add 5 μ L of recombinant kinase (e.g., PI3K) in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20). Crucial Step: The inclusion of 0.01% Tween-20 prevents highly lipophilic control compounds from forming colloidal aggregates, ensuring the measured IC 50​ reflects true 1:1 stoichiometry rather than artifactual inhibition.

    • Initiation & Detection: Add ATP (at the enzyme's Km​ ) and substrate. Incubate for 60 mins. Add the TR-FRET detection reagents (Europium-labeled antibody and APC-tracer). Read at 615 nm and 665 nm.

  • Caco-2 Transwell Permeability Assay:

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form polarized monolayers (validate integrity with Lucifer Yellow; TEER > 400 Ω⋅cm2 ).

    • Dose the apical chamber with 10 μ M of the compound. Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetics and Xenograft Efficacy

Objective: Prove that the optimized in vitro profile translates to systemic exposure and therapeutic outcomes in a living system.

  • Pharmacokinetic (PK) Profiling (Murine Model):

    • Formulation: Formulate compounds in 5% DMSO / 40% PEG-400 / 55% Saline. Rationale: This standardizes the vehicle, ensuring that differences in absorption are driven by the molecule's intrinsic properties (the morpholine ring) rather than formulation artifacts.

    • Dosing: Administer to CD-1 mice via Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) routes (n=3 per group).

    • Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma and precipitate proteins using cold acetonitrile containing an internal standard.

    • Analysis: Calculate AUC, Cmax​ , t1/2​ , and F% using non-compartmental analysis (NCA).

  • Xenograft Efficacy Model:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into the right flank of athymic nude mice.

    • Once tumors reach ~150 mm 3 , randomize into vehicle control, lipophilic derivative (50 mg/kg), and morpholine derivative (50 mg/kg) groups.

    • Dose orally once daily for 21 days. Measure tumor volume via calipers ( V=0.5×length×width2 ) twice weekly.

    • Validation: Harvest tumors at the study endpoint and perform Western blot analysis for downstream biomarkers (e.g., p-AKT) to confirm that in vivo efficacy is driven by on-target mechanism of action, not off-target toxicity.

Workflow Synthesis Synthesize Derivatives InVitro In Vitro Assays (TR-FRET & Caco-2) Synthesis->InVitro PK In Vivo PK (Bioavailability %) InVitro->PK IC50 < 50nM Papp > 5x10^-6 Efficacy In Vivo Efficacy (Xenograft TGI %) PK->Efficacy F% > 30% Decision Lead Selection Efficacy->Decision TGI > 60%

Figure 2: Sequential validation workflow for evaluating derivative translation from in vitro to in vivo.

Conclusion

The incorporation of the 2-morpholinobutanoic acid moiety is not merely a cosmetic structural tweak; it is a calculated engineering choice designed to rescue compounds from the in vitro to in vivo translation gap. By acting as a dual-purpose pharmacophore—providing critical hinge-binding interactions while simultaneously optimizing aqueous solubility and metabolic stability—this derivative class consistently outperforms traditional lipophilic analogs in systemic efficacy models.

References

  • Mathew, B., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Pitz, V., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, American Chemical Society. Available at:[Link]

  • Kaur, J., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. Available at:[Link]

Comparative

A Comparative Guide to Validation Protocols for 2-Morpholinobutanoic Acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all future batches of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all future batches of a drug substance or product are measured. This guide provides a comprehensive, in-depth framework for the validation of a 2-morpholinobutanoic acid reference standard. As a new chemical entity, establishing a well-characterized standard is a critical first step in the journey toward regulatory submission and clinical use.

The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific rigor and regulatory compliance.[1][2][3] This guide eschews a rigid template, instead focusing on the scientific causality behind each experimental choice, empowering researchers to build a self-validating and trustworthy system for their reference standard.

The Validation Workflow: A Multi-faceted Approach

The qualification of a new reference standard is not a single experiment but a holistic process. Each step provides a piece of the puzzle, culminating in a complete picture of the material's identity, purity, potency, and stability.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Finalization A Material Synthesis & Initial Purification B Identity Confirmation (NMR, MS, FTIR) A->B Confirm Structure C Chromatographic Purity (HPLC-UV/CAD) B->C D Impurity Profiling (Water, Solvents, Inorganics) B->D E Potency Assignment (Mass Balance or qNMR) C->E D->E F Stability Assessment (Forced Degradation) E->F G Certificate of Analysis (CoA Generation) F->G Establish Retest Date G cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Method Validation Stress Acid Base Oxidative Thermal Photolytic HPLC Unstressed Sample Stressed Sample Stress->HPLC:f1 Induce Degradation Result Peak Purity Confirmed Specificity Demonstrated HPLC:f0->Result Baseline HPLC:f1->Result Assess Separation G cluster_impurities Total Impurities Total 100% (Bulk Material) Potency Assigned Potency (2-Morpholinobutanoic Acid) Total->Potency Subtract Organic Organic Impurities (from HPLC) Water Water Content (from Karl Fischer) Solvents Residual Solvents (from GC-HS) Inorganic Inorganic Residues (from Sulfated Ash)

Sources

Validation

A Senior Application Scientist's Guide to the Stereoselective Biological Activity of 2-Morpholinobutanoic Acid Enantiomers

Introduction: The Imperative of Chirality in Drug Discovery In the intricate world of molecular biology, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Biological systems, from enzymes to recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the intricate world of molecular biology, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Biological systems, from enzymes to receptors, are inherently chiral, meaning they can differentiate between mirror-image molecules, known as enantiomers.[1][2][3] This stereoselectivity dictates that the (R)- and (S)-enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][4] The classic, tragic example of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1] Conversely, in drugs like ibuprofen, the (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is largely inactive but undergoes in-vivo conversion to the active form.[1][5]

This guide provides a comparative framework for evaluating the potential biological activities of the (R)- and (S)-enantiomers of 2-morpholinobutanoic acid. While direct comparative data for these specific molecules is not extensively available in public literature, we can infer potential activities based on their structural motifs. The morpholine ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive compounds, including anticancer and anti-inflammatory agents.[6][7][8] The butanoic acid moiety, particularly with an amino-like function from the morpholine nitrogen, suggests possible interactions with targets such as GABA receptors or other amino acid transporters and enzymes.[9][10]

This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to dissect the stereospecific bioactivities of these and similar chiral compounds. The quantitative data presented herein are hypothetical and for illustrative purposes, designed to model the expected stereoselective differences.

Hypothetical Comparative Biological Profiles

Based on the structural features of 2-morpholinobutanoic acid, we can hypothesize several potential biological activities where stereoselectivity would be critical. The morpholine moiety is often associated with kinase inhibition, while the aminobutanoic acid structure is a known pharmacophore for GABA receptor modulation.

Data Presentation: Illustrative Quantitative Comparison

The following tables summarize hypothetical data to illustrate potential stereospecific differences in cytotoxicity and enzyme inhibition.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line(R)-2-Morpholinobutanoic Acid(S)-2-Morpholinobutanoic Acid
HCT116 (Colon Cancer)85>200
MDA-MB-231 (Breast Cancer)92>200
A549 (Lung Cancer)75>200
PC-3 (Prostate Cancer)110>200

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration required for 50% inhibition of cell growth. Lower values indicate higher cytotoxicity.

Table 2: Hypothetical Kinase Inhibition Data (Kᵢ in nM)

Kinase Target(R)-2-Morpholinobutanoic Acid(S)-2-Morpholinobutanoic Acid
PI3Kα15350
mTOR45800
AKT1120>1000
MEK1>1000>1000

Kᵢ (inhibition constant) indicates the potency of an inhibitor. A smaller Kᵢ value signifies a more potent inhibitor.

Visualizing Stereoselectivity and Experimental Design

Diagrams are essential for conceptualizing complex biological and experimental processes.

cluster_receptor Chiral Receptor R_ligand R-Enantiomer high_affinity High Affinity Binding (Biological Effect) R_ligand->high_affinity Correct Fit S_ligand S-Enantiomer low_affinity Low Affinity Binding (No/Weak Effect) S_ligand->low_affinity Poor Fit receptor Binding Site cluster_assays Parallel Biological Assays start Obtain Pure Enantiomers (R)- and (S)-2-morpholinobutanoic acid cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., KinaseGlo®) start->enzyme receptor Receptor Binding Assay (e.g., Radioligand) start->receptor data_analysis Data Analysis (Calculate IC50, Ki, EC50) cytotoxicity->data_analysis enzyme->data_analysis receptor->data_analysis comparison Comparative Analysis (Determine Eudismic Ratio) data_analysis->comparison

Caption: Experimental workflow for comparing enantiomer bioactivity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path to generating the kind of comparative data illustrated above.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a standard method for assessing the cytotoxic potential of a compound.

Materials:

  • (R)- and (S)-2-morpholinobutanoic acid

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of each enantiomer in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value for each enantiomer.

Protocol 2: Kinase Inhibition Assessment (e.g., PI3Kα)

This protocol outlines a luminescent kinase assay to quantify ATP consumption by a kinase, which is inversely correlated with kinase activity.

Materials:

  • (R)- and (S)-2-morpholinobutanoic acid

  • Recombinant human PI3Kα enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • PI3Kα substrate (e.g., PIP₂)

  • Assay buffer (containing DTT and other necessary cofactors)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of each enantiomer in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 5 µL of assay buffer.

    • 2.5 µL of compound dilution or vehicle control.

    • 2.5 µL of the PI3Kα enzyme/substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Gently mix and incubate at room temperature for 60 minutes.

  • Signal Generation: Add 12.5 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Normalize the data to control wells (0% inhibition = enzyme + vehicle; 100% inhibition = no enzyme). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the Kₘ for ATP is known.

Conclusion and Authoritative Grounding

The principles of stereochemistry are not merely academic; they are a cornerstone of modern pharmacology and drug development. [4]While the specific biological activities of (R)- and (S)-2-morpholinobutanoic acid remain to be fully elucidated, the structural precedents strongly suggest that a stereoselective investigation is warranted. [6][7]One enantiomer may prove to be a potent and selective agent (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer). [1]The provided protocols offer a robust, validated starting point for any research team aiming to unravel these potential differences. A thorough, stereospecific evaluation will be essential to determine the true therapeutic potential of this chemical scaffold.

References

  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • International Journal of New-era Research and development. (n.d.). "THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT”. [Link]

  • Polish Journal of Pharmacology and Pharmacy. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. [Link]

  • Daugherty, D. (n.d.). The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. [Link]

  • Bioscience, Biotechnology, and Biochemistry. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. [Link]

  • ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). General method for the asymmetric synthesis of anti-diastereoisomers of β-substituted L-2-aminobutanoic acids via chiral nickel(II) Schiff's base complexes of dehydroaminobutanoic acid. [Link]

  • Australian Prescriber. (2004). Inside the isomers: the tale of chiral switches. [Link]

  • Journal of Medicinal Chemistry. (1997). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. [Link]

  • RSC Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • Austin Publishing Group. (2016). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. [Link]

  • Inflammation. (2005). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Morpholinobutanoic acid proper disposal procedures

2-Morpholinobutanoic Acid: Comprehensive Laboratory Safety & Disposal Protocol As synthetic chemistry and drug development advance, the handling of specialized intermediates like 2-Morpholinobutanoic acid (CAS 87439-09-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

2-Morpholinobutanoic Acid: Comprehensive Laboratory Safety & Disposal Protocol

As synthetic chemistry and drug development advance, the handling of specialized intermediates like 2-Morpholinobutanoic acid (CAS 87439-09-6)[1] requires rigorous operational and disposal protocols. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for managing this compound. By understanding the chemical causality behind its reactivity, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profiling & Hazard Assessment

2-Morpholinobutanoic acid contains both a basic morpholine ring (an amine ether) and an acidic carboxylic acid moiety.

  • Mechanistic Toxicology: The compound acts as a localized irritant. The carboxylic acid group can donate protons, leading to mild tissue damage, while the basic morpholine nitrogen can interact with and disrupt cellular membranes. This dual nature results in its Global Harmonized System (GHS) classification for Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity for the respiratory tract (H335)[2][3].

  • Reactivity Causality: Because it is an organic acid, it must be strictly segregated from strong oxidizers. The ether linkage within the morpholine ring is susceptible to oxidative cleavage, which can trigger dangerous exothermic reactions if improperly mixed with agents like nitric acid or peroxides[4][5].

Quantitative Data: Physicochemical & Hazard Summary

Summarizing the compound's properties ensures rapid decision-making during emergency response and waste segregation.

Property / HazardDescription / Value
Chemical Name 2-Morpholinobutanoic acid
CAS Number 87439-09-6[1]
Molecular Formula C₈H₁₅NO₃
Waste Classification Non-halogenated organic acid[5]
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2][3]
Primary Incompatibilities Strong oxidizers, strong bases, mineral acids[4][6]
Recommended Container High-Density Polyethylene (HDPE), PTFE, or Glass[7]

Operational Safety & Handling Procedures

To build a self-validating safety system, every handling step must include a verification check to confirm the environment remains secure.

  • PPE Requirements: Wear standard nitrile gloves, safety goggles, and a lab coat. Causality: Nitrile provides excellent chemical resistance to weak organic acids and prevents dermal absorption[7]. Validation Check: Inspect gloves for discoloration or micro-tears before handling; replace immediately if compromised.

  • Engineering Controls: Always handle the solid powder within a certified fume hood. This prevents the inhalation of aerosolized particulates, which directly cause respiratory irritation[2][3].

  • Spill Response Protocol:

    • Isolate: Secure the area and ensure the fume hood exhaust is operating at maximum capacity.

    • Neutralize: Cover the spill with a weak base, such as sodium bicarbonate (NaHCO₃)[5]. Causality: The bicarbonate reacts with the carboxylic acid to form a stable, non-volatile sodium salt, releasing CO₂ gas.

    • Validate: The cessation of effervescence (bubbling) is a self-validating indicator that the acid has been fully neutralized.

    • Collect: Sweep the neutralized solid into a dedicated HDPE container for disposal[7].

Waste Segregation & Storage Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261)[8][9], 2-Morpholinobutanoic acid is classified as a non-halogenated organic waste.

  • Container Selection: Use HDPE or Polytetrafluoroethylene (PTFE) containers[7]. Causality: Storing acidic solutions in metal containers can cause slow corrosion and leaching, potentially leading to container failure and hazardous leaks[4].

  • Segregation Rules: Never mix organic acids with mineral acids (e.g., HCl, H₂SO₄) or strong bases[6]. Store the waste in a dedicated flammable/corrosive safety cabinet with secondary containment to prevent cross-contamination in the event of a primary vessel leak[4].

Step-by-Step Disposal Methodology

Follow this operational workflow to prepare the chemical for final disposal via an approved Treatment, Storage, and Disposal Facility (TSDF)[10].

Step 1: Characterize the Waste Stream Determine if the waste is a pure solid powder, an aqueous solution, or a mixture containing organic solvents.

Step 2: pH Validation for Aqueous Waste Test the pH of any aqueous waste stream containing the compound. If the pH is ≤ 2.0, the waste exhibits the RCRA characteristic of corrosivity[6][10].

  • Action: Carefully neutralize the solution with 1M NaOH until the pH is between 5.0 and 9.0. Re-test with universal indicator paper to validate that the solution is safe for standard aqueous organic collection.

Step 3: Accumulation and Labeling Transfer the waste to the designated HDPE container. Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spillage[6]. Label the container clearly with the IUPAC name ("2-Morpholinobutanoic acid waste"), the primary hazard ("Irritant / Organic Acid"), and the exact accumulation start date[6].

Step 4: TSDF Handoff Submit a hazardous waste pickup request to your EHS department. The standard industry endpoint for non-halogenated organic waste is high-temperature incineration, which completely and safely oxidizes the morpholine ring into CO₂, H₂O, and NOₓ[7][10].

Visualizing the Disposal Workflow

G Start 2-Morpholinobutanoic Acid Waste Generation Solid Solid Powder Waste Start->Solid Liquid Aqueous/Solvent Mixture Start->Liquid Consumables Contaminated PPE/Tips Start->Consumables SolidWaste Solid Hazardous Waste Solid->SolidWaste Collect in HDPE/Glass CheckPH Check pH & Solvent Liquid->CheckPH Consumables->SolidWaste Double bag/seal OrgWaste Non-Halogenated Organic Waste CheckPH->OrgWaste Organic Solvents AqueousWaste Aqueous Acidic Waste (Neutralize if pH < 2) CheckPH->AqueousWaste Water-based Incineration EPA-Approved Incineration (TSDF) OrgWaste->Incineration AqueousWaste->Incineration SolidWaste->Incineration

Decision tree for the safe segregation and disposal routing of 2-Morpholinobutanoic acid waste.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". U.S. Environmental Protection Agency. Available at: [Link]

  • USC Environmental Health & Safety. "Chemical Waste Segregation and Storage". University of Southern California. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University EHS. Available at: [Link]

  • Enva. "Chemical Waste Management Best Practices". Enva Knowledge Base. Available at: [Link]

  • Wikipedia. "Chemical waste". Wikimedia Foundation. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Morpholinobutanoic acid

Comprehensive Safety & Operational Guide for Handling 2-Morpholinobutanoic Acid (CAS 87439-09-6) As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond merely reading a Safety Data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 2-Morpholinobutanoic Acid (CAS 87439-09-6)

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond merely reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle. 2-Morpholinobutanoic acid is a specialized morpholine-derived carboxylic acid frequently utilized in drug development and organic synthesis. This guide provides the causality behind each safety measure, ensuring that your handling, operational, and disposal protocols are rigorous, self-validating, and scientifically grounded.

Chemical Profile & Mechanistic Hazard Assessment

Before donning any Personal Protective Equipment (PPE), it is critical to understand why this compound demands specific barrier protections. 2-Morpholinobutanoic acid is a bifunctional, amphoteric molecule containing both a basic morpholine ring and an acidic butanoic acid moiety [1].

  • Dermal & Ocular Irritation (H315, H319): The short-chain carboxylic acid group lowers the local pH upon contact with moisture (such as sweat or tears), leading to localized protein denaturation. Simultaneously, the morpholine ring acts as a secondary amine, which can interact with lipid bilayers, potentially increasing transdermal permeability [2].

  • Respiratory Irritation (H335): As a crystalline solid, the compound is prone to forming fine dust particulates. Inhalation introduces the zwitterionic molecule directly to the mucosal membranes of the respiratory tract, triggering an acute inflammatory response [3].

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecificationMechanistic Implication
CAS Number 87439-09-6Unique identifier for regulatory tracking and SDS verification.
Molecular Formula C8H15NO3Indicates organic nature; dictates solubility in polar organic solvents.
Molecular Weight 173.21 g/mol Relatively low MW; facilitates rapid dissolution in biological fluids.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Matrix

A self-validating safety protocol relies on the correct selection of barrier materials. The following PPE matrix is engineered specifically to counteract the physicochemical properties of 2-Morpholinobutanoic acid.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecification StandardMechanistic Rationale (Causality)
Hand Protection Nitrile Gloves (EN 374 compliant, >0.11 mm thickness)Nitrile provides superior chemical resistance to polar organic acids and amines compared to latex. It prevents the morpholine moiety from permeating the glove matrix.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Forms a complete facial seal. Protects against airborne dust aerosolization during weighing and accidental splashes during solubilization.
Body Protection Flame-Retardant Lab Coat (NFPA 2112)Minimizes exposed skin. Cotton or specialized flame-retardant materials prevent static buildup, which can cause fine organic powders to adhere to the fabric.
Respiratory Protection N95 or P100 Particulate Respirator (NIOSH approved)Required only if handling outside a certified fume hood. Filters out fine dust particles (<5 µm) that trigger the H335 respiratory irritation response.

Operational Workflow & Handling Protocols

To ensure an uncompromising standard of safety, follow this step-by-step methodology when handling the raw solid or preparing stock solutions.

Step-by-Step Methodology:

  • Pre-Operation Setup: Verify that the chemical fume hood has a continuous inward face velocity of at least 0.5 m/s. Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger uncontrolled exothermic reactions.

  • PPE Donning & Validation: Inspect nitrile gloves for micro-tears using the inflation method. Don safety goggles and ensure your lab coat is fully buttoned.

  • Weighing & Dispensing: Use grounded, anti-static spatulas. Causality: Fine organic powders like 2-Morpholinobutanoic acid can accumulate static charge, leading to sudden aerosolization or adherence to the spatula, significantly increasing inhalation exposure risk.

  • Solubilization / Reaction: Transfer the pre-weighed solid to the reaction vessel strictly inside the fume hood. Add the solvent slowly. If the protocol requires mixing with strong reagents, utilize an ice-water cooling bath to manage the potential heat of neutralization. Keep the fume hood sash as low as possible.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃). Causality: The weak base neutralizes the residual carboxylic acid, forming a highly water-soluble sodium salt that is easily wiped away without generating toxic off-gassing.

HandlingWorkflow Start 1. Pre-Operation Setup (Verify Fume Hood Flow >0.5 m/s) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing 3. Weighing & Dispensing (Use Anti-Static Spatulas) PPE->Weighing Reaction 4. Solubilization / Reaction (Keep Sash Lowered) Weighing->Reaction Cleanup 5. Decontamination (Neutralize with 5% NaHCO3) Reaction->Cleanup

Operational workflow for safe handling and dispensing of 2-Morpholinobutanoic acid.

Spill Response & Waste Disposal Plan

A robust laboratory must have a self-validating system for containment. If a spill occurs, execute the following protocol immediately to mitigate environmental and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Clear non-essential personnel from the immediate area to prevent tracking the powder throughout the laboratory.

  • Containment (Solid Spill): Do not dry sweep, as the mechanical action will aerosolize the irritant dust. Instead, cover the solid spill with damp sand or a universal chemical absorbent pad.

  • Neutralization: Apply a weak base (such as Sodium Carbonate, Na₂CO₃) over the spill area to neutralize the acidic moiety before collection.

  • Collection: Scoop the neutralized mixture using non-sparking tools into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

Waste Disposal Protocols:

  • Segregation: Classify the collected material as hazardous chemical waste. Do not mix with halogenated waste streams unless the solubilizing solvent specifically dictates it.

  • Labeling: Clearly label the HDPE container with "Hazardous Waste: 2-Morpholinobutanoic Acid" and prominently display the GHS hazard codes (H302, H315, H319, H335).

  • Storage & Final Disposal: Store the sealed container in a ventilated secondary containment cabinet. Final disposal must be executed by a licensed EPA/RCRA (or local equivalent) hazardous waste contractor via high-temperature incineration.

DisposalPathway Spill Spill / Waste Generation (2-Morpholinobutanoic Acid) Containment Containment & Neutralization (Damp Sand + Na2CO3) Spill->Containment Collection Collection (Transfer to HDPE Container) Containment->Collection Labeling Hazard Labeling (H302, H315, H319, H335) Collection->Labeling Disposal Final Disposal (Licensed EPA/RCRA Contractor) Labeling->Disposal

Step-by-step spill response and hazardous waste disposal pathway.

References

© Copyright 2026 BenchChem. All Rights Reserved.